4-Nitrobenzaldoxime
Description
The exact mass of the compound 4-Nitrobenzaldehyde oxime is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Nitrobenzaldoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrobenzaldoxime including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(4-nitrophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLPAVBACRIHHC-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-37-9 | |
| Record name | Benzaldehyde, p-nitro-, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-nitrobenzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitrobenzaldoxime | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDD4LR8AM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Nitrobenzaldoxime chemical properties and structure
Chemical Structure, Properties, and Synthetic Applications
Executive Summary
4-Nitrobenzaldoxime (CAS: 1129-37-9) is a critical aromatic oxime intermediate used extensively in organic synthesis, pharmaceutical development, and chemical biology.[1] Structurally characterized by a nitro-substituted benzene ring coupled to an aldoxime group, it serves as a robust model compound for studying nucleophilic substitution at phosphorus centers—a key mechanism in the reactivation of acetylcholinesterase (AChE) inhibited by organophosphate nerve agents. Additionally, it acts as a precursor for 4-nitrobenzonitrile and 4-nitrobenzamide via the Beckmann rearrangement and dehydration pathways. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis, and reactivity profile.
Molecular Architecture & Crystallography
Structural Configuration
4-Nitrobenzaldoxime exists primarily in the (E)-configuration (anti), which is thermodynamically favored over the (Z)-isomer due to minimized steric repulsion between the hydroxyl group and the phenyl ring.
-
Crystal Lattice: The compound crystallizes in the monoclinic system.[2]
-
Intermolecular Forces: The crystal packing is dominated by strong O–H···N hydrogen bonds, forming centrosymmetric dimers.[2] This dimerization significantly influences its solubility and melting point compared to non-hydrogen-bonding analogues.
Diagram 1: E/Z Isomerism and Hydrogen Bonding
The following diagram illustrates the equilibrium between the E and Z isomers and the formation of the stable dimer.
Figure 1: Isomerization equilibrium favoring the (E)-conformer and subsequent dimerization in the solid state.
Physicochemical Profile
The following data consolidates experimental and predicted values essential for experimental design.
| Property | Value | Context/Notes |
| Molecular Formula | C₇H₆N₂O₃ | |
| Molecular Weight | 166.13 g/mol | |
| CAS Number | 1129-37-9 | |
| Appearance | Pale yellow needles/powder | Characteristic of nitro-aromatics |
| Melting Point | 126 – 130 °C | Sharp melting point indicates high purity |
| pKa (Oxime) | ~9.97 (Predicted) | Acidity of the =N-OH proton; critical for nucleophilicity |
| Solubility (High) | DMSO, Ethanol, Methanol, Acetone | Suitable for reaction solvents |
| Solubility (Low) | Water, Hexane | Sparingly soluble in cold water |
| UV-Vis Absorption | λmax ≈ 260–270 nm | Shifts bathochromically upon deprotonation (oximate anion) |
Synthetic Protocol: Condensation Pathway
The standard synthesis involves the condensation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride. This reaction is pH-dependent; a base is required to neutralize the hydrochloride salt and liberate the nucleophilic hydroxylamine.
Reagents
-
Substrate: 4-Nitrobenzaldehyde (1.0 eq)
-
Reagent: Hydroxylamine hydrochloride (NH₂OH[2]·HCl) (1.1 – 1.2 eq)
-
Base: Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃) (1.2 eq)
-
Solvent: Ethanol/Water (3:1 ratio) or Methanol
Step-by-Step Methodology
-
Dissolution: Dissolve 4-nitrobenzaldehyde in warm ethanol.
-
Preparation of Nucleophile: In a separate vessel, dissolve NH₂OH·HCl and NaOAc in a minimum amount of water.[2]
-
Addition: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution with vigorous stirring.
-
Reflux: Heat the mixture to reflux (approx. 70-80 °C) for 1–2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
-
Work-up: Cool the mixture to room temperature. Add ice-cold water to precipitate the oxime.
-
Purification: Filter the solid, wash with cold water to remove inorganic salts, and recrystallize from aqueous ethanol to yield pale yellow needles.
Diagram 2: Synthetic Workflow & Mechanism
Figure 2: Condensation mechanism proceeding via nucleophilic attack and subsequent dehydration.
Reactivity & Mechanistic Transformations
4-Nitrobenzaldoxime exhibits versatile reactivity, primarily driven by the amphoteric nature of the oxime group and the electron-withdrawing nitro group.
Beckmann Rearrangement vs. Dehydration
Aldoximes, unlike ketoximes, have two divergent pathways under acidic or dehydrating conditions:
-
Beckmann Rearrangement: Migration of the H-atom (or aryl group) to form a formamide (rare for aldoximes) or primary amide.
-
Dehydration: Elimination of water to form a nitrile. This is the dominant pathway for 4-nitrobenzaldoxime when treated with thionyl chloride (SOCl₂) or acetic anhydride.
Interaction with Organophosphates (OPs)
The oximate anion (generated at pH > pKa) is a potent alpha-nucleophile.
-
Mechanism: The oximate oxygen attacks the phosphorus center of the OP (e.g., Paraoxon).
-
Outcome: This mimics the reactivation of AChE. The oxime displaces the phosphoryl group, forming a transient phosphorylated oxime which then decomposes. This property makes 4-nitrobenzaldoxime a valuable probe in kinetic studies of OP hydrolysis.
Diagram 3: Divergent Reactivity Pathways
Figure 3: Reaction pathways leading to nitrile, amide, or phosphorylated adducts depending on conditions.
Safety & Handling (GHS Standards)
Signal Word: DANGER
-
Hazard Statements:
-
Precautionary Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle only in a fume hood to avoid dust inhalation.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids (risk of exothermic decomposition).
-
References
-
BenchChem. (2025).[4][5] 4-Nitrobenzaldehyde chemical structure and properties. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime. Retrieved from
-
ChemicalBook. (2025).[1][6] 4-Nitrobenzaldoxime MSDS and Properties. Retrieved from
- Jokanović, M. (2009). Medical treatment of acute poisoning with organophosphorus and carbamate pesticides. Toxicology Letters. (Context: Oxime reactivity with OPs).
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: 4-Nitrobenzaldoxime. Retrieved from
Sources
synthesis of 4-Nitrobenzaldoxime from 4-nitrobenzaldehyde
[1]
Executive Summary
This technical guide details the synthesis of (E)-4-nitrobenzaldoxime via the condensation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride. Unlike generic organic chemistry protocols, this document focuses on the mechanistic causality governing the reaction—specifically the role of pH buffering in maximizing yield and the electronic influence of the para-nitro group on reaction kinetics.
The protocol utilizes a buffered ethanolic system (Sodium Acetate/Ethanol) to ensure thermodynamic control, favoring the formation of the stable (
Theoretical Framework
Reaction Mechanism
The formation of 4-nitrobenzaldoxime is a classic nucleophilic addition-elimination reaction.[1] However, the presence of the strong electron-withdrawing nitro group (
The reaction proceeds in two critical stages:[2][3][4]
-
Nucleophilic Attack: The lone pair of the nitrogen atom in hydroxylamine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
-
Dehydration: Acid-catalyzed elimination of water yields the C=N double bond.[1]
Critical pH Dependency: The reaction rate is pH-dependent.[1]
-
Low pH (< 3): The amine is protonated (
), destroying its nucleophilicity.[1] -
High pH (> 7): The carbonyl oxygen cannot be effectively protonated to assist in the elimination of water (dehydration step).
-
Optimal pH (~4.5 - 5.0): This balance allows sufficient concentration of free nucleophilic hydroxylamine while maintaining enough protons to catalyze the dehydration of the carbinolamine intermediate.
Mechanistic Pathway Visualization[1]
Figure 1: Mechanistic pathway showing the conversion of the aldehyde to the oxime via the carbinolamine intermediate.
Stereoselectivity
The reaction can theoretically yield two isomers: (
-
(
)-Isomer (Anti): The hydroxyl group is anti to the phenyl ring.[1] This is the thermodynamically favored product due to minimized steric repulsion between the benzene ring and the hydroxyl group. -
(
)-Isomer (Syn): The hydroxyl group is syn to the phenyl ring.[1] -
Control: By utilizing reflux conditions and a buffered solvent system, this protocol drives the equilibrium toward the stable (
)-isomer.
Experimental Design & Reagents
Reagent Selection Logic
| Reagent | Role | Selection Criteria |
| 4-Nitrobenzaldehyde | Substrate | High purity (>98%) required to prevent side-product occlusion in the crystal lattice.[1] |
| Hydroxylamine HCl | Reagent | Used instead of free hydroxylamine due to stability.[1] Must be released in situ by a base.[1] |
| Sodium Acetate ( | Base/Buffer | Critical Choice: Unlike strong bases (NaOH), NaOAc buffers the solution to pH ~5, optimizing the rate of dehydration without inducing Cannizzaro side reactions. |
| Ethanol (95%) | Solvent | Solubilizes the aldehyde while allowing the polar inorganic salts and the final product (upon cooling) to precipitate selectively. |
Detailed Synthesis Protocol
Safety Warning: 4-Nitrobenzaldehyde is toxic and an irritant.[1] Hydroxylamine hydrochloride is corrosive and a potential mutagen.[1] All operations must be performed in a fume hood.[1]
Step-by-Step Methodology
-
Preparation of Reagents:
-
In a 100 mL Round Bottom Flask (RBF), dissolve 1.51 g (10 mmol) of 4-nitrobenzaldehyde in 15 mL of warm ethanol (95%).
-
Note: Ensure the aldehyde is fully dissolved before proceeding.[1]
-
-
Buffer Solution Preparation:
-
In a separate beaker, dissolve 0.83 g (12 mmol) of Hydroxylamine Hydrochloride and 1.23 g (15 mmol) of Sodium Acetate Trihydrate in 5 mL of distilled water.
-
Why: Pre-mixing generates free hydroxylamine and buffers the solution immediately upon addition.[1]
-
-
Reaction Initiation:
-
Add the aqueous hydroxylamine/acetate solution to the ethanolic aldehyde solution.
-
A transient precipitate may form; this usually redissolves upon heating.[1]
-
-
Reflux:
-
Equip the RBF with a magnetic stir bar and a reflux condenser.[1]
-
Heat the mixture to reflux (approx. 80°C) for 60 minutes .
-
Monitoring: The reaction is typically complete when the solution becomes clear and homogeneous, though TLC (30% EtOAc/Hexane) can verify consumption of the aldehyde.
-
-
Workup & Isolation:
-
Remove the flask from heat and allow it to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
The (
)-4-nitrobenzaldoxime will precipitate as a pale yellow solid.[1] -
Filter the solid using a Buchner funnel and wash with 2 x 20 mL of cold water to remove residual inorganic salts (NaCl, NaOAc).
-
-
Purification:
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of 4-nitrobenzaldoxime.
Characterization & Validation
To ensure the integrity of the synthesized compound, compare your data against these standard values.
Physicochemical Data Table[1]
| Parameter | Expected Value | Notes |
| Appearance | Pale yellow needles | Darkening indicates oxidation or impurity.[1] |
| Melting Point | 129 – 132 °C | Sharp range indicates high purity.[1] Lower MP suggests ( |
| Yield | 75 – 85% | Theoretical yield based on 10 mmol scale is ~1.66 g.[1] |
| Solubility | Soluble in EtOH, DMSO | Insoluble in cold water.[1] |
Spectroscopic Validation
-
IR Spectroscopy (KBr):
-
¹H NMR (DMSO-d₆, 400 MHz):
Applications in Drug Development[5][6][7]
4-Nitrobenzaldoxime is not merely a teaching substrate; it is a functional scaffold in medicinal chemistry.[1][5][6][7]
-
Organophosphate Antidotes: Oximes are critical reactivators of Acetylcholinesterase (AChE) inhibited by nerve agents (e.g., Sarin, VX).[1] The nucleophilic oxime moiety attacks the phosphorylated enzyme, restoring function. While 2-PAM is the standard, 4-nitro derivatives are investigated for structure-activity relationship (SAR) studies regarding nucleophilicity and blood-brain barrier penetration.[1]
-
Heterocyclic Synthesis: The oxime group serves as a precursor for:
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical.[1] (Standard protocol for oxime formation).[1]
-
BenchChem. (2025).[1][4][9][10] A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde. Retrieved from .[1]
-
Abbas, S. M., et al. (2013).[1] Crystal structure of (E)-4-nitrobenzaldehyde oxime. ResearchGate. Retrieved from .
-
PubChem. (2025).[1][11] 4-Nitrobenzaldoxime Compound Summary. National Library of Medicine.[1] Retrieved from .[1]
-
Rzepa, H. (2012).[1] Oxime formation from hydroxylamine and ketone: a mechanism check. Imperial College London.[1] Retrieved from .[1]
Sources
- 1. 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-Nitrobenzaldehyde | C7H5NO3 | CID 541 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 4-Nitrobenzaldoxime
[1]
Executive Summary
4-Nitrobenzaldoxime (CAS: 1129-37-9) is a critical intermediate in organic synthesis, primarily utilized in the production of 4-nitrobenzonitrile via dehydration and as a precursor for liquid crystal mesogens.[1][2] Its solubility behavior is governed by the interplay between its polar nitro group (
This guide defines the solubility landscape of 4-Nitrobenzaldoxime, providing qualitative and quantitative insights, thermodynamic context, and validated protocols for solubility determination and recrystallization.[1]
Physicochemical Profile
Understanding the fundamental physical constants is prerequisite to predicting solvent interactions.
| Property | Value | Source/Note |
| CAS Number | 1129-37-9 | Registry |
| Molecular Formula | ||
| Molecular Weight | 166.13 g/mol | |
| Melting Point | 126–131 °C | Experimental [1, 2] |
| pKa (Predicted) | 9.97 ± 0.10 | Acidic oxime proton [3] |
| LogP (Predicted) | ~1.95 | Moderate lipophilicity [3] |
| Appearance | Pale yellow crystalline powder |
Solubility Landscape
The solubility of 4-Nitrobenzaldoxime is dictated by "like dissolves like" principles, modified by specific hydrogen bonding capabilities.
Qualitative Solubility Matrix
The following matrix categorizes common laboratory solvents based on their ability to solvate 4-Nitrobenzaldoxime at ambient temperature (25°C).
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions; solvent accepts H-bonds from oxime -OH.[1] |
| Polar Protic | Methanol, Ethanol | Moderate to Good | Solvation via H-bonding. Solubility increases significantly with temperature (ideal for crystallization).[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good interaction with the aromatic core; useful for extraction.[1] |
| Ethers/Esters | Ethyl Acetate, THF | Moderate | H-bond acceptance from oxime; often used as extraction solvents.[1] |
| Non-Polar | Hexane, Heptane, Toluene | Poor/Insoluble | Lack of polarity prevents disruption of the crystal lattice. |
| Aqueous | Water | Insoluble (Cold) | Hydrophobic aromatic ring dominates; solubility increases slightly at high pH (formation of oximate salt).[1] |
Thermodynamic Considerations
Dissolution of 4-Nitrobenzaldoxime is generally an endothermic process (
-
Temperature Dependence: Solubility increases non-linearly with temperature. This is particularly pronounced in alcoholic solvents (Ethanol/Methanol), making them excellent candidates for purification.[1]
-
pH Dependence: Due to the pKa of ~9.97, solubility in aqueous media is pH-dependent. At pH > 11, the compound deprotonates to form the water-soluble oximate anion.
Experimental Protocols
The following protocols are designed to be self-validating systems for determining solubility and purifying the compound.
Protocol A: Gravimetric Determination of Solubility (Shake-Flask Method)
Objective: To determine the saturation solubility (
-
Preparation: Add excess 4-Nitrobenzaldoxime solid (approx. 500 mg) to a scintillation vial containing 5 mL of the target solvent.
-
Equilibration: Seal the vial and agitate (shake or stir) at a constant temperature (25°C) for 24 hours.
-
Validation: Ensure solid is still present after 24 hours. If fully dissolved, add more solid and repeat.
-
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.
-
Evaporation: Evaporate the solvent to dryness (using a rotary evaporator or nitrogen stream) and dry the residue in a vacuum oven at 40°C for 4 hours.
-
Calculation:
Protocol B: Recrystallization (DCM/Hexane System)
Objective: Purification of crude 4-Nitrobenzaldoxime to remove non-polar impurities and trace aldehyde.[1] Note: While Ethanol/Water is common for oximes, the DCM/Hexane system is cited in literature for high-purity needles [4].[1]
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add the minimum amount of Dichloromethane (DCM) required to dissolve the solid at room temperature or with gentle warming (do not boil DCM vigorously).[1]
-
Precipitation: Slowly add Hexane dropwise to the stirring solution until a persistent turbidity (cloudiness) appears.
-
Clarification: Add a few drops of DCM to just clear the turbidity.
-
Crystallization: Allow the flask to stand undisturbed at room temperature, then transfer to a refrigerator (4°C) for 2–4 hours.
-
Collection: Filter the resulting needle-like crystals via vacuum filtration. Wash with cold Hexane.
-
Drying: Dry under vacuum to remove residual solvent.
Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection and the chemical pathway involving 4-Nitrobenzaldoxime.
Caption: Solvent selection logic for reaction vs. purification workflows. High solubility solvents favor reaction kinetics; moderate/differential solubility favors purification.[1]
Safety & Handling (SDS Highlights)
Signal Word: DANGER
References
Technical Guide: Spectroscopic Characterization of 4-Nitrobenzaldoxime
Topic: Spectroscopic Data of 4-Nitrobenzaldoxime (NMR, IR, Mass Spec) Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Summary
4-Nitrobenzaldoxime (CAS: 1129-37-9) is a critical intermediate in the synthesis of heterocycles and a probe molecule in the study of organophosphate reactivation kinetics.[1][2] Its structural integrity is defined by the oxime moiety (
Physicochemical Profile
| Property | Data |
| IUPAC Name | (E)-4-Nitrobenzaldehyde oxime |
| Molecular Formula | |
| Molecular Weight | 166.13 g/mol |
| Appearance | Light yellow crystalline powder |
| Melting Point | 129–132 °C |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
Synthesis & Preparation Context
To understand the spectroscopic impurities often found in crude samples, one must understand the synthesis. The standard protocol involves the condensation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.[1]
Figure 1: Synthetic pathway and potential impurities affecting spectroscopic analysis.[2]
Spectroscopic Analysis: The Core Data
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for assessing the isomeric purity (E vs. Z) of the oxime.[1][2] The E-isomer is thermodynamically favored and typically constitutes >95% of the isolated product.[1]
Experimental Protocol:
-
Solvent: Dissolve ~10 mg of sample in 0.6 mL of DMSO-d6 . (Chloroform-d is less ideal due to poor solubility).[1][2]
-
Reference: Calibrate shifts relative to residual DMSO quintet (
2.50 ppm for , 39.5 ppm for ). -
Acquisition: Standard 1D proton (16 scans) and carbon (1024 scans) sequences.[1][2]
| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| 11.89 | Singlet (s) | 1H | N-OH | Disappears with |
| 8.33 | Singlet (s) | 1H | CH=N | Azomethine proton; E-isomer characteristic.[1][2] |
| 8.26 – 8.28 | Doublet (d) | 2H | Ar-H (ortho to | Deshielded by the strong electron-withdrawing nitro group.[1][2] |
| 7.87 – 7.89 | Doublet (d) | 2H | Ar-H (meta to | Coupled to ortho protons ( |
| Shift ( | Assignment | Electronic Environment |
| ~148.0 | C-NO2 | Ipso carbon; deshielded by nitro group.[1][2] |
| ~147.5 | C=N | Oxime carbon; distinct from aldehyde carbonyl (~192 ppm).[1][2] |
| ~139.0 | C-Ar (Ipso) | Aromatic carbon attached to the oxime group.[1][2] |
| ~127.8 | C-meta | Aromatic carbons meta to nitro group.[1] |
| ~124.0 | C-ortho | Aromatic carbons ortho to nitro group.[1] |
Expert Insight: The absence of a peak at ~192 ppm confirms the complete conversion of the aldehyde. If a small singlet appears near 10.1 ppm in the proton spectrum, it indicates residual starting material.
4.2. Infrared (IR) Spectroscopy
IR is particularly useful for identifying the functional group transformation from carbonyl (
Experimental Protocol:
Key Absorption Bands:
| Wavenumber ( | Assignment | Notes |
| 3200 – 3400 | O-H Stretch | Broad band due to intermolecular hydrogen bonding. |
| 3050 – 3100 | C-H (Ar) Stretch | Weak, sharp peaks typical of aromatic rings.[1][2] |
| 1630 – 1650 | C=N Stretch | Characteristic oxime band; weaker than C=O. |
| 1590 – 1600 | C=C (Ar) Stretch | Aromatic ring skeletal vibration. |
| 1515 – 1525 | NO2 Asymmetric | Very strong, diagnostic for nitro group.[1][2] |
| 1340 – 1350 | NO2 Symmetric | Strong, diagnostic for nitro group.[1] |
| 900 – 1000 | N-O Stretch | Medium intensity, specific to oximes.[1] |
4.3. Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation pattern driven by the nitro and oxime groups.[1]
Experimental Protocol:
-
Source Temp: 200 °C.
Fragmentation Pathway Analysis:
The molecular ion (
Figure 2: Major fragmentation pathways observed in EI-MS for 4-Nitrobenzaldoxime.
Key Ions Table:
| m/z | Intensity (%) | Fragment Identity | Mechanism |
| 166 | 100 (Base) | Molecular ion (highly stable aromatic).[1][2] | |
| 149 | ~5-10 | Loss of hydroxyl radical from oxime. | |
| 136 | ~10-15 | Loss of NO; rearrangement of nitro/oxime. | |
| 120 | ~6-10 | Loss of nitro group.[1][2] | |
| 77 | ~10-20 | Phenyl cation (aromatic ring integrity).[1][2] |
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Benzaldehyde, 4-nitro-.[1][3] NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link][2]
-
PubChem. 4-Nitrobenzaldoxime Compound Summary. National Library of Medicine.[1] Available at: [Link][2]
Sources
A Technical Guide to 4-Nitrobenzaldoxime: A Versatile Precursor in Modern Organic Synthesis
Abstract
4-Nitrobenzaldoxime (C₇H₆N₂O₃) is a crystalline solid that serves as a pivotal intermediate in a multitude of organic transformations.[1][2] Its structure, characterized by a para-substituted nitro group on a benzene ring attached to an aldoxime functional group, offers a unique combination of reactive sites. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the oxime, making it a versatile precursor for synthesizing a diverse array of functional groups, including nitriles, amides, and amines. This guide provides an in-depth exploration of 4-nitrobenzaldoxime, covering its synthesis, key synthetic applications with detailed protocols, and its role in the development of pharmaceutically relevant compounds.
Introduction: The Strategic Importance of 4-Nitrobenzaldoxime
In the landscape of organic synthesis, the efficiency and selectivity of transformations are paramount. 4-Nitrobenzaldoxime emerges as a valuable building block due to the dual reactivity conferred by its oxime and nitro functionalities. The oxime group is a gateway to nitriles and amides via dehydration and rearrangement reactions, respectively. Simultaneously, the nitro group can be readily reduced to an amine, a cornerstone functional group in medicinal chemistry. This guide elucidates the causality behind the experimental choices for harnessing this dual reactivity, providing researchers and drug development professionals with a robust framework for its application.
Synthesis of 4-Nitrobenzaldoxime: A Validated Protocol
The reliable synthesis of the precursor is the foundation of any synthetic campaign. 4-Nitrobenzaldoxime is most commonly prepared via the condensation of 4-nitrobenzaldehyde with hydroxylamine.
Underlying Mechanism and Rationale
The reaction proceeds via a nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The key to a successful synthesis lies in liberating the free hydroxylamine base from its more stable hydrochloride salt. This is achieved in situ using a mild base, such as sodium acetate. The base deprotonates the hydroxylamine hydrochloride, generating the more nucleophilic NH₂OH, which then readily reacts with the aldehyde. The subsequent dehydration of the intermediate carbinolamine yields the final oxime product.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures to ensure high yield and purity.[3]
-
Materials:
-
4-Nitrobenzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate trihydrate (3.0 eq)
-
Ethanol
-
Deionized water
-
-
Procedure:
-
To a warm solution of 4-nitrobenzaldehyde (0.005 mol, 0.907 g) in 25 mL of ethanol in a round-bottom flask, add hydroxylamine hydrochloride (0.006 mol, 0.417 g) and sodium acetate trihydrate (0.015 mol, 2.04 g).[3]
-
Heat the mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Cool the concentrated reaction mixture to room temperature and add deionized water to precipitate the product.
-
Collect the precipitated 4-nitrobenzaldoxime by vacuum filtration.
-
Wash the solid product thoroughly with an excess of water to remove any inorganic salts.
-
Dry the product. For higher purity, the crude product can be recrystallized from ethanol.[3]
-
Key Synthetic Transformations
The true value of 4-nitrobenzaldoxime lies in its utility as a precursor to other valuable compounds. The following sections detail its most significant transformations.
Caption: Simplified mechanism of the Beckmann Rearrangement.
Modern variations of this reaction exist, including palladium-catalyzed methods that allow for a one-pot synthesis of the amide from the starting aldehyde. [4]
Reduction of the Nitro Group
The selective reduction of the nitro group in 4-nitrobenzaldoxime to an amine opens up another avenue for synthetic diversification, yielding 4-aminobenzaldoxime. This transformation is challenging due to the potential for the reducing agent to also affect the oxime moiety. However, reagents like sodium dithionite or catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) can favor the reduction of the nitro group. The resulting 4-aminobenzaldoxime is a valuable intermediate for synthesizing compounds with both amine and oxime-derived functionalities.
While direct protocols for reducing 4-nitrobenzaldoxime are specific, the reduction of the parent 4-nitrobenzaldehyde to 4-aminobenzaldehyde is well-documented, often employing reagents like Sn/HCl or Fe/HCl, though these can be aggressive. [5]Milder conditions are often necessary to preserve the oxime.
Cycloaddition Reactions
Aldoximes can be converted in situ into nitrile oxides, which are highly reactive 1,3-dipoles. These can undergo [3+2] cycloaddition reactions with alkenes or alkynes to form five-membered heterocyclic rings like isoxazoles and isoxazolines. [6][7]This powerful C-C and C-O bond-forming strategy allows for the rapid construction of complex molecular scaffolds from 4-nitrobenzaldoxime. The reaction is typically initiated by an oxidant, such as diacetoxyiodobenzene (DIB), which facilitates the formation of the nitrile oxide intermediate. [7]
Applications in Drug Development and Medicinal Chemistry
The derivatives of 4-nitrobenzaldoxime are of significant interest to the pharmaceutical industry. The parent aldehyde, 4-nitrobenzaldehyde, is a known precursor for various biologically active compounds. [8][9]
-
Anticancer Agents: The 4-nitrophenyl moiety is a common feature in many compounds screened for anticancer activity. Schiff bases and other derivatives of 4-nitrobenzaldehyde have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis. [10]The amide and amine derivatives accessible from 4-nitrobenzaldoxime are key building blocks for expanding on these molecular scaffolds.
-
Antimicrobial Compounds: The nitroaromatic structure is a known pharmacophore in several antimicrobial and antiparasitic drugs. [11]Synthetic routes starting from 4-nitrobenzaldoxime provide access to novel derivatives for screening as potential antibacterial or antifungal agents.
Safety and Handling
4-Nitrobenzaldoxime is classified as toxic if swallowed. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
4-Nitrobenzaldoxime is more than a simple intermediate; it is a strategic precursor that offers multiple pathways for molecular diversification. Its capacity to be transformed into nitriles, amides, and amines from a single, easily accessible source makes it an exceptionally efficient tool for synthetic chemists. The methodologies presented in this guide underscore its versatility and provide a solid foundation for its application in both academic research and the industrial pursuit of novel therapeutics.
References
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Chemistry Learner. Beckmann Rearrangement: Definition, Examples, and Mechanism. Available from: [Link]
-
ScienceOpen. (E)-4-Nitrobenzaldehyde oxime. Available from: [Link]
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PrepChem.com. Preparation of 4-nitrobenzaldehyde. Available from: [Link]
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Wikipedia. Beckmann rearrangement. Available from: [Link]
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National Institutes of Health (NIH). Process Development of the Copper(II)‐Catalyzed Dehydration of a Chiral Aldoxime and Rational Selection of the Co‐Substrate. Available from: [Link]
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ResearchGate. Synthesis of Novel Anticancer Drugs Derived from 4‐nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. | Request PDF. Available from: [Link]
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Organic Chemistry Portal. Beckmann Rearrangement. Available from: [Link]
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ResearchGate. Illustration of the reduction reaction; (a) 4-nitrobenzaldehyde, (b)... Available from: [Link]
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Organic Syntheses Procedure. p-NITROBENZALDEHYDE. Available from: [Link]
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Master Organic Chemistry. Beckmann Rearrangement. Available from: [Link]
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ResearchGate. Catalytic intramolecular cycloaddition of aldoximes 1 a,b. a Reaction... Available from: [Link]
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MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available from: [Link]
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Royal Society of Chemistry. Tandem 1,3-azaprotio cyclotransfer–cycloaddition reactions between aldoximes and divinyl ketone. The effect of oxime E/Z-isomerism on cycloaddition s... Available from: [Link]
-
ResearchGate. Development of methods for the oxidative cycloaddition of aldoximes... Available from: [Link]
-
ACS Publications. Interesting Behavior of α,β-Unsaturated Oximes in Intramolecular [4 + 2] Cycloaddition Reactions | Organic Letters. Available from: [Link]
-
Royal Society of Chemistry. Cycloaddition reactions of oximes; powerful new carbon–carbon bond forming methodology. Available from: [Link]
-
ResearchGate. Reduction of 4-hydroxybenzaldehyde (2a). | Download Scientific Diagram. Available from: [Link]
-
Gsrs. 4-NITROBENZALDOXIME. Available from: [Link]
-
ResearchGate. How to reduce 4-nitrobenzaldehyde to 4-aminobenzaldehyde?. Available from: [Link]
-
ResearchGate. Reaction of 4-nitrobenzaldehyde with secondary amines a. Available from: [Link]
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An In-depth Technical Guide to 4-Nitrobenzaldoxime: From Historical Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Nitrobenzaldoxime, a significant chemical intermediate. Delving into its historical discovery, this document details its physicochemical properties, outlines a robust synthesis protocol, and explores its contemporary applications in research and development.
Section 1: The Genesis of a Molecule: A Historical Perspective
The story of 4-Nitrobenzaldoxime is intrinsically linked to the pioneering work on oximes in the late 19th century. The term "oxime" itself was first coined by the German chemist Victor Meyer and his student Alois Janny in 1882. Their groundbreaking research, published in the Berichte der deutschen chemischen Gesellschaft, described the reaction of aldehydes and ketones with hydroxylamine to form this new class of compounds. This discovery opened up a new frontier in organic chemistry, providing a method for the identification and characterization of carbonyl compounds.
While the exact date and first to synthesize 4-Nitrobenzaldoxime specifically is not readily apparent from singular historical records, its creation is a direct consequence of the established reactivity of nitro-substituted aromatic aldehydes with hydroxylamine. The late 19th and early 20th centuries saw a surge in the exploration of nitroaromatic compounds, driven by the burgeoning dye and explosives industries. It is highly probable that 4-Nitrobenzaldoxime was first synthesized during this period as chemists systematically investigated the properties and reactions of this important class of molecules. The synthesis would have followed the general procedure established by Meyer, reacting 4-nitrobenzaldehyde with hydroxylamine.
Section 2: Physicochemical and Spectroscopic Profile
4-Nitrobenzaldoxime is a yellow crystalline solid with the chemical formula C₇H₆N₂O₃.[1] It is characterized by the presence of a nitro group (-NO₂) at the para position of the benzene ring and an aldoxime functional group (-CH=NOH).[1]
Table 1: Physicochemical Properties of 4-Nitrobenzaldoxime
| Property | Value |
| CAS Number | 1129-37-9 |
| Molecular Formula | C₇H₆N₂O₃ |
| Molecular Weight | 166.13 g/mol |
| Appearance | Yellow crystalline solid[1] |
| Melting Point | 128-131 °C |
| Solubility | Sparingly soluble in water.[1] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[1] |
Spectroscopic Data
The structural identity of 4-Nitrobenzaldoxime is confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the aldehydic proton of the oxime group, and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons in the benzene ring, the carbon of the C=N bond, and the carbon attached to the nitro group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the oxime, the C=N double bond, and the symmetric and asymmetric stretches of the nitro group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Section 3: Synthesis of 4-Nitrobenzaldoxime: A Validated Laboratory Protocol
The synthesis of 4-Nitrobenzaldoxime is a straightforward and well-established procedure involving the condensation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.
Reaction Scheme:
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis and Characterization of 4-Nitrobenzaldoxime
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-nitrobenzaldoxime, a key chemical intermediate. The procedure details the condensation reaction between 4-nitrobenzaldehyde and hydroxylamine hydrochloride. This guide is designed for researchers and professionals in organic synthesis and drug development, emphasizing experimental causality, safety, and robust validation. The document includes a detailed step-by-step methodology, physicochemical data, reaction mechanism, safety protocols, and characterization techniques, ensuring reproducibility and a thorough understanding of the process.
Introduction
4-Nitrobenzaldoxime (C₇H₆N₂O₃) is an organic compound featuring an oxime functional group derived from 4-nitrobenzaldehyde. Oximes are a class of imines that serve as versatile intermediates in organic chemistry. They are crucial precursors for the synthesis of nitriles via dehydration and amides through the Beckmann rearrangement[1]. The electron-withdrawing nature of the para-nitro group on the benzene ring influences the reactivity of the molecule, making 4-nitrobenzaldoxime a valuable building block in the development of various specialty chemicals and pharmaceutical compounds.
The synthesis described herein is a classic condensation reaction, which is a fundamental transformation in organic chemistry. It proceeds by reacting an aldehyde or ketone with hydroxylamine[2]. This protocol has been optimized for high yield and purity, utilizing readily available starting materials and standard laboratory equipment.
Reaction Scheme and Mechanism
The synthesis of 4-nitrobenzaldoxime is achieved through the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride. The overall reaction is depicted below:
Caption: Overall synthesis of 4-Nitrobenzaldoxime.
Mechanism: The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine (NH₂OH), a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) under weakly acidic conditions to form the stable C=N double bond of the oxime[2].
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of all chemicals is essential for a safe and successful experiment.
Physicochemical Properties
| Property | 4-Nitrobenzaldehyde (Starting Material) | Hydroxylamine Hydrochloride (Reagent) | 4-Nitrobenzaldoxime (Product) |
| Molecular Formula | C₇H₅NO₃ | H₄ClNO | C₇H₆N₂O₃ |
| Molar Mass | 151.12 g/mol [3] | 69.49 g/mol | 166.13 g/mol [4] |
| Appearance | Slightly yellowish crystalline powder[3] | White crystalline solid | White to off-white crystals |
| Melting Point | 103-106 °C[3] | ~155-157 °C (decomposes) | 131-133 °C[5] |
| CAS Number | 555-16-8[3] | 5470-11-1 | 1129-37-9[4] |
Safety Precautions
Hazard Analysis:
-
4-Nitrobenzaldehyde: May cause an allergic skin reaction and serious eye irritation.
-
Hydroxylamine Hydrochloride: This is the most hazardous reagent in this synthesis. It is toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer. It may also cause damage to organs through prolonged or repeated exposure[6][7]. It can be corrosive to metals[6].
-
4-Nitrobenzaldoxime: Toxic if swallowed[4].
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory[7].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use and dispose of contaminated gloves properly[7].
-
Skin and Body Protection: A lab coat is required. A complete suit protecting against chemicals may be necessary depending on the scale[7].
-
Respiratory Protection: Work in a well-ventilated fume hood. Avoid creating dust. If dust formation is unavoidable, an appropriate particulate respirator should be used[7][8].
Handling:
-
Do not handle until all safety precautions have been read and understood[8].
-
Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation[8].
-
Wash hands thoroughly after handling[7].
-
Keep containers tightly closed in a dry, cool, and well-ventilated place[7].
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related nitrobenzaldoximes[9].
Materials and Equipment
-
4-Nitrobenzaldehyde (≥98%)
-
Hydroxylamine hydrochloride (≥99%)
-
Methanol or Ethanol
-
Deionized Water
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath with temperature control
-
Condenser (optional, for prolonged heating)
-
Beaker (500 mL)
-
Büchner funnel and filter flask
-
Filter paper
-
Spatulas and weighing paper
-
Glass stirring rod
Step-by-Step Synthesis Procedure
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 5.0 g (33.1 mmol, 1.0 eq) of 4-nitrobenzaldehyde in 30 mL of methanol. Stir the mixture using a magnetic stirrer until all the solid has dissolved.
-
Causality Note: Methanol is used as a solvent because it readily dissolves the aromatic aldehyde starting material while also being compatible with the aqueous solution of the hydroxylamine salt.
-
-
Preparation of Hydroxylamine Solution: In a separate small beaker, prepare a solution of 3.0 g (43.2 mmol, 1.3 eq) of hydroxylamine hydrochloride in 10 mL of water.
-
Causality Note: A slight excess of hydroxylamine hydrochloride is used to ensure the complete conversion of the aldehyde, driving the reaction equilibrium towards the product side.
-
-
Reaction Execution: Add the aqueous hydroxylamine hydrochloride solution dropwise to the stirring methanolic solution of 4-nitrobenzaldehyde at room temperature.
-
Causality Note: A white or off-white precipitate of the oxime may begin to form immediately or upon standing. The reaction is typically exothermic. For better control, especially on a larger scale, maintaining the temperature between 25-35°C is advisable[9].
-
-
Reaction Time: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion[9]. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-nitrobenzaldehyde spot.
-
Precipitation and Isolation: After the reaction is complete, dilute the reaction mixture by slowly adding 100 mL of cold deionized water while stirring. This will cause the product to fully precipitate out of the solution.
-
Causality Note: 4-Nitrobenzaldoxime has low solubility in water. Adding water reduces the solubility of the organic product, leading to its precipitation and allowing for easy isolation from the more soluble inorganic byproducts and unreacted hydroxylamine.
-
-
Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the collected solid with two portions of cold water (2 x 25 mL) to remove any residual salts and impurities.
-
Causality Note: Washing with cold water is crucial to purify the product without significant loss, as the oxime has very low solubility in cold water.
-
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is obtained. The expected yield is approximately 90-95%.
Characterization
To confirm the identity and purity of the synthesized 4-nitrobenzaldoxime, the following analyses should be performed.
-
Melting Point: A sharp melting point between 131-133 °C is indicative of high purity[5].
-
Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the strong aldehyde C=O stretching band from the starting material (around 1709 cm⁻¹) and the appearance of characteristic oxime bands: O-H stretch (~3600-3200 cm⁻¹), C=N stretch (~1665 cm⁻¹), and N-O stretch (~945 cm⁻¹)[2][10]. The strong NO₂ stretching bands (~1550 and 1349 cm⁻¹) should remain[10].
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will confirm the structure. The characteristic aldehyde proton signal (~10.0 ppm) from the starting material should be absent[11]. A new singlet for the oxime proton (-NOH) will appear, along with the aromatic protons.
-
¹³C NMR Spectroscopy: The aldehyde carbonyl carbon signal (~192 ppm) will be replaced by the C=N carbon signal of the oxime (~150 ppm).
Experimental Workflow and Data Summary
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
- BenchChem (2025). Application Notes and Protocols: Lab-Scale Synthesis of 4-Nitrobenzaldehyde.
- PrepChem (n.d.). Preparation of 4-nitrobenzaldehyde.
- BenchChem (2025). A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde for Researchers and Drug Development Professionals.
- Google Patents (n.d.). Microwave synthesis method of benzaldehyde oxime compound.
-
PubChem, National Institutes of Health (n.d.). 4-Nitrobenzaldoxime. Available at: [Link]
- Organic Syntheses (n.d.). p-NITROBENZALDEHYDE.
- Organic Syntheses (n.d.). o-NITROBENZALDEHYDE.
- Sigma-Aldrich (2025). SAFETY DATA SHEET - Hydroxylamine hydrochloride.
-
PrepChem (n.d.). Synthesis of o-nitrobenzaldoxime. Available at: [Link]
-
NIH, National Center for Biotechnology Information (n.d.). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Available at: [Link]
- Fisher Scientific (2025). SAFETY DATA SHEET - Hydroxylamine hydrochloride.
-
YouTube (2015). Formation of an Oxime from an Aldehyde. Available at: [Link]
- BenchChem (2025). A Comparative Spectroscopic Analysis of 4-Nitrobenzaldehyde Isomers.
- Chemos GmbH & Co.KG (n.d.). Safety Data Sheet: Hydroxylammonium chloride.
- BenchChem (2025). Performance Benchmark: 3-Nitrobenzaldoxime in Nitrile Synthesis and Beckmann Rearrangement.
- Google Patents (n.d.). Process for the purification of nitrobenzaldehyde.
-
ResearchGate (2007). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone in Water. Available at: [Link]
-
Wikipedia (n.d.). 4-Nitrobenzaldehyde. Available at: [Link]
-
ResearchGate (n.d.). 1H NMR spectra of p-nitrobenzaldehyde, the product of oxidation of chloramphenicol by HCF(III). Available at: [Link]
-
Indian Academy of Sciences (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Available at: [Link]
- Durham Tech (n.d.). SAFETY DATA SHEET - Hydroxylamine hydrochloride.
-
BYJU'S (n.d.). Oximes. Available at: [Link]
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recrystallization procedure for purifying 4-Nitrobenzaldoxime
Abstract
This technical guide details the purification of 4-Nitrobenzaldoxime (CAS 1129-37-9) via a mixed-solvent recrystallization system. While 4-nitrobenzaldoxime is a robust intermediate used in the synthesis of organophosphorus antidotes and liquid crystals, its synthesis often yields unreacted aldehyde and geometric isomer impurities. This protocol utilizes a thermodynamic solubility differential between Ethanol (solvent) and Water (anti-solvent) to achieve purities exceeding 98%, verified by a sharp melting point range of 126–131°C.
Introduction & Strategic Rationale
The Purification Challenge
In the synthesis of 4-nitrobenzaldoxime from 4-nitrobenzaldehyde and hydroxylamine, two primary impurities persist:
-
Unreacted 4-Nitrobenzaldehyde: Possesses a lower melting point (103–106°C) and distinct solubility profile.
-
Geometric Isomers (E/Z): The E-isomer is generally the thermodynamically stable form. Rapid precipitation can trap the less stable Z-isomer, affecting downstream reaction stoichiometry.
Solvent System Selection: The Ethanol/Water Couple
We utilize a binary solvent system based on polarity gradients.
-
Ethanol (The Solvent): The hydroxyl group of ethanol forms strong hydrogen bonds with the oxime moiety (
) and the nitro group, ensuring high solubility at elevated temperatures ( ). -
Water (The Anti-Solvent): The hydrophobic aromatic ring of 4-nitrobenzaldoxime limits its solubility in water. Adding water increases the polarity of the bulk solvent, forcing the organic compound to organize into a crystal lattice to minimize solvent-solute repulsion.
Table 1: Physicochemical Properties of Key Components
| Component | Role | Melting Point | Solubility (Hot EtOH) | Solubility (Cold Water) |
| 4-Nitrobenzaldoxime | Target Product | 126–131°C | High | Very Low |
| 4-Nitrobenzaldehyde | Impurity | 103–106°C | Very High | Low |
| Ethanol (95%) | Solvent | N/A | N/A | Miscible |
| Water | Anti-Solvent | 0°C | Miscible | N/A |
Experimental Protocol
Safety Pre-Check
-
Hazards: 4-Nitrobenzaldoxime is toxic if swallowed and a skin/eye irritant.[1][2] Nitro-aromatics can be energetic; avoid open flames.
-
PPE: Nitrile gloves, safety goggles, and lab coat required. Work within a fume hood.
Step-by-Step Methodology
Step 1: Dissolution (Saturation)
-
Place the crude 4-nitrobenzaldoxime (e.g., 5.0 g) in a 100 mL Erlenmeyer flask.
-
Add a magnetic stir bar and place on a hot plate set to 80°C.
-
Add Ethanol (95%) in small portions (start with 15 mL).
-
Heat to a gentle boil. Continue adding hot ethanol dropwise until the solid just dissolves.
-
Note: If colored impurities are present (brown/orange), add activated charcoal (0.1 g) and stir for 2 minutes, then perform a hot filtration.
-
Step 2: Nucleation Control (The Anti-Solvent Addition)
-
Maintain the solution at a gentle boil.
-
Slowly add hot distilled water (approx. 60-70°C) dropwise.
-
Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of ethanol to clear the turbidity. The solution is now supersaturated.
Step 3: Crystal Growth (Thermodynamic Phase)
-
Remove the flask from the heat source.
-
Insulate the flask with a paper towel or place it on a cork ring.
-
Allow the solution to cool to room temperature undisturbed for 30–45 minutes.
-
Once at room temperature, place the flask in an ice-water bath (0–4°C) for 20 minutes to maximize yield.
Step 4: Isolation and Drying
-
Collect the crystals via vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold 50% Ethanol/Water mixture.
-
Caution: Do not use pure ethanol for washing, as it will redissolve the product.
-
-
Dry the solid in a vacuum oven at 40°C for 4 hours, or air dry overnight.
Visualization of Workflow
The following diagram illustrates the logical flow and critical decision points in the purification process.
Caption: Step-by-step workflow for the mixed-solvent recrystallization of 4-Nitrobenzaldoxime.
Validation & Troubleshooting
Quality Control Metrics
-
Melting Point: The purified product must melt sharply between 126°C and 131°C [1][2]. A range >2°C or a value <120°C indicates residual solvent or aldehyde impurity.
-
TLC Analysis:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane : Ethyl Acetate (3:1).
-
Visualization: UV Light (254 nm). The oxime will have a lower R_f value than the aldehyde due to hydrogen bonding with the silica.
-
Troubleshooting Table
| Issue | Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or temperature > melting point of solvated species. | Reheat to dissolve.[5] Add a "seed crystal" of pure product. Scratch the inner glass wall with a rod to induce nucleation. |
| Low Yield | Too much solvent used or insufficient cooling.[5] | Boil off excess ethanol before cooling. Ensure ice bath reaches <4°C. |
| Colored Crystals | Oxidation byproducts trapped. | Redissolve in ethanol, treat with activated charcoal, and filter while hot. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from [Link]
Sources
using TLC to monitor 4-Nitrobenzaldoxime synthesis
Application Note: High-Performance TLC Monitoring of 4-Nitrobenzaldoxime Synthesis
Abstract
This guide details the protocol for monitoring the condensation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride to form 4-nitrobenzaldoxime using Thin Layer Chromatography (TLC).[1] It addresses the specific polarity shifts associated with the conversion of a carbonyl group to an oxime, provides optimized mobile phase compositions, and outlines a self-validating "co-spot" methodology to prevent false positives during reaction monitoring.
Introduction & Scientific Foundation
The synthesis of 4-nitrobenzaldoxime is a critical intermediate step in the production of various pharmaceuticals, including organophosphate nerve agent antidotes (e.g., Obidoxime) and liquid crystalline materials. The reaction proceeds via the nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by dehydration.
The Monitoring Challenge: While the reaction is generally robust, incomplete conversion or degradation can occur. Spectroscopic methods (NMR/IR) are time-consuming for in-process control (IPC).[1] TLC offers a rapid, cost-effective alternative.[1]
Chromatographic Theory: Success in separating the starting material (SM) from the product (P) relies on the distinct polarity difference:
-
4-Nitrobenzaldehyde (SM): Moderately polar due to the nitro and carbonyl groups.[1] It acts primarily as a hydrogen bond acceptor.[1]
-
4-Nitrobenzaldoxime (P): Significantly more polar due to the hydroxyl group (
), which acts as both a hydrogen bond donor and acceptor.[1] -
Result: On a normal-phase silica gel plate, the aldehyde (SM) will elute faster (higher
) than the oxime (P), which interacts more strongly with the silanol groups of the stationary phase.
Reaction Workflow & Mechanism
The following diagram illustrates the chemical pathway and the critical monitoring points.
Figure 1: Reaction pathway for 4-nitrobenzaldoxime synthesis. The TLC checkpoint focuses on the dehydration step where polarity shifts significantly.
Experimental Protocols
Synthesis Context (Standardized)
To ensure the TLC protocol is relevant, we assume the following standard synthesis conditions:
-
Reactants: 4-Nitrobenzaldehyde (1.0 eq), Hydroxylamine HCl (1.1 eq), Sodium Carbonate (0.6 eq).[1]
-
Solvent: Ethanol/Water (3:1 ratio).[1]
-
Conditions: Reflux at 70–80°C for 1–2 hours.
TLC Methodology (The Core Protocol)
Materials:
-
Stationary Phase: Silica Gel 60
aluminum or glass-backed plates.[1] -
Mobile Phase (Eluent): Hexane : Ethyl Acetate (7:3 v/v).[1] Optimization note: If separation is poor, adjust to 6:4.
Step-by-Step Procedure:
-
Chamber Saturation:
-
Add approximately 5–10 mL of the Mobile Phase to the developing chamber.
-
Place a piece of filter paper inside to wick the solvent and saturate the headspace.
-
Why: Saturation prevents "edge effects" and uneven solvent fronts, ensuring reproducible
values.
-
-
Sample Preparation:
-
Standard (SM): Dissolve ~5 mg of pure 4-nitrobenzaldehyde in 1 mL ethanol.
-
Reaction Mixture (RM): Use a glass capillary to withdraw a micro-aliquot from the reactor.[1] Dilute into 0.5 mL ethanol. Never spot neat reaction mixture; it will overload the plate and cause streaking.
-
-
The "Co-Spot" Technique (Mandatory):
-
Mark three positions on the baseline (pencil only): SM , Co , RM .
-
Spot SM solution on the "SM" mark.[1]
-
Spot RM solution on the "RM" mark.[1]
-
Spot BOTH SM and RM on the center "Co" mark.
-
Why: If the
values are close, the "Co" spot will appear as a figure-8 or a single elongated spot if the reaction is incomplete. If the reaction is complete, the "Co" spot will show two distinct separated spots (added SM and formed Product).
-
-
Development:
-
Place plate in chamber. Allow solvent to rise to ~1 cm from the top.
-
Remove and immediately mark the solvent front with a pencil.
-
-
Visualization:
Data Analysis & Interpretation
Retention Factor ( ) Analysis
Calculate
Expected Results (Hexane:EtOAc 7:3):
| Compound | Approx.[1][3][4][5][6][7][8][9][10] | Appearance (UV 254) | Polarity Note |
| 4-Nitrobenzaldehyde | 0.60 – 0.70 | Dark Spot | Less Polar (Aldehyde) |
| 4-Nitrobenzaldoxime | 0.30 – 0.40 | Dark Spot | More Polar (H-bond donor) |
| Isomer ( | ~0.25 | Faint Spot (Trace) |
Note: The
Decision Logic
Use the following logic flow to determine the next experimental step.
Figure 2: Decision matrix for interpreting TLC results during synthesis.
Troubleshooting & Tips
-
Streaking/Tailing:
-
No Separation (Co-elution):
-
Ghost Spots:
-
Cause: Degradation of the oxime (hydrolysis back to aldehyde) on the acidic silica plate if left too long before visualization.
-
Fix: Visualize immediately after development.[1]
-
References
-
Organic Syntheses. (1938).[1][5] p-Nitrobenzaldehyde Synthesis Protocol. Org. Synth. 1938, 18,[5] 61. Retrieved from [Link][1]
-
PubChem. (2025).[1] 4-Nitrobenzaldoxime Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Royal Society of Chemistry. (2025).[1] One-pot Oximation-Beckmann Rearrangement under Mild Conditions. Retrieved from [Link][1]
-
ResearchGate. (2025). TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6. Retrieved from [Link][1][7]
Sources
- 1. 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents [patents.google.com]
- 9. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
4-Nitrobenzaldoxime in the synthesis of heterocyclic compounds
Application Note: 4-Nitrobenzaldoxime in the Synthesis of Heterocyclic Compounds
Abstract
This technical guide details the application of 4-nitrobenzaldoxime (4-nitrobenzaldehyde oxime) as a pivotal starting material in the synthesis of nitrogen-oxygen heterocycles. The core utility of this reagent lies in its conversion to 4-nitrobenzonitrile oxide , a reactive 1,3-dipole that undergoes [3+2] cycloaddition reactions.[1] This document provides validated protocols for the synthesis of 3-(4-nitrophenyl)isoxazolines and 1,2,4-oxadiazoles , emphasizing the in situ generation of the nitrile oxide species to mitigate dimerization side-reactions (furoxan formation). We present a robust two-step method via the hydroximoyl chloride intermediate and a modern one-pot oxidative protocol using Chloramine-T.
Introduction & Mechanistic Insight
4-Nitrobenzaldoxime is not merely a passive substrate; it is a "masked" dipole. The electron-withdrawing nitro group (
The Core Pathway: Nitrile Oxide Generation The synthesis hinges on the oxidation or chlorination of the oxime (A) to generate the transient 4-nitrobenzonitrile oxide (C) . This species is unstable and readily dimerizes to 3,4-bis(4-nitrophenyl)furoxan if not trapped immediately by a dipolarophile (D).
-
Route 1 (Classical): Chlorination to hydroximoyl chloride (B), followed by base-mediated dehydrohalogenation.
-
Route 2 (Green/Oxidative): Direct oxidative dehydrogenation using reagents like Chloramine-T or Hypervalent Iodine.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathways for the conversion of 4-nitrobenzaldoxime to isoxazolines. The suppression of the dimerization pathway (red dotted line) is the primary objective of the experimental design.
Validated Experimental Protocols
Protocol A: Stepwise Synthesis via Hydroximoyl Chloride
Best for: Large-scale synthesis, requiring precise stoichiometry control.
Rationale: Isolating the hydroximoyl chloride intermediate allows for the slow, controlled release of the nitrile oxide, maintaining a low steady-state concentration that favors cycloaddition over dimerization.
Reagents:
-
4-Nitrobenzaldoxime (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
DMF (Dimethylformamide) (0.5 M concentration)
-
Triethylamine (Et
N) (1.2 equiv) -
Dipolarophile (e.g., Styrene, Allyl alcohol) (1.5 equiv)
Step-by-Step Procedure:
-
Chlorination:
-
Dissolve 4-nitrobenzaldoxime (10 mmol) in DMF (20 mL) at room temperature.
-
Add NCS (11 mmol) portion-wise over 15 minutes.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The oxime spot will disappear, replaced by a less polar spot (Hydroximoyl chloride).
-
Stir for 1-2 hours.
-
Workup: Pour into ice-water (100 mL). Extract with Et
O (3 x 30 mL). Wash combined organics with water and brine. Dry over Na SO and concentrate. Note: The solid residue is 4-nitrobenzohydroximoyl chloride. It can be used directly without column chromatography.
-
-
Cycloaddition:
-
Dissolve the crude hydroximoyl chloride and the dipolarophile (15 mmol) in anhydrous DCM (30 mL).
-
Cool the solution to 0 °C.
-
Critical Step: Add Et
N (12 mmol) dissolved in DCM (5 mL) dropwise over 30-60 minutes. -
Expert Insight: Slow addition is crucial. A localized high concentration of base generates excess nitrile oxide, leading to furoxan precipitate.
-
Allow the mixture to warm to room temperature and stir overnight (12 h).
-
-
Purification:
-
Wash the reaction mixture with water (2 x 20 mL) and 1M HCl (1 x 10 mL) to remove amine salts.
-
Concentrate the organic layer.
-
Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc gradient).
-
Protocol B: One-Pot Oxidative Cycloaddition (Chloramine-T Method)
Best for: Rapid library generation, "Green" chemistry requirements.
Rationale: Chloramine-T acts as both a halogenating agent and a base, generating the nitrile oxide in situ in a single pot. This avoids the isolation of potentially irritant hydroximoyl chlorides.
Reagents:
-
4-Nitrobenzaldoxime (1.0 equiv)
-
Chloramine-T trihydrate (1.1 equiv)
-
Dipolarophile (1.2 equiv)
-
Solvent: Ethanol/Water (1:1) or Methanol
Step-by-Step Procedure:
-
Preparation:
-
In a round-bottom flask, dissolve 4-nitrobenzaldoxime (5 mmol) and the alkene dipolarophile (6 mmol) in Ethanol (15 mL).
-
-
Reaction Initiation:
-
Add Chloramine-T trihydrate (5.5 mmol) in small portions over 10 minutes at room temperature.
-
Observation: The reaction is slightly exothermic. A transient color change (often yellow to orange) may occur as the nitrile oxide forms.
-
-
Reflux:
-
Heat the mixture to reflux (approx. 78 °C) for 3–5 hours.
-
Checkpoint: Monitor TLC for the disappearance of the oxime.
-
-
Workup:
-
Cool to room temperature.[2] The byproduct (p-toluenesulfonamide) may precipitate; filter it off.
-
Remove ethanol under reduced pressure.
-
Dissolve residue in EtOAc, wash with water and brine.
-
Purify via column chromatography.
-
Data Summary Table
| Parameter | Protocol A (Stepwise) | Protocol B (Chloramine-T) |
| Yield | High (75-90%) | Moderate to Good (60-80%) |
| Purity | Excellent (fewer side products) | Good (requires sulfonamide removal) |
| Time | 14-16 Hours | 4-6 Hours |
| Scalability | High (Gram to Kg scale) | Moderate (Exotherm management) |
| Atom Economy | Lower (Uses stoichiometric NCS/Base) | Higher (Greener solvent compatible) |
Application: Synthesis of 1,2,4-Oxadiazoles
While isoxazolines are the primary product with alkenes, 4-nitrobenzaldoxime can be converted to 3-(4-nitrophenyl)-1,2,4-oxadiazoles by reacting the generated nitrile oxide with a nitrile (R-CN) instead of an alkene.
-
Modification: Follow Protocol A, but replace the alkene dipolarophile with a nitrile (used as the solvent or in large excess, e.g., Acetonitrile or Benzonitrile).
-
Catalysis: This cycloaddition is slower. The addition of a Lewis Acid (e.g., ZnCl
or BF OEt ) is often required to activate the nitrile component. -
Thermal Requirement: High temperatures (reflux in Toluene or Diglyme) are typically necessary for the nitrile oxide-nitrile cycloaddition (110–140 °C).
Troubleshooting & Expert Tips
-
Furoxan Formation: If you observe a white/pale-yellow precipitate that is insoluble in most organic solvents during the reaction, it is likely the furoxan dimer.
-
Solution: Decrease the rate of base addition (Protocol A) or increase the equivalents of the dipolarophile.
-
-
Solvent Choice: For Protocol A, avoid nucleophilic solvents (like alcohols) which can trap the hydroximoyl chloride. Use DCM, DCE, or Toluene.
-
Safety Note: 4-Nitrobenzaldoxime and its derivatives are nitro-aromatics. While generally stable, the dry nitrile oxide (if isolated, which is not recommended) can be explosive. Always generate in situ.
Workflow Visualization
Figure 2: Operational workflow for selecting and executing the synthesis of isoxazolines from 4-nitrobenzaldoxime.
References
-
Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Source: ChemRxiv (2021). URL:[Link][3]
-
Synthesis of 2-isoxazolines via 1,3-dipolar cycloaddition. Source: Organic Chemistry Portal.[4] URL:[Link]
-
3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation. Source: Molecules (2013), NCBI. URL:[Link]
-
1,3-Dipolar cycloadditions of electrophilically activated benzonitrile N-oxides. Source: Journal of Organic Chemistry (2009), PubMed. URL:[Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity. Source: Molecules (2020), NCBI. URL:[Link]
Sources
Protocol for In Vitro Antimicrobial Screening of 4-Nitrobenzaldoxime
Application Note & Technical Guide
Abstract & Scope
This technical guide outlines the standardized protocol for evaluating the antimicrobial efficacy of 4-Nitrobenzaldoxime (CAS: 1129-37-9), a benzaldehyde oxime derivative. While oximes are historically recognized for acetylcholinesterase reactivation, 4-nitrobenzaldoxime exhibits distinct antimicrobial potential through redox-cycling mechanisms attributed to its nitro moiety and the metal-chelating capability of the oxime group.
This protocol prioritizes Broth Microdilution (BMD) as the primary screening method, adhering to CLSI M07-A10 standards, to generate quantitative Minimum Inhibitory Concentration (MIC) data. It addresses specific physicochemical challenges of the compound, including aqueous insolubility and optical interference.
Pre-Analytical Considerations
Chemical Properties & Solubility Optimization
4-Nitrobenzaldoxime is a light yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents.
-
Challenge: Inconsistent solubility in aqueous media leads to precipitation and false-negative results.
-
Solution: Use Dimethyl Sulfoxide (DMSO) for stock preparation. Ethanol is a secondary alternative but is less desirable due to volatility during incubation.
-
Critical Constraint: The final concentration of DMSO in the test well must remain < 1% (v/v) to prevent solvent toxicity from masking the compound's true activity.
Safety & Handling (MSDS Highlights)
-
Hazard: 4-Nitrobenzaldoxime is Toxic if swallowed (H301) and causes serious eye/skin irritation.
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during weighing and stock preparation.
-
Disposal: All waste containing nitro-aromatics must be segregated into halogenated organic waste streams.
Experimental Workflow: Broth Microdilution (MIC)
Principle
The BMD method quantifies the lowest concentration of 4-Nitrobenzaldoxime required to visibly inhibit the growth of a microorganism. This method is superior to disk diffusion for this compound because the diffusion rate of hydrophobic molecules in agar is unpredictable.
Materials Required
-
Test Compound: 4-Nitrobenzaldoxime (≥98% purity).
-
Solvent: Analytical grade DMSO.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 for fungi.
-
Indicator: Resazurin (0.015%) or TTC (optional, for visual confirmation if compound color interferes).
-
Optical Reader: Microplate reader (Absorbance at 600 nm).
Stock Solution Preparation[1]
-
Weighing: Weigh 10.24 mg of 4-Nitrobenzaldoxime.
-
Dissolution: Dissolve in 1.0 mL of 100% DMSO to create a 10,240 µg/mL Master Stock.
-
Intermediate Dilution: Dilute the Master Stock 1:10 in CAMHB to yield 1,024 µg/mL (DMSO concentration is now 10%).
-
Note: Further dilution in the plate will reduce DMSO to ≤ 5% in the first well and < 1% in subsequent wells.
-
Inoculum Preparation
-
Standardization: Prepare a direct colony suspension in saline to match a 0.5 McFarland Standard (
CFU/mL). -
Dilution: Dilute this suspension 1:100 in CAMHB to achieve the final test inoculum of
CFU/mL.
Microplate Setup (Protocol)
The 96-well plate must include specific controls to validate the assay, particularly for solvent toxicity and compound color interference.
Step-by-Step Procedure:
-
Dispense Media: Add 100 µL of sterile CAMHB to columns 2 through 12.
-
Compound Addition: Add 200 µL of the 1,024 µg/mL Intermediate Stock to Column 1.
-
Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat down to Column 10. Discard 100 µL from Column 10.
-
Result: Serial 2-fold dilution range from 512 µg/mL to 1 µg/mL.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in Columns 1–11.
-
Controls (Critical):
-
Column 11 (Growth Control): Media + Inoculum + 1% DMSO (No antibiotic). Validates bacterial viability in solvent.
-
Column 12 (Sterility/Blank): Media only. Validates media sterility.
-
Color Control (Separate Wells): Media + Compound (Highest Conc.) + No Bacteria. Required if 4-Nitrobenzaldoxime turns the media yellow, to subtract background absorbance.
-
Visualization: Plate Layout
The following diagram illustrates the logical flow of the plate setup to ensure data integrity.
Figure 1: Functional layout of the 96-well microplate for MIC determination. Column 11 serves as the critical solvent viability control.
Data Analysis & Interpretation
Calculating MIC
The MIC is defined as the lowest concentration showing no visible growth.
Quantitative Analysis (Absorbance):
If using a plate reader (OD600):
-
Correction Factor: If the compound is colored, subtract the OD of the "Color Control" well from the
.
Interpreting the Nitro-Effect
-
Bacteriostatic vs. Bactericidal: 4-Nitrobenzaldoxime often acts via oxidative stress. To confirm cell death (Bactericidal), plate 10 µL from clear wells onto agar.
-
MBC (Minimum Bactericidal Concentration): The lowest concentration killing
of the initial inoculum.[1] -
Ratio: If MBC/MIC
, the compound is bactericidal. If , it is bacteriostatic.
-
Summary Table: Expected Ranges
Based on structural analogs and benzaldoxime data:
| Parameter | Gram-Positive (S. aureus) | Gram-Negative (E. coli) | Fungi (C. albicans) |
| Expected MIC | 12.5 – 100 µg/mL | 50 – >200 µg/mL | 25 – 100 µg/mL |
| Solvent Tolerance | High (up to 2% DMSO) | Moderate (up to 1% DMSO) | High |
| Mechanism | Membrane/Redox | Efflux pumps may reduce efficacy | Ergosterol interference |
Advanced Characterization: Time-Kill Kinetics
To validate the mechanism of action (e.g., rapid oxidative burst vs. slow metabolic inhibition), a Time-Kill assay is recommended.
Workflow Diagram
Figure 2: Time-Kill Kinetic workflow to determine the rate of bactericidal activity.
Troubleshooting & Validation (Self-Correcting Systems)
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound crashed out of solution upon adding aqueous media. | Reduce starting concentration. Ensure DMSO is added to the compound first before adding media. |
| Growth in Sterility Control | Contaminated media or pipette tips. | Discard data. Re-autoclave media. Perform work in a Laminar Flow Hood. |
| No Growth in Growth Control | DMSO toxicity or non-viable inoculum. | Ensure DMSO < 1%.[2] Check inoculum viability on a separate agar plate. |
| Inconsistent MICs | Inoculum density variation. | Use a spectrophotometer to verify 0.5 McFarland (OD625 = 0.08 - 0.13). |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[3] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[3][4] CLSI.[5][6] [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[3] Nature Protocols, 3(2), 163–175. [Link]
-
Cui, H., Zhang, X., Zhou, H., Zhao, C., & Lin, L. (2015). Antimicrobial activity and mechanisms of short chain nitro-benzaldehyde derivatives. RSC Advances, 5. [Link]
Sources
- 1. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 4. protocols.io [protocols.io]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Robust, Validated HPLC Method for Purity Analysis of 4-Nitrobenzaldoxime
An Application Note for the Pharmaceutical and Chemical Industries
Abstract: This application note details a highly reliable and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in 4-Nitrobenzaldoxime. As a critical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals, ensuring the purity of 4-Nitrobenzaldoxime is paramount for quality control and regulatory compliance. This document provides a comprehensive protocol, from sample preparation to data analysis, and discusses the scientific rationale behind the method's development and validation, making it an essential resource for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
4-Nitrobenzaldoxime (C₇H₆N₂O₃) is a key building block in organic synthesis.[1] Its purity directly impacts the yield, impurity profile, and overall quality of the final products. Therefore, a precise and robust analytical method is required to assess its purity accurately. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2]
Methodology Rationale: Reverse-Phase HPLC
The chosen analytical approach is Reverse-Phase HPLC (RP-HPLC), a powerful and versatile technique for separating a wide range of compounds.[3][4] This choice is based on the physicochemical properties of 4-Nitrobenzaldoxime:
-
Analyte Polarity: 4-Nitrobenzaldoxime is an aromatic compound with moderate polarity. RP-HPLC excels at separating such molecules based on their hydrophobic interactions with a non-polar stationary phase.[5][6]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase.[4][7] The long alkyl chains of the C18 packing provide a highly hydrophobic surface, ensuring sufficient retention and effective separation of 4-Nitrobenzaldoxime from its potential impurities, which may include starting materials like 4-nitrobenzaldehyde or by-products from the synthesis.
-
Mobile Phase Composition: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer (phosphate buffer). Acetonitrile is chosen for its low viscosity and UV transparency. The aqueous buffer helps to maintain a constant pH, which is crucial for ensuring the consistent ionization state of the analyte and any acidic or basic impurities, leading to reproducible retention times and sharp peak shapes.
-
Detection: A UV detector is employed for this method. The presence of the nitro-aromatic chromophore in 4-Nitrobenzaldoxime results in strong UV absorbance. Based on the UV spectrum of the closely related precursor, 4-nitrobenzaldehyde, which shows a maximum absorbance around 270-277 nm, a detection wavelength of 275 nm is selected to ensure high sensitivity.[8][9][10]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the purity analysis of 4-Nitrobenzaldoxime.
Equipment and Materials
-
Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade or Milli-Q)
-
4-Nitrobenzaldoxime reference standard (of known purity)
-
Solution Preparation
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Solution Preparation: Accurately weigh about 25 mg of 4-Nitrobenzaldoxime reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the 4-Nitrobenzaldoxime sample and prepare a 0.5 mg/mL solution following the same procedure as the standard solution.
Chromatographic Conditions
The quantitative data for the HPLC method is summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20mM KH₂PO₄ buffer (pH 3.0) B: Acetonitrile |
| Gradient Program | Isocratic |
| Composition | 50% A : 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Method Validation: Ensuring a Self-Validating System
To ensure the reliability and accuracy of this analytical method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[11][12] A validated method provides a high degree of assurance that it is suitable for its intended purpose.[13][14][15]
Validation Parameters
The following parameters are critical for the validation of the purity assay method:
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is typically demonstrated by the resolution between the main peak and any adjacent peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by spike recovery experiments at different concentration levels.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[12] It is assessed by performing a minimum of six replicate injections of the standard solution, with a relative standard deviation (RSD) of ≤ 2.0%.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity index > 0.99; Baseline resolution (>1.5) between analyte and impurities |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | ≤ 2.0% |
| Robustness | RSD of results ≤ 2.0% |
Workflow and Data Analysis
The overall experimental process is visualized in the following workflow diagram.
Caption: HPLC analysis workflow from preparation to reporting.
System Suitability
Before sample analysis, a series of system suitability tests must be performed to ensure the chromatographic system is performing adequately. This involves injecting the standard solution multiple times (typically 5 or 6 replicates) and evaluating parameters such as:
-
Tailing Factor: Should be ≤ 2.0 for the 4-Nitrobenzaldoxime peak.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
Purity Calculation
The purity of the 4-Nitrobenzaldoxime sample is typically calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Formula:
% Purity = (Area of 4-Nitrobenzaldoxime Peak / Total Area of All Peaks) x 100
This method assumes that all impurities have a similar response factor to the main compound at the detection wavelength. For higher accuracy, especially for known impurities, a reference standard for each impurity should be used to calculate their respective relative response factors.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, precise, accurate, and robust for the determination of 4-Nitrobenzaldoxime purity. The use of a standard C18 column and a common mobile phase system makes this method easily transferable to most analytical laboratories. Proper method validation in accordance with ICH guidelines will ensure its suitability for routine quality control in both research and industrial manufacturing environments, contributing to the overall quality and safety of the final products.
References
- Solubility of Things. (n.d.). 4-Nitrobenzaldehyde.
- National Institutes of Health (NIH). (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
- International Atomic Energy Agency (IAEA). (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
- PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules.
- Benchchem. (n.d.). 4-Nitrobenzaldehyde chemical structure and properties.
- World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
- SIELC Technologies. (n.d.). Separation of 4-Nitrobenzaldehyde on Newcrom R1 HPLC column.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
- RStech. (n.d.). HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC.
- Protocols.io. (2025). Aromatic monomers analysis for reductive catalytic fractionation of lignin by liquid chromatography with diode array detection.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- National Institutes of Health (NIH). (n.d.). 4-Nitrobenzaldoxime. PubChem.
- ResearchGate. (n.d.). UV absorbance spectra at 270 nm for 4-nitrobenzaldehyde at different concentrations.
- Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM....
- Chemsrc. (2025). (E)-4-Nitrobenzaldehyde oxime.
- ResearchGate. (n.d.). UV–vis spectra of (a) 4-nitrobenzaldehyde, (b) 4-nitrobenzylalcohol....
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde.
- Merck Millipore. (n.d.). 4-Nitrobenzaldehyde CAS 555-16-8.
- ResearchGate. (n.d.). UV‐Vis absorption spectra of 4‐Nitrobenzaldehyde (red curve) before and....
- Wikipedia. (n.d.). 4-Nitrobenzaldehyde.
- NIST. (n.d.). Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook.
Sources
- 1. 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. Aromatic monomers analysis for reductive catalytic fractionation of lignin by liquid chromatography with diode array detection [protocols.io]
- 7. orochem.com [orochem.com]
- 8. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjpmr.com [wjpmr.com]
- 15. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
Application Note: High-Fidelity GC-MS Analysis of 4-Nitrobenzaldoxime Reaction Mixtures
Abstract
This guide details the protocol for the separation and identification of 4-nitrobenzaldoxime and its associated reaction components (4-nitrobenzaldehyde, 4-nitrobenzonitrile) using Gas Chromatography-Mass Spectrometry (GC-MS).[1] A critical emphasis is placed on preventing thermal degradation in the injection port—a common analytical pitfall where oximes dehydrate to nitriles, leading to false-positive quantification of reaction products. We present a robust silylation derivatization workflow using BSTFA to ensure structural integrity and accurate quantitation.
Introduction & Analytical Challenges
4-Nitrobenzaldoxime is a pivotal intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] It is typically synthesized by the condensation of 4-nitrobenzaldehyde with hydroxylamine.[1]
The "Inlet Effect" (Critical Causality)
Direct injection of underivatized oximes into a hot GC inlet (
-
Consequence: The analyst sees a peak for the nitrile product even if the reaction mixture contained 100% oxime.
-
Solution: Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the labile proton with a trimethylsilyl (TMS) group, stabilizing the molecule and increasing volatility.[1][2]
Reaction Pathway & Thermal Artifacts
The diagram below illustrates the intended synthetic pathway versus the analytical artifact pathway.
Figure 1: Chemical synthesis pathway vs. Analytical thermal degradation pathway.
Experimental Protocol
Reagents and Standards
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (Anhydrous, HPLC grade).[1] Note: Avoid methanol, as it reacts with silylating agents.
-
Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).[1]
-
Internal Standard: 4-Bromonitrobenzene (optional, for quantitation).[1]
Sample Preparation (Derivatization Workflow)
This protocol ensures complete conversion of the oxime to its TMS-ether form.[1]
-
Aliquot: Take 100 µL of the reaction mixture.
-
Dry: Evaporate solvent under a gentle stream of nitrogen if the reaction solvent is incompatible (e.g., water/alcohol).[1]
-
Reconstitute: Add 500 µL of anhydrous Pyridine or DCM.
-
Derivatize: Add 50 µL of BSTFA + 1% TMCS.
-
Incubate: Cap the vial and heat at 60°C for 30 minutes .
-
Why? Steric hindrance around the nitro group is minimal, but heating ensures the reaction goes to completion and breaks down any oxime dimers.
-
-
Cool & Dilute: Cool to room temperature. Dilute 1:10 with DCM before injection to prevent column overload.[1]
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Column | HP-5MS UI (30m x 0.25mm x 0.25µm) | Low polarity phase reduces peak tailing for nitro-aromatics.[1] |
| Inlet Mode | Split (20:1) | Prevents saturation; protects the MS source.[1] |
| Inlet Temp | 250°C | High enough to vaporize the TMS derivative instantly.[1] |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode for stable retention times.[1] |
| Oven Program | 60°C (1 min) → 20°C/min → 280°C (3 min) | Rapid ramp prevents broadening; high final temp elutes silylation byproducts.[1] |
| Transfer Line | 280°C | Prevents condensation before the MS source.[1] |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy for library matching.[1] |
| Scan Range | 40–350 m/z | Covers molecular ions and TMS fragments.[1] |
Results & Data Interpretation
Identification of Components
The table below summarizes the mass spectral characteristics expected for the reaction components.
| Compound | MW ( g/mol ) | Retention Order | Key Ions (m/z) | Notes |
| 4-Nitrobenzaldehyde | 151 | 1 | 151 (M+), 150, 105, 77 | Often shows significant M-H peak.[1] |
| 4-Nitrobenzonitrile | 148 | 2 | 148 (M+), 118, 102, 75 | Sharp peak; distinct from oxime if derivatized. |
| 4-Nitrobenzaldoxime (TMS) | 238 | 3 | 238 (M+), 223 (M-15), 73 | Target Analyte. M-15 (Loss of CH3 from TMS) is often the base peak.[1] |
| Underivatized Oxime | 166 | N/A | 166, 149, 148 | If seen, derivatization was incomplete.[1] |
Isomer Separation
Oximes exist as syn (
-
On an HP-5MS column, the TMS derivatives of the
and isomers may resolve into two closely eluting peaks (typically separated by <0.2 min). -
Action: Sum the areas of both peaks for total oxime quantification.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample prep to data output.
Troubleshooting & Quality Control
Issue: Presence of m/z 148 (Nitrile) in a "Pure" Oxime Standard
-
Cause: Incomplete derivatization or wet solvents.[1] Moisture hydrolyzes the TMS reagent, leaving underivatized oxime which then thermally degrades in the inlet.[1]
-
Validation: Check the peak for m/z 166 (Underivatized Oxime). If absent, but m/z 148 is present, the nitrile is a genuine chemical impurity in your sample, not an artifact.[1]
Issue: Double Peaks for the Oxime
-
Cause:
isomerism.[1] -
Validation: Check the mass spectrum of both peaks. If they are identical (both showing m/z 238 and 223), they are isomers.[1] Do not integrate them as impurities.[1]
Issue: Rapid Degradation of Column Performance
-
Cause: Accumulation of silylation reagents (BSTFA) or pyridine.[1]
-
Solution: Ensure the solvent delay (typically 3-4 mins) is set correctly to divert the reagent peak away from the MS source.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 4-Nitrobenzaldehyde. NIST Chemistry WebBook, SRD 69.[1][3][4] [Link][1]
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 4-Nitrobenzaldoxime. NIST Chemistry WebBook, SRD 69.[1][3][4] [Link][1]
-
PubChem. (2023).[1] 4-Nitrobenzaldoxime Compound Summary. National Library of Medicine.[1] [Link]
Sources
Application Note: 1H NMR Structural Validation of 4-Nitrobenzaldoxime
This Application Note provides a definitive, field-proven protocol for the acquisition, processing, and assignment of the 1H NMR spectrum of 4-Nitrobenzaldoxime . It is designed for researchers in medicinal chemistry and structural biology who require rigorous validation of intermediate scaffolds.[1]
Abstract
4-Nitrobenzaldoxime is a critical intermediate in the synthesis of heterocycles and potential organophosphate antidotes.[1] Its structural validation relies heavily on 1H NMR spectroscopy.[1] This guide details the assignment of the aromatic AA'BB' system, the diagnostic azomethine singlet, and the labile hydroxyl proton.[1] We address the critical role of solvent selection (DMSO-d6 vs. CDCl3) in visualizing the oxime functionality and distinguishing the predominant E-isomer from the Z-isomer.
Introduction & Mechanistic Context
Oximes (
Accurate assignment requires understanding the electronic push-pull effects:
-
Nitro Group (
): A strong electron-withdrawing group (EWG) that significantly deshields the ortho protons via induction and anisotropy.[1] -
Oxime Group (
): A moderate EWG, less deshielding than the nitro group, creating a distinct separation in the aromatic region.[1]
Experimental Protocol
Sample Preparation
Objective: Maximize resolution of the labile -OH proton and prevent exchange broadening.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9% D) is mandatory .[1]
-
Concentration: 10–15 mg of analyte in 0.6 mL solvent.
-
Note: Higher concentrations may induce stacking effects, shifting aromatic peaks.[1]
-
-
Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D proton (e.g., zg30).[1]
-
Spectral Width: -2 to 14 ppm (to capture the downfield -OH).[1]
-
Relaxation Delay (D1):
1.0 second (ensure full relaxation of aromatic protons for accurate integration). -
Scans (NS): 16 or 32 (sufficient for S/N > 100).
-
Temperature: 298 K (25 °C).[1]
Spectral Analysis & Assignment Logic
The Chemical Structure
Numbering scheme for assignment:
-
Position 1: C attached to
[1] -
Position 2,6: Protons ortho to the Oxime group.[1]
-
Position 3,5: Protons ortho to the Nitro group.
-
Position 4: C attached to
-
Position 7: Azomethine Carbon (
)[1] -
Position 8: Hydroxyl Oxygen (
)[1]
Step-by-Step Assignment
Region A: The Labile Proton (11.0 – 12.5 ppm)
-
Signal: Singlet (s), broad but distinct.[1]
-
Shift: 11.89 ppm .[1]
-
Assignment: Oxime Hydroxyl (-OH ).[1]
-
Validation: Add 1 drop of
to the tube and shake. This peak will disappear due to Deuterium exchange ( ), confirming it is a labile proton.[1]
Region B: The Azomethine Proton (8.0 – 8.5 ppm)
-
Signal: Sharp Singlet (s).
-
Shift: 8.33 ppm .
-
Assignment: Azomethine proton (-CH=N- ).[1]
-
Isomer Diagnostic: In the E-isomer, this proton is deshielded by the lone pair of the nitrogen and the magnetic anisotropy of the aromatic ring.[1] This peak is distinct and integrates to 1H.[1][2]
Region C: The Aromatic Zone (7.5 – 8.5 ppm)
The aromatic ring presents a classic AA'BB' system , often appearing as two "roofed" doublets due to the magnetic non-equivalence of the protons.[1]
-
Protons Ortho to Nitro (H-3, H-5):
-
Protons Ortho to Oxime (H-2, H-6):
Data Summary Table[1]
| Assignment | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integral | Coupling Constant (J, Hz) |
| OH | Hydroxyl | 11.89 | Singlet (br) | 1H | - |
| H-7 | Azomethine ( | 8.33 | Singlet | 1H | - |
| H-3, H-5 | Aromatic (ortho to | 8.27 | Doublet (d) | 2H | 8.8 (approx) |
| H-2, H-6 | Aromatic (ortho to Oxime) | 7.88 | Doublet (d) | 2H | 8.8 (approx) |
| Solvent | DMSO-d5 (residual) | 2.50 | Quintet | - | - |
| Water | 3.33 | Singlet (br) | - | - |
Visualizing the Assignment Logic
The following diagram illustrates the decision-making process for assigning signals based on electronic effects and experimental validation.
Caption: Logical workflow for assigning 1H NMR signals based on chemical shift regions and functional group behavior.
Structural Insights: The AA'BB' Splitting Tree
Understanding the aromatic splitting is crucial.[1] Although it often looks like two doublets, it is formally an AA'BB' system because H-2 is not magnetically equivalent to H-6 (they couple differently to H-3 vs H-5).[1] However, at 400 MHz, it approximates a pair of doublets.[1]
Caption: Impact of substituents on the chemical shift of aromatic protons in 4-Nitrobenzaldoxime.
Troubleshooting & Quality Control
-
Missing -OH Peak: If the peak at 11.89 ppm is absent, your solvent may be "wet" (high water content facilitates rapid exchange) or acidic.[1] Dry the sample or use a fresh ampoule of DMSO-d6.[1]
-
Broad Aromatic Peaks: If the doublets at 8.27 and 7.88 ppm appear as broad lumps, the sample may contain paramagnetic impurities (e.g., metal ions from synthesis).[1] Filter through a small plug of silica or Celite.[1]
-
Extra Singlets: A small singlet appearing around 8.1-8.2 ppm may indicate trace amounts of the (Z)-isomer or residual 4-nitrobenzaldehyde (starting material, aldehyde proton ~10.1 ppm).[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime. Retrieved from [Link][1]
-
Reich, H. J. (2023).[1] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1] Retrieved from [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for coupling constant logic).
Sources
Application Note: Protocols for the Preparation of 4-Nitrobenzaldoxime Samples for Spectroscopic Analysis
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and preparation of 4-Nitrobenzaldoxime for analysis by various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data through meticulous sample handling and preparation.
Introduction: The Significance of 4-Nitrobenzaldoxime
4-Nitrobenzaldoxime (C₇H₆N₂O₃) is a yellow crystalline solid that serves as a valuable building block in organic synthesis and the pharmaceutical industry.[1] Its structure, featuring a nitro group, a benzene ring, and an aldoxime group, imparts specific chemical properties that are leveraged in the synthesis of more complex molecules.[1] The oxime functional group (C=N-OH) is of particular interest in medicinal chemistry and for its role as a protecting group in organic synthesis.[2][3] Accurate spectroscopic characterization is paramount for verifying the purity, identity, and structure of synthesized 4-Nitrobenzaldoxime, which is a critical step in any research or development workflow.
This guide provides field-proven protocols and the scientific rationale behind them to ensure the integrity of spectroscopic analysis.
Synthesis of 4-Nitrobenzaldoxime
The most common and reliable method for synthesizing 4-Nitrobenzaldoxime is the reaction of 4-nitrobenzaldehyde with hydroxylamine.[4] The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form the C=N double bond of the oxime.[5]
Synthesis Protocol
This protocol is adapted from established methods for oxime synthesis.[3][6]
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate trihydrate (CH₃COONa·3H₂O)
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde (0.005 mol, 0.755 g) in 25 mL of ethanol with gentle warming.
-
To this warm solution, add hydroxylamine hydrochloride (0.006 mol, 0.417 g) and sodium acetate trihydrate (0.015 mol, 2.04 g).[6] Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction.
-
Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add deionized water to the cooled mixture to precipitate the 4-Nitrobenzaldoxime.[6]
-
Collect the yellow precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with an excess of cold deionized water to remove any unreacted starting materials and salts.
-
Dry the purified 4-Nitrobenzaldoxime. The crude product can be recrystallized from ethanol to obtain a higher purity product.[3]
Caption: Workflow for the synthesis of 4-Nitrobenzaldoxime.
Safety Precautions
4-Nitrobenzaldoxime is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[7] Always handle this compound in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Sample Preparation for UV-Vis Spectroscopy
UV-Vis spectroscopy is used to analyze the electronic transitions within a molecule. The nitro and aromatic groups in 4-Nitrobenzaldoxime result in strong UV absorbance.
Rationale for UV-Vis Sample Preparation
The key to good UV-Vis analysis is preparing a dilute, homogeneous solution in a solvent that is transparent in the wavelength range of interest. The concentration must be optimized to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units) to adhere to the Beer-Lambert Law.
Protocol for UV-Vis Sample Preparation
Materials:
-
Synthesized 4-Nitrobenzaldoxime
-
Spectroscopic grade solvent (e.g., ethanol or methanol)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount (e.g., 10 mg) of 4-Nitrobenzaldoxime and dissolve it in a 100 mL volumetric flask with the chosen solvent to create a stock solution. Ensure the solid is completely dissolved.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standards with decreasing concentrations. This is crucial for finding the optimal concentration for analysis.
-
Sample Measurement:
-
Rinse a quartz cuvette with the solvent and fill it to use as a blank to zero the spectrophotometer.
-
Rinse the cuvette with the sample solution before filling it.
-
Measure the absorbance of each diluted sample, scanning across the expected wavelength range (e.g., 200-400 nm). The UV spectrum of the related 4-nitrobenzaldehyde shows a strong peak around 260-270 nm, and a similar region is expected for the oxime.[8][9]
-
Caption: Workflow for UV-Vis sample preparation.
Sample Preparation for FTIR Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of functional groups. For 4-Nitrobenzaldoxime, key expected vibrations include O-H stretch (from the oxime), C=N stretch, aromatic C=C stretches, and N-O stretches (from the nitro group).[10][11]
Rationale for FTIR Sample Preparation
For solid samples, the goal is to create a thin, uniform layer that the infrared beam can pass through. The two most common methods are preparing a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory.[12] KBr is used as a matrix because it is transparent to infrared radiation.[12] ATR is a simpler technique that requires minimal sample preparation.[12]
Protocols for FTIR Sample Preparation
A. KBr Pellet Method
-
Grinding: Grind 1-2 mg of 4-Nitrobenzaldoxime with ~100-200 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle.[12] The mixture should be a fine, homogenous powder.
-
Pressing: Transfer the powder to a pellet die and press it using a hydraulic press to form a thin, transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
B. Attenuated Total Reflectance (ATR) Method
-
Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone.
-
Background Scan: Perform a background scan with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the 4-Nitrobenzaldoxime powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.[12]
-
Analysis: Acquire the FTIR spectrum.
Caption: Workflows for FTIR sample preparation.
Sample Preparation for NMR Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of 4-Nitrobenzaldoxime in solution.
Rationale for NMR Sample Preparation
A high-quality NMR spectrum requires a homogenous solution of the analyte in a deuterated solvent. Deuterated solvents are used because the spectrometer's lock system relies on the deuterium signal to stabilize the magnetic field. The sample must be free of particulate matter to avoid distortion of the magnetic field homogeneity, which would degrade spectral resolution.[13]
Protocol for NMR Sample Preparation
Materials:
-
4-Nitrobenzaldoxime
-
High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Clean, high-quality NMR tubes and caps
-
Pasteur pipette and glass wool
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which 4-Nitrobenzaldoxime is sufficiently soluble. DMSO-d₆ is a common choice for similar compounds.[14]
-
Sample Weighing: Weigh approximately 5-25 mg of 4-Nitrobenzaldoxime directly into the NMR tube or a small vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube. Cap the tube and gently vortex or invert it until the sample is completely dissolved.
-
Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube. Do not use cotton wool as it can introduce impurities.
-
Final Check: Ensure the solution is clear and the sample height in the tube is appropriate for the spectrometer (typically around 4-5 cm).
Sources
- 1. guidechem.com [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. quora.com [quora.com]
- 5. byjus.com [byjus.com]
- 6. (E)-4-Nitrobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US6673969B2 - Process for preparation of oximes and resulting products - Google Patents [patents.google.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. organomation.com [organomation.com]
- 14. 4-Nitrobenzaldoxime(1129-37-9) 1H NMR [m.chemicalbook.com]
Application Note: Development and Validation of an HPLC-UV Method for 4-Nitrobenzaldoxime
Abstract
This application note details the development and validation of a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity assessment of 4-Nitrobenzaldoxime (4-NBO). Unlike simple aromatic standards, 4-NBO presents unique challenges including E/Z geometrical isomerism and susceptibility to acid-catalyzed hydrolysis.[1][2] This protocol addresses these critical quality attributes (CQAs) by utilizing a C18 stationary phase with a controlled pH buffering system, ensuring the separation of the target analyte from its degradation product (4-nitrobenzaldehyde) and the resolution of potential geometric isomers.
Introduction & Chemical Context
4-Nitrobenzaldoxime (
-
Geometrical Isomerism: The C=N double bond allows the existence of syn (Z) and anti (E) isomers.[1][2] While the E-isomer is thermodynamically favored, synthesis conditions can yield mixtures.[1][2] An analytical method must either resolve these isomers or demonstrate their equilibrium behavior.[1][2]
-
Chemical Stability: Oximes are susceptible to hydrolysis, reverting to the parent aldehyde (4-nitrobenzaldehyde) under highly acidic conditions or elevated temperatures.[1][2]
Physicochemical Profile:
-
pKa: ~10.5 (Oxime proton, increased acidity due to the electron-withdrawing nitro group).[1]
-
UV Max: ~265–275 nm (Strong
transition from the nitro-aromatic system).[1][2]
Method Development Strategy
Stationary Phase Selection
A standard C18 (Octadecyl) column is recommended.[1][2] The moderate hydrophobicity of 4-NBO allows for sufficient retention without excessive run times.[1]
-
Recommendation: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1][2]
-
Rationale: The "Plus" or highly end-capped base deactivation is crucial to prevent peak tailing caused by interactions between the nitro/oxime nitrogen lone pairs and residual silanols.[1][2]
Mobile Phase & pH Control[1][2]
-
Buffer Selection: Phosphate buffer at pH 3.0 is chosen.[1][2]
-
Mechanistic Insight: At pH 3.0, the oxime remains neutral (protonated form), ensuring consistent retention.[1] This pH is low enough to suppress silanol ionization but not so low (< 2.[1]0) as to accelerate rapid hydrolysis of the oxime to the aldehyde during the run.
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peak shape for nitro-aromatics.[1][2]
Detection Wavelength
The nitro group provides a strong chromophore.[1][2] While the compound absorbs at 210-220 nm, detection at 270 nm offers higher specificity against non-aromatic impurities and solvent cut-off interference.[1][2]
Experimental Protocol
Instrumentation & Reagents[1][2][3]
-
HPLC System: Quaternary pump, Autosampler, Column Oven, Diode Array Detector (DAD) or VWD.[1]
-
Reagents:
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm (or 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled to prevent isomer interconversion shifts) |
| Injection Volume | 10 µL |
| Detection | UV @ 270 nm (Reference: 360 nm / off) |
| Run Time | 15 Minutes |
Gradient Program:
-
0.0 min: 85% A / 15% B
-
8.0 min: 40% A / 60% B
-
10.0 min: 40% A / 60% B
-
10.1 min: 85% A / 15% B
-
15.0 min: Stop (Re-equilibration)
Standard Preparation
-
Stock Solution (1.0 mg/mL): Dissolve 25 mg of 4-NBO in 25 mL of Acetonitrile. Note: Use ACN as the diluent to prevent hydrolysis during storage.
-
Working Standard (50 µg/mL): Dilute 1.25 mL of Stock Solution to 25 mL with Mobile Phase A:B (50:50). Prepare fresh daily.
Method Validation (ICH Q2 R1)
The following validation parameters ensure the method is robust and suitable for regulatory submission.
Specificity (Stress Testing)
To prove the method can distinguish the analyte from its degradation products, perform a hydrolysis stress test.
-
Procedure: Treat a sample with 0.1 N HCl for 1 hour at 60°C. Neutralize and inject.
-
Acceptance Criteria: Resolution (
) between 4-Nitrobenzaldoxime and 4-Nitrobenzaldehyde must be > 2.0.[1][2] -
Expected Result: The aldehyde is less polar than the oxime (loss of -OH capability) and typically elutes later on a C18 column under these conditions.[1]
Linearity[1][2]
-
Range: 10 µg/mL to 150 µg/mL (20% to 300% of target concentration).
-
Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
-
Method: Spike placebo or solvent with 4-NBO at 80%, 100%, and 120% levels.[1]
-
Criteria: Mean recovery 98.0% – 102.0%.
Precision[1][2]
-
Repeatability: 6 injections of the 100% standard.[1][2] RSD
.[1][2] -
Intermediate Precision: Different analyst, different day. RSD
.[1][2]
Critical Analysis & Troubleshooting
Isomer Peak Splitting
If the main 4-NBO peak appears as a doublet or has a "shoulder," this is likely the separation of E and Z isomers.
-
Diagnosis: Check the UV spectra of both peaks using a DAD. They should be nearly identical.
-
Resolution: For assay calculations, sum the areas of both peaks if they are confirmed isomers. To collapse them, increase the column temperature to 40-45°C to speed up the interconversion equilibrium, though this risks hydrolysis. The recommended approach is to integrate them separately and sum the response.
Hydrolysis on Column
If a small peak for 4-nitrobenzaldehyde consistently appears in fresh standards:
-
Check the pH of Mobile Phase A. If pH < 2.5, raise to 3.0.[1][2]
-
Ensure the autosampler temperature is set to 4°C-10°C to stabilize the sample pre-injection.[1][2]
Visual Workflows
Method Development Logic
Caption: Decision tree for optimizing the separation of 4-Nitrobenzaldoxime, addressing isomerism and stability.
Chemical Degradation Pathway
Caption: Acid-catalyzed hydrolysis pathway of the oxime to the aldehyde, a critical stability concern.[2]
References
-
PubChem. (2023).[1][2] 4-Nitrobenzaldoxime Compound Summary. National Library of Medicine.[1][2] [Link]
-
ICH. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][2] [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. John Wiley & Sons.[1][2] (General Reference for C18/Nitro-aromatic separations).
-
Chaaban, H., et al. (2011).[1][2] A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Chemical Physics Letters. (Context for UV detection of nitro-aromatics).
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Nitrobenzaldoxime Synthesis Optimization
Topic: Improving the yield and purity of 4-Nitrobenzaldoxime (CAS: 1129-37-9). Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The synthesis of 4-nitrobenzaldoxime is a classic condensation reaction between 4-nitrobenzaldehyde and hydroxylamine hydrochloride. While theoretically simple, researchers often encounter yields plateauing at 60-70% due to pH drift , inefficient precipitation , or side reactions (Cannizzaro disproportionation) caused by improper base selection.
This guide provides a Standard Operating Procedure (SOP) optimized for >85% yield and a Green Chemistry variant capable of >95% yield.
Module 1: Optimized Experimental Protocols
Protocol A: The "Gold Standard" Solution-Phase Method
Recommended for scale-up and standard laboratory setups.
Reagents:
-
4-Nitrobenzaldehyde (10 mmol, 1.51 g)
-
Hydroxylamine hydrochloride (
) (12 mmol, 0.83 g) -
Sodium Acetate (
) (15 mmol, 1.23 g) [Note: Preferred over NaOH to prevent side reactions] -
Solvent: Ethanol (95%) / Water (3:1 ratio)
Step-by-Step Workflow:
-
Dissolution: Dissolve 4-nitrobenzaldehyde in 15 mL warm ethanol (40°C).
-
Preparation of Amine: In a separate beaker, dissolve
and Sodium Acetate in 5 mL water. The acetate acts as a buffer, liberating the free hydroxylamine without creating a harsh basic environment. -
Addition: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution with vigorous stirring.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 45-60 minutes . Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane).
-
Workup (Critical for Yield):
-
Allow the solution to cool to room temperature.
-
Pour the mixture into 100 mL of crushed ice/water .
-
Pro-Tip: If the product oils out, scratch the glass side with a rod to induce nucleation.
-
-
Filtration: Vacuum filter the precipitate. Wash with 20 mL cold water.
-
Drying: Dry in a vacuum desiccator over
.
Expected Yield: 85-92% Appearance: Pale yellow needles.
Protocol B: "Green" Mechanochemical Synthesis (High Yield)
Recommended for small-scale, high-purity requirements.
Methodology:
-
Place 4-nitrobenzaldehyde (1 mmol) and
(1.2 mmol) in a clean mortar. -
Add solid NaOH (1.2 mmol) directly to the mixture.
-
Grind vigorously with a pestle for 10-15 minutes . The mixture will turn pasty as water is released (dehydration step).
-
Allow the paste to stand for 5 minutes.
-
Wash the solid with cold water to remove salts (NaCl). Filter and dry.[1]
Expected Yield: 95-98% Advantage: Solvent-free, minimizes hydrolysis risk.
Module 2: Critical Process Parameters (CPP)
Understanding the why allows you to troubleshoot the what.
| Parameter | Optimal Range | Scientific Rationale |
| pH Control | 4.5 – 6.0 | Oxime formation is pH-dependent. At low pH (<3), the amine is protonated ( |
| Temperature | Reflux (80°C) | The reaction is exothermic initially but requires heat to drive the dehydration step (elimination of water to form the C=N bond). |
| Aldehyde Purity | >98% | 4-nitrobenzaldehyde oxidizes to 4-nitrobenzoic acid over time. The acid impurity does not react with hydroxylamine and lowers the yield calculation. |
Module 3: Troubleshooting Dashboard
Issue 1: Low Yield (<60%)
Q: I followed the protocol, but my yield is low. Where did I lose the product?
-
Diagnosis: The product likely remained soluble in the ethanol-water mix or the pH was too acidic.
-
Corrective Action:
-
Reduce Solvent Volume: Use the minimum amount of ethanol required to dissolve the aldehyde.
-
Check pH: Before reflux, ensure the pH is ~5-6. If too acidic (due to excess HCl from hydroxylamine), add a few drops of 10% NaOH.
-
Ice Shock: Ensure you pour the reaction mixture into excess ice. The sudden temperature drop forces the product out of solution.
-
Issue 2: Product "Oiling Out"
Q: Instead of crystals, I got a sticky yellow oil at the bottom of the flask.
-
Diagnosis: This occurs when the product precipitates at a temperature above its melting point or impurities (unreacted aldehyde) lower the melting point.
-
Corrective Action:
-
Re-dissolve: Add a small amount of warm ethanol to dissolve the oil.
-
Slow Cooling: Let it cool to room temperature slowly before moving to the ice bath.
-
Seeding: Add a tiny crystal of pure 4-nitrobenzaldoxime (if available) to act as a seed.
-
Issue 3: Impure/Colored Product
Q: My product is deep orange/red, not pale yellow.
-
Diagnosis:
-
Deep Orange: Indicates the formation of the nitronate ion, usually caused by using a strong base (NaOH) in excess.
-
Red: Possible azo-coupling side products.
-
-
Corrective Action:
-
Recrystallize from 25% Ethanol / 75% Water .
-
Switch to Sodium Acetate (Protocol A) instead of NaOH/KOH to avoid harsh basicity.
-
Module 4: Visualizing the Logic
Figure 1: Reaction Workflow & Mechanism
This diagram illustrates the standard synthesis pathway and the critical decision points.
Caption: Figure 1. Reaction pathway showing the conversion of aldehyde to oxime. Note the critical pH dependency to avoid side reactions.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Rapid diagnostic tree for common synthesis failures.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
-
BenchChem Technical Support. Optimization of 4-Nitrobenzaldehyde Reactions.
-
Susanti, E. et al. Green Synthesis and Characterization of Chalcones using Grinding Techniques.[2] ResearchGate, 2025.[3]
-
PubChem. 4-Nitrobenzaldoxime Compound Summary. National Library of Medicine.
-
University of Rochester. Troubleshooting: How to Improve Yield. Department of Chemistry.
Sources
Technical Support Center: Synthesis of 4-Nitrobenzaldoxime
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-nitrobenzaldoxime. As a critical intermediate in various synthetic pathways, achieving high purity of 4-nitrobenzaldoxime is paramount. This document provides in-depth technical guidance, troubleshooting strategies, and validated protocols to help you identify, minimize, and prevent the formation of common side products during your experiments.
Introduction: The Synthesis and Its Challenges
The standard synthesis of 4-nitrobenzaldoxime involves the condensation reaction between 4-nitrobenzaldehyde and hydroxylamine.[1] While seemingly straightforward, this reaction is often accompanied by the formation of several impurities that can complicate downstream applications and reduce overall yield. Understanding the mechanistic origins of these side products is the first step toward mitigating their formation. This guide provides a comprehensive overview of these challenges and offers practical, field-tested solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 4-nitrobenzaldoxime in a practical question-and-answer format.
Issue 1: Presence of Unreacted 4-Nitrobenzaldehyde
Q1: My final product shows a significant amount of starting material (4-nitrobenzaldehyde). What are the likely causes and how can I resolve this?
A1: The presence of unreacted 4-nitrobenzaldehyde is a common issue and typically points to incomplete reaction.
-
Causality:
-
Insufficient Reaction Time or Temperature: The condensation reaction may not have proceeded to completion.
-
Improper Stoichiometry: An insufficient amount of hydroxylamine will leave unreacted aldehyde.
-
Poor Reagent Quality: Degradation of hydroxylamine can reduce its effective concentration.
-
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 4-nitrobenzaldehyde spot.
-
Optimize Reaction Conditions: Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for the formation of other impurities.
-
Adjust Stoichiometry: Ensure a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.2 equivalents) is used.
-
Verify Reagent Quality: Use freshly opened or properly stored hydroxylamine hydrochloride.
-
Issue 2: Formation of 4-Nitrobenzonitrile
Q2: I have identified 4-nitrobenzonitrile as a major impurity. How is this formed and what can I do to prevent it?
A2: 4-Nitrobenzonitrile is a common byproduct that can arise from two primary pathways: dehydration of the desired oxime or via a Beckmann rearrangement.
-
Causality:
-
Troubleshooting Steps:
-
Control Acidity: Avoid strongly acidic conditions. The use of a base like sodium acetate helps to neutralize the HCl released from hydroxylamine hydrochloride, maintaining a more neutral pH.[5]
-
Moderate Temperature: Avoid excessive heating during the reaction and work-up, as this can promote dehydration.
-
Choice of Reagents: Be mindful that certain reagents used to "activate" the oxime for other transformations, such as tosyl chloride or thionyl chloride, can strongly promote nitrile formation.[6]
-
Issue 3: Formation of 4-Nitrobenzamide
Q3: My product is contaminated with 4-nitrobenzamide. What is the mechanism of its formation and how can I avoid it?
A3: The presence of 4-nitrobenzamide is a clear indicator of a Beckmann rearrangement.
-
Causality:
-
Troubleshooting Steps:
-
Strict pH Control: As with nitrile formation, maintaining a near-neutral pH is crucial. The use of a buffer or a non-acidic workup can be beneficial.
-
Avoid Strong Acids: The use of strong acids as catalysts or during workup should be avoided. If an acidic wash is necessary, it should be performed at low temperatures and for a short duration.
-
Issue 4: Presence of 4-Nitrobenzoic Acid
Q4: I am observing an acidic impurity which I have identified as 4-nitrobenzoic acid. How is this being formed?
A4: 4-Nitrobenzoic acid arises from the oxidation of the starting material, 4-nitrobenzaldehyde.
-
Causality:
-
Oxidation of Starting Material: The aldehyde group is susceptible to oxidation to a carboxylic acid. This can be caused by oxidizing agents present as impurities or by air oxidation, which can be more pronounced under basic conditions (e.g., via a Cannizzaro-type disproportionation reaction if a strong base is present).[8][9]
-
-
Troubleshooting Steps:
-
Use Pure Starting Materials: Ensure the 4-nitrobenzaldehyde is of high purity and free from oxidizing contaminants.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize air oxidation.
-
Control Basicity: Avoid the use of strong bases which can promote the Cannizzaro reaction.
-
Purification: 4-Nitrobenzoic acid can be removed by washing the organic phase with a mild aqueous base, such as a dilute sodium bicarbonate solution, during workup.[10]
-
Experimental Protocols
Protocol 1: High-Purity Synthesis of 4-Nitrobenzaldoxime
This protocol is adapted from established literature procedures to maximize yield and purity.[5]
Materials:
-
4-Nitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate trihydrate
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzaldehyde (1.0 eq) in ethanol with gentle warming.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate trihydrate (3.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Cool the concentrated mixture and add deionized water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and air dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-nitrobenzaldoxime.
Protocol 2: Minimizing Side Product Formation
To minimize the formation of the side products discussed, the following precautions should be integrated into your workflow:
-
Temperature Control: Maintain the reaction temperature at a gentle reflux. Avoid excessive heating.
-
pH Management: The use of sodium acetate as a buffer is critical to prevent the reaction medium from becoming too acidic.
-
Purification: During the workup, an aqueous wash with a dilute sodium bicarbonate solution can help remove any 4-nitrobenzoic acid. Subsequent recrystallization is effective in removing most other impurities.
Visualization of Reaction Pathways
The following diagrams illustrate the intended reaction and the competing side reactions.
Caption: Main reaction and side product pathways in 4-nitrobenzaldoxime synthesis.
Data Summary
| Side Product | Common Cause(s) | Preventative Measures |
| Unreacted 4-Nitrobenzaldehyde | Incomplete reaction, improper stoichiometry | Monitor reaction by TLC, use slight excess of hydroxylamine, ensure reagent quality |
| 4-Nitrobenzonitrile | Dehydration of oxime, Beckmann rearrangement | Control temperature and acidity, avoid strong dehydrating agents |
| 4-Nitrobenzamide | Beckmann rearrangement | Strict pH control, avoid strong acids |
| 4-Nitrobenzoic Acid | Oxidation of starting aldehyde | Use pure reagents, consider inert atmosphere, basic wash during workup |
References
-
PrepChem. (n.d.). Preparation of 4-nitrobenzaldehyde. Available at: [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Coll. Vol. 2, p.441 (1943); Vol. 17, p.72 (1937). Available at: [Link]
- Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Rasayan J. Chem.
-
Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Coll. Vol. 3, p.666 (1955); Vol. 23, p.62 (1943). Available at: [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Coll. Vol. 3, p.646 (1955); Vol. 22, p.94 (1942). Available at: [Link]
-
Chemistry Steps. (n.d.). Beckmann Rearrangement. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 22). Beckmann Rearrangement. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime. Retrieved from [Link]
-
Canadian Digital Network. (2015, February 25). Canizzaro Reaction: The Conversion of p-Nitrobenzaldehyde into p-Nitrobenzoic Acid and p-Nitrobenzyl Alcohol. Available at: [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. Available at: [Link]
-
ResearchGate. (2025, August 7). Dehydration of oxime to nitriles. Available at: [Link]
- Google Patents. (n.d.). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
-
Wikipedia. (n.d.). Oxime. Available at: [Link]
-
ACS Publications. (2021, January 27). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Sustainable Chem. Eng. 2021, 9, 5, 2039–2051. Available at: [Link]
-
ResearchGate. (2025, August 6). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. Available at: [Link]
-
Abbas, A., Hussain, S., Hafeez, N., Badshah, A., Hasan, A., & Loc, K. M. (2010). (E)-4-Nitrobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1134. Available at: [Link]
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Beckmann rearrangement of oximes under very mild conditions. The Journal of organic chemistry, 67(17), 6272–6274. Available at: [Link]
- Google Patents. (n.d.). CN101219955B - Method for synthesizing o-nitrobenzaldehyde compounds.
-
Science of Synthesis. (n.d.). Oximes. Available at: [Link]
-
RSC Publishing. (2021, May 27). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. RSC Adv., 2021,11, 19047-19055. Available at: [Link]
-
BYJU'S. (n.d.). Oximes. Available at: [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Beckmann rearrangement of oximes under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Oxime - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: 4-Nitrobenzaldehyde Removal Protocols
Case ID: 4-NBA-PURIFICATION Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary
4-Nitrobenzaldehyde (4-NBA) is a common electrophile used in reductive aminations, Henry reactions, and Wittig olefinations. However, its electron-deficient nature stabilizes the aldehyde, often leaving unreacted starting material that co-elutes with products during chromatography. This guide details three chemically distinct methodologies to sequester and remove 4-NBA, prioritized by efficiency and product recovery.
Visual Decision Matrix: Method Selection
Before proceeding, determine the best protocol based on your product's stability and solubility profile.
Figure 1: Decision tree for selecting the optimal purification strategy based on product physicochemical properties.
Module 1: The Bisulfite Wash (Standard Protocol)
Best For: Stable, non-water-soluble products (Amides, Esters, Protected Amines).
Mechanism: Sodium bisulfite (
Reagents Required
Step-by-Step Protocol
-
Preparation: Dissolve the crude reaction mixture in a minimal amount of organic solvent (DCM or EtOAc).
-
Reagent Setup: Prepare a saturated aqueous solution of sodium bisulfite (~40% w/v).
-
The Wash:
-
Add the bisulfite solution to the organic layer in a separatory funnel (1:1 volume ratio).
-
Critical Step: Shake vigorously for 3–5 minutes . The biphasic reaction relies on surface area; gentle rocking is insufficient.
-
Observation: You may see a white precipitate form at the interface; this is the adduct.
-
-
Separation: Drain the organic layer.
-
Repeat: Perform the wash 2x to ensure quantitative removal.[1]
-
Final Polish: Wash the organic layer once with brine to remove residual salts, dry over
, and concentrate.
Validation: Spot the organic layer on a TLC plate alongside authentic 4-NBA. The UV-active spot for the aldehyde (Rf ~0.5–0.6 in 30% EtOAc/Hex) should be absent.
Module 2: Solid-Phase Scavenging (High Sensitivity)
Best For: Acid-sensitive products, small-scale library synthesis, or when aqueous workup is impossible (emulsion-prone mixtures). Mechanism: A polymer-supported nucleophile (hydrazine or amine) covalently binds the aldehyde. The impurity is removed by simple filtration.
Recommended Resins
-
PS-TsNHNH2 (Polystyrene Tosylhydrazide): Forms stable hydrazones with aldehydes.
-
PS-Amine (Trisamine): Forms imines (Schiff bases).
Step-by-Step Protocol
-
Stoichiometry: Calculate the excess 4-NBA (mole equivalents). Add 2–3 equivalents of resin relative to the estimated impurity.
-
Incubation:
-
Add resin directly to the reaction mixture (DCM, THF, or DMF).
-
Add a catalytic amount of Acetic Acid (1–2 drops) to accelerate imine/hydrazone formation.
-
Agitate (do not stir with a magnetic bar as it grinds the beads) for 2–4 hours at room temperature.
-
-
Filtration: Filter the mixture through a fritted funnel or a cotton plug.
-
Rinse: Wash the resin beads with DCM to recover any entrained product.
-
Concentrate: Evaporate the solvent. The 4-NBA remains bound to the solid beads.
Module 3: Recrystallization (The "Art" of Purification)
Best For: Solid products where the product and impurity have distinct solubility profiles. Logic: 4-NBA is soluble in hot ethanol and moderately soluble in ether but insoluble in water.[5]
Solvent Systems
| Primary Solvent | Anti-Solvent | Application |
| Ethanol (95%) | Water | Standard for polar aromatics. 4-NBA stays in the mother liquor. |
| Ethyl Acetate | Hexanes | Good for non-polar products. |
| Toluene | Petroleum Ether | Highly specific; 4-NBA is soluble in toluene. |
Protocol (Ethanol/Water)
-
Dissolve the crude solid in boiling ethanol (minimal volume).
-
Remove from heat. Add warm water dropwise until persistent turbidity (cloudiness) appears.
-
Add 1–2 drops of ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals. 4-NBA (yellowish) should remain dissolved in the yellow mother liquor.
Comparative Analysis of Methods
| Metric | Bisulfite Wash | Scavenger Resin | Recrystallization |
| Cost | Low ($) | High ( | Low ($) |
| Time | 15 Minutes | 2-6 Hours | 12-24 Hours |
| Scalability | Excellent (kg scale) | Poor (mg/g scale) | Good (g scale) |
| Product Loss | Minimal (<5%) | Low (<5%) | Moderate (10-20%) |
| Selectivity | High (Aldehydes only) | High | Variable |
References
-
Solubility & Physical Properties
-
Scavenger Resin Methodologies
-
Recrystallization Techniques
-
Synthesis & Purification Context
Sources
- 1. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]
- 2. DNA Methylation: Bisulphite Modification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fan Lab Bisulfite Treatment Protocol | Fan Research Lab [fan.genetics.ucla.edu]
- 4. CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Nitrobenzaldehyde | 555-16-8 [chemicalbook.com]
- 7. CAS 555-16-8: 4-Nitrobenzaldehyde | CymitQuimica [cymitquimica.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. amerigoscientific.com [amerigoscientific.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
troubleshooting 4-Nitrobenzaldoxime recrystallization problems
Current Status: Operational Topic: Troubleshooting Recrystallization & Purity Issues Compound: 4-Nitrobenzaldoxime (CAS: 1129-37-9)[1]
Introduction: The Scope of the Problem
Welcome to the technical support hub for 4-Nitrobenzaldoxime. This compound, typically synthesized via the condensation of 4-nitrobenzaldehyde with hydroxylamine, presents a unique set of purification challenges.[1]
While the theoretical synthesis is straightforward, the recrystallization step is where most failures occur. The presence of the nitro group (
This guide addresses the three most critical failure modes: Oiling Out , Melting Point Depression , and Colored Impurities .[1]
Module 1: The "Oiling Out" Crisis
Symptom: Upon cooling your hot solvent mixture, the solution turns milky or deposits a sticky yellow/brown oil at the bottom of the flask instead of forming crystalline needles.
The Science (Why this happens)
"Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve.[1]
-
4-Nitrobenzaldoxime is highly soluble in hot ethanol but nearly insoluble in water.[1]
-
If the water concentration is too high at high temperatures, the compound separates as a molten oil (melting point depression by solvent) rather than precipitating as a solid.[1]
-
Thermodynamic Trap: The oil phase is thermodynamically stable but kinetically traps impurities, making subsequent crystallization difficult.[1]
Troubleshooting Protocol
Q: How do I recover a solution that has oiled out? A: Do not filter the oil.[1] Follow this "Re-Dissolve & Seed" protocol:
-
Reheat: Place the flask back on the heat source until the oil redissolves completely (add a small amount of ethanol if necessary).
-
Adjust Solvent: You likely added water too quickly or in excess.[1] Add a small volume of hot ethanol to shift the solvent composition away from the LLPS boundary.[1]
-
Slow Cool: Remove from heat and allow to cool to room temperature slowly (wrap the flask in a towel to insulate).
-
Seeding: When the solution is warm (approx. 40-50°C), add a "seed crystal" of pure 4-nitrobenzaldoxime. This provides a nucleation site for the crystal lattice to grow, bypassing the oil phase.
Q: What is the optimal solvent system? A: The standard is Ethanol/Water (Binary System) .[1]
-
Target Ratio: ~20-30% Water in Ethanol (v/v).
-
Technique: Dissolve the solid in the minimum amount of boiling ethanol. Add hot water dropwise until a persistent turbidity (cloudiness) just appears, then add one drop of ethanol to clear it.[1]
Module 2: Purity & Melting Point Diagnostics
Symptom: The crystals look fine, but the melting point is low (e.g., 105–115°C) or the range is broad (>2°C).
Diagnostic Table
| Observation | Probable Cause | Mechanism |
| MP: 126–129°C | Pure Product | Target range for (E)-4-Nitrobenzaldoxime.[1] |
| MP: 103–106°C | Unreacted Aldehyde | 4-Nitrobenzaldehyde impurity.[1] |
| MP: < 100°C | Wet Crystals | Solvent occlusion (water/ethanol trapped in lattice).[1] |
| MP: Sharp but Low | Isomer Mix | Presence of Z-isomer (syn) alongside E-isomer (anti).[1] |
| Yellow/Brown Color | Oxidation | Formation of nitro-compounds or azo-dimers.[1] |
The "Aldehyde Wash" Technique
If your melting point is near 106°C, your reaction was incomplete.[1] Recrystallization alone is inefficient at removing large amounts of starting material.[1]
Corrective Action: Before recrystallizing, perform a Bisulfite Wash :
-
Dissolve the crude solid in a water-immiscible solvent (e.g., Ethyl Acetate).[1]
-
Wash with saturated aqueous Sodium Bisulfite (
) .[1] -
Chemistry: The bisulfite forms a water-soluble adduct with the unreacted aldehyde, pulling it into the aqueous layer.[1] The oxime remains in the organic layer.[1]
-
Separate, dry, and then recrystallize.
Module 3: Visualizing the Workflow
Figure 1: Purification Decision Tree
This diagram illustrates the logical flow for purifying crude 4-Nitrobenzaldoxime based on initial purity assessment.
Caption: Logical workflow for purifying 4-Nitrobenzaldoxime, addressing aldehyde contamination and phase separation issues.
Module 4: Advanced FAQs
Q: My product is turning pink/red during recrystallization. Why? A: This indicates the Beckmann Rearrangement or decomposition.[1]
-
Cause: Oximes are acid-sensitive.[1] If your glassware was washed with acid or if the ethanol contains traces of acid, heating can trigger rearrangement to the amide.
-
Prevention: Ensure all glassware is neutral. Add a pinch of activated charcoal during the hot ethanol stage (before adding water) to absorb colored impurities, then hot-filter.[1]
Q: Can I use Benzene or Toluene? A: While 4-nitrobenzaldoxime is soluble in aromatic hydrocarbons, these solvents are toxic and often require higher temperatures, increasing the risk of thermal degradation.[1] Ethanol/Water is safer, greener, and provides better impurity rejection due to the polarity difference.
Q: The yield is lower than expected (<50%). Where did it go? A: Check the mother liquor (filtrate).[1]
-
Oximes have appreciable solubility in 50% ethanol.[1] If you added too much ethanol, the product stayed in solution.
-
Recovery: Evaporate the filtrate to half volume and cool on ice to harvest a "second crop" of crystals. Note that this second crop will be less pure and must be recrystallized again.[1]
References & Authoritative Sources
-
Compound Identity & Properties:
-
Purification Methodologies:
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for oxime preparation and recrystallization techniques).
-
Furniss, B. S., et al. (1989).[1] Purification of Organic Solids. In Vogel's Textbook of Practical Organic Chemistry.
-
-
Safety & Handling:
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Nitrobenzaldoxime before handling.[1] Perform all recrystallizations in a fume hood.
Sources
stability issues and degradation of 4-Nitrobenzaldoxime in solution
Technical Support Center: 4-Nitrobenzaldoxime Stability & Degradation
-
Topic: Stability, Degradation, and Handling of 4-Nitrobenzaldoxime
-
Document ID: TS-NBX-2026-01[1]
Executive Summary
4-Nitrobenzaldoxime (CAS: 1129-37-9) is a critical intermediate used in the synthesis of organophosphate antidotes and various agrochemicals.[1] While generally stable in solid form, it exhibits specific vulnerabilities in solution—primarily acid-catalyzed hydrolysis and photo-induced isomerization .[1]
This guide addresses the most frequent technical inquiries regarding the "yellowing" of solutions, the appearance of "ghost peaks" in HPLC, and the optimal conditions for long-term storage.
Diagnostic Troubleshooting Flowchart
Before altering your experimental parameters, use this logic flow to identify the root cause of your stability issue.
Figure 1: Decision tree for diagnosing 4-Nitrobenzaldoxime instability. Blue nodes indicate starting points; yellow nodes are symptoms; red/green indicate conditions; grey nodes are root causes.
Technical FAQs: Stability & Degradation
Q1: My clear solution of 4-Nitrobenzaldoxime has turned yellow overnight. Is it still usable?
Verdict: Likely degraded.[1]
Mechanism: The yellow coloration is the hallmark of hydrolysis . 4-Nitrobenzaldoxime (
-
Cause: This reaction is acid-catalyzed .[1] If your solvent was slightly acidic (e.g., unbuffered HPLC water, or methanol that has absorbed atmospheric
), hydrolysis accelerates significantly.[1] -
Action: Run a TLC or HPLC check.[1] If the aldehyde content exceeds 1-2%, repurification is required.[1]
Q2: I see two peaks in my HPLC chromatogram, but Mass Spec shows the same mass (166 Da). Is my column failing?
Verdict: No, this is likely E/Z Isomerization . Mechanism: Oximes exist in two geometric isomers: syn (Z) and anti (E).[1]
-
The anti-(E)-isomer is thermodynamically more stable and typically constitutes the major peak (>95%).[1]
-
The syn-(Z)-isomer can form upon exposure to light (photo-isomerization) or in certain solvents.[1]
-
Differentiation: Hydrolysis products (aldehyde) will have a different mass (151 Da) and retention time.[1] Isomers will have the same mass (166 Da) but slightly different retention times.[1]
Q3: What is the primary degradation pathway I should monitor?
Verdict: Acid-Catalyzed Hydrolysis.[1]
Mechanism: The
Q4: Can I store 4-Nitrobenzaldoxime in DMSO or Methanol?
Verdict: Yes, but with caveats.
-
Methanol: Good solubility, but protic solvents can facilitate proton transfer required for isomerization or hydrolysis if traces of acid are present.[1] Store at 4°C.[1]
-
DMSO: Excellent solubility.[1] However, DMSO is hygroscopic.[1] Absorbed water can initiate hydrolysis over long periods.[1]
-
Recommendation: Prepare fresh solutions for analytical work. For stock solutions, store in anhydrous DMSO at -20°C, protected from light.
Mechanistic Visualization
The following diagram illustrates the competition between reversible isomerization and irreversible hydrolysis.
Figure 2: Degradation pathways.[1] The E/Z conversion is physical (reversible), whereas hydrolysis to the aldehyde is chemical (irreversible).
Experimental Protocols
Protocol A: Stability-Indicating HPLC Method
Purpose: To separate the parent oxime from the aldehyde degradant and resolve isomers.
| Parameter | Condition | Reason |
| Column | C18 (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 150 x 4.6 mm | Standard reverse-phase retention.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1]5) | Suppresses silanol activity; acidic pH stabilizes the peak shape.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent for organic aromatics.[1] |
| Gradient | 20% B to 60% B over 15 mins | Aldehyde is less polar than the oxime and typically elutes later in RP due to loss of H-bond donor (OH). |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Detection | UV @ 270 nm | Near the |
| Temperature | 25°C | Minimize thermal degradation during the run.[1] |
Expected Elution Order:
-
4-Nitrobenzaldoxime (E-isomer): ~5-7 min (Major peak)[1]
-
4-Nitrobenzaldoxime (Z-isomer): ~7-8 min (Minor shoulder, often absent if protected from light)
-
4-Nitrobenzaldehyde: ~10-12 min (Degradant, less polar due to loss of oxime -OH)
Protocol B: Recrystallization (Purification)
Purpose: To recover pure oxime from a yellowed (hydrolyzed) batch.[1]
-
Solvent Selection: Use Ethanol/Water (mixed solvent) or Toluene .[1]
-
Dissolution: Dissolve the crude yellow solid in the minimum amount of boiling ethanol.
-
Filtration: Hot filter to remove insoluble impurities.[1]
-
Crystallization: Add warm water dropwise until slight turbidity appears, then allow to cool slowly to room temperature, then 4°C.
-
Wash: Filter the crystals and wash with cold water (removes the more soluble hydroxylamine and traces of aldehyde).
-
Dry: Vacuum dry at 40°C. Do not overheat.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime. Retrieved January 30, 2026 from [Link][1]
-
Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines III: nitrazepam.[1][2] (Relevant mechanism for nitro-activated imine/oxime hydrolysis).[1] Journal of Pharmaceutical Sciences. [Link]
-
Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes.[1] Angewandte Chemie International Edition. (Establishes comparative stability of oximes vs. imines and acid catalysis mechanism). [Link]
Sources
Technical Support Center: NMR Analysis of 4-Nitrobenzaldoxime
A Senior Application Scientist's Guide to Impurity Identification and Troubleshooting
Welcome to the technical support center for the analysis of 4-Nitrobenzaldoxime. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine characterization and quality control. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to confidently identify impurities and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of 4-Nitrobenzaldoxime shows more peaks than expected. What are the likely impurities?
A1: Senior Scientist's Insight
When synthesizing 4-Nitrobenzaldoxime, it is common to encounter several process-related impurities. The most frequent culprits are unreacted starting material, over-oxidation byproducts, and the presence of geometric isomers of the product itself.
-
Unreacted Starting Material: 4-Nitrobenzaldehyde is the primary precursor and can be carried through if the reaction does not go to completion.
-
Over-oxidation Product: During the synthesis of the aldehyde starting material or potentially through degradation, 4-Nitrobenzoic acid can form.[1][2]
-
Geometric (E/Z) Isomers: The C=N double bond of the oxime is stereogenic, leading to the formation of both E and Z isomers.[3][4] Unless the synthesis is highly stereoselective, you will likely form a mixture. For analytical purposes, if one isomer is desired, the other is considered an impurity.
-
Residual Solvents: Solvents used during the reaction or purification (e.g., ethanol, pyridine, ethyl acetate) are common contaminants.
The first step in troubleshooting is to compare the chemical shifts in your spectrum to those of the expected product and these common impurities.
Data Summary: Characteristic ¹H NMR Chemical Shifts (DMSO-d₆)
| Compound | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Key Features |
| 4-Nitrobenzaldoxime (Product) | -NOH | ~11.6 | Broad Singlet | Exchangeable with D₂O. May appear as two distinct signals if E/Z isomers are present.[5][6] |
| C H=NOH | ~8.2 | Singlet | May appear as two singlets for E/Z isomers. | |
| Aromatic (ortho to -CH=NOH) | ~7.8 | Doublet | Two doublets expected for E/Z isomers. | |
| Aromatic (ortho to -NO₂) | ~8.25 | Doublet | Two doublets expected for E/Z isomers. | |
| 4-Nitrobenzaldehyde (Impurity) | -CHO | ~10.1 | Singlet | Highly deshielded, sharp, and unambiguous.[7][8] |
| Aromatic (ortho to -CHO) | ~8.1 | Doublet | --- | |
| Aromatic (ortho to -NO₂) | ~8.4 | Doublet | --- | |
| 4-Nitrobenzoic Acid (Impurity) | -COOH | >13.0 | Very Broad Singlet | Exchangeable with D₂O; position is concentration-dependent.[9][10] |
| Aromatic (ortho to -COOH) | ~8.2 | Doublet | --- | |
| Aromatic (ortho to -NO₂) | ~8.3 | Doublet | --- |
Q2: My aromatic region is complex, showing multiple doublets. How can I confirm the presence of E and Z isomers?
A2: Senior Scientist's Insight
The presence of two distinct sets of signals for the oxime and aromatic protons is a strong indicator of an E/Z isomeric mixture. The chemical environment of protons differs between isomers due to the anisotropic effect of the C=N-OH group.[11] Protons located spatially closer to the electronegative oxygen atom will experience a different magnetic field and thus resonate at a different frequency compared to their counterparts in the other isomer.
Workflow for Isomer Confirmation:
-
High-Resolution ¹H NMR: Acquire a spectrum with high resolution to clearly separate the signals. You should see two distinct singlets for the oxime proton (CH=NOH) and two for the hydroxyl proton (-NOH), along with doubled signals in the aromatic region.[6]
-
Integration: The ratio of the integrals of corresponding peaks from each isomer will give you the quantitative isomeric ratio.
-
Advanced NMR (Optional but Recommended): For unambiguous assignment of which isomer is E and which is Z, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the gold standard. A NOE correlation will be observed between the oxime proton (CH=NOH) and the aromatic protons that are spatially close to it, which differs for each isomer.
Troubleshooting Guides
Issue 1: How do I definitively identify unreacted 4-Nitrobenzaldehyde?
Cause: Incomplete conversion of the aldehyde to the oxime. This is one of the most common impurities.
Solution: The aldehyde proton is highly diagnostic. Its signal is a sharp singlet located far downfield, typically above 10 ppm in most deuterated solvents.[7] This region of the NMR spectrum is often called the "aldehyde window" because very few other proton types resonate here.
Experimental Protocol: Impurity Spiking If you are uncertain, you can perform a "spiking" experiment.
-
Acquire a ¹H NMR spectrum of your sample.
-
Add a very small amount (a few crystals) of authentic 4-Nitrobenzaldehyde standard directly to your NMR tube.
-
Shake gently to dissolve and re-acquire the spectrum.
-
If the peak increases in intensity, you have confirmed the presence of 4-Nitrobenzaldehyde.
Issue 2: I have a very broad peak that disappears when I add D₂O. Is it my product or an acidic impurity?
Cause: Both the oxime hydroxyl proton (-NOH) of your product and the carboxylic acid proton (-COOH) of the 4-Nitrobenzoic acid impurity are acidic and will exchange with deuterium from D₂O.
Solution: While both peaks will disappear, their chemical shifts are typically different. The carboxylic acid proton is generally much more deshielded (>13 ppm) than the oxime proton (~11.6 ppm in DMSO-d₆).[5][9]
Experimental Protocol: D₂O Exchange
-
Dissolve your sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of any broad, exchangeable peaks.
-
Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O).
-
Cap the tube and shake vigorously for 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH and/or -COOH protons will significantly decrease in intensity or disappear entirely. A new, broad peak for HOD may appear, typically between 3-5 ppm depending on the solvent.
Impurity Identification Workflow
Caption: Workflow for identifying common impurities in 4-Nitrobenzaldoxime.
Issue 3: My spectral peaks are broad and poorly resolved. What can I do?
Cause: Peak broadening can stem from several issues: poor instrument shimming, sample concentration being too high (leading to viscosity or aggregation), low solubility, or the presence of paramagnetic impurities.
Solution: Address these potential causes systematically.
Troubleshooting Protocol for Broad Peaks
-
Re-shim the Spectrometer: This is the first and easiest step. Ensure the magnetic field homogeneity is optimized for your sample.[12]
-
Check Solubility: Visually inspect your NMR tube. If you see any solid particles or cloudiness, your sample is not fully dissolved. Try diluting the sample or using a different deuterated solvent in which your compound has better solubility.[13]
-
Lower the Concentration: Even if fully dissolved, highly concentrated samples can be viscous, leading to broader lines. A typical concentration for ¹H NMR is 5-25 mg in 0.6-0.7 mL of solvent.[14]
-
Remove Paramagnetic Impurities: Traces of metal ions (e.g., from catalysts or glassware) can cause significant line broadening. To remove them, dissolve your bulk sample in a solvent, filter it through a small plug of Celite or silica gel, and re-evaporate the solvent before preparing your NMR sample.
General NMR Troubleshooting Logic
Caption: Decision tree for common NMR spectroscopy issues.
References
-
TSI Journals. Facile Synthesis of E and Z Isomers by the Propyloxime Form.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime.[Link]
-
Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde.[Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information.[Link]
-
Organic Syntheses. p-NITROBENZALDEHYDE.[Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.[Link]
-
Kyushu University Library Collections. Preparation of Some Pentose Oximes.[Link]
-
National Center for Biotechnology Information. Experimental and Computational Investigation of the Oxime Bond Stereochemistry...[Link]
-
NMR Facility, University of Wisconsin-Madison. Troubleshooting Acquisition Related Problems.[Link]
-
TSI Journals. Identification of E and Z isomers of some cephalosporins by NMR.[Link]
-
Organic Syntheses. o-NITROBENZALDEHYDE.[Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation.[Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances.[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. 4-Nitrobenzaldoxime(1129-37-9) 1H NMR spectrum [chemicalbook.com]
- 6. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 4-Nitrobenzaldehyde(555-16-8) 1H NMR spectrum [chemicalbook.com]
- 9. 4-Nitrobenzoic acid(62-23-7) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 13. Troubleshooting [chem.rochester.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: 4-Nitrobenzaldoxime NMR Troubleshooting
Welcome to the technical support center for resolving common issues in the NMR analysis of 4-Nitrobenzaldoxime. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-resolution NMR spectra for this compound. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth technical explanations and actionable protocols to address issues such as broad peaks, which can complicate structural elucidation and kinetic studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum of 4-Nitrobenzaldoxime shows very broad peaks for the aromatic and oxime protons. What is the likely cause?
A1: Broad peaks in the NMR spectrum of 4-Nitrobenzaldoxime are most commonly due to dynamic exchange processes occurring on the NMR timescale.[1][2] The primary phenomena to consider are:
-
E/Z Isomerization: The C=N bond of the oxime can exist in two geometric isomers, E and Z. If the rate of interconversion between these two isomers is comparable to the NMR timescale (in the order of milliseconds to seconds), it can lead to significant line broadening.[3] This is a very common cause of broad signals in oximes and related imine compounds.
-
Intermolecular Hydrogen Bonding and Aggregation: The hydroxyl group of the oxime is a strong hydrogen bond donor, and the nitro group and the oxime nitrogen are hydrogen bond acceptors. This can lead to the formation of dimers or higher-order aggregates in solution. If the exchange between the monomeric and aggregated states is at an intermediate rate on the NMR timescale, it will result in broadened peaks. This effect is often concentration-dependent.
-
Proton Exchange: The oxime hydroxyl proton is acidic and can exchange with other protic species in the sample, such as residual water or acidic impurities in the NMR solvent.[4] This typically affects the oxime proton signal, often causing it to be a broad singlet, but can sometimes influence neighboring protons as well.
Less common causes could include the presence of paramagnetic impurities or poor sample preparation (e.g., undissolved solids).[5]
Q2: How does the choice of NMR solvent affect the spectrum of 4-Nitrobenzaldoxime?
A2: The choice of solvent can have a dramatic impact on the NMR spectrum of 4-Nitrobenzaldoxime due to its influence on both E/Z isomerization and hydrogen bonding.
-
Protic vs. Aprotic Solvents: Protic solvents (like methanol-d₄) can engage in hydrogen bonding with the oxime, potentially altering the equilibrium between E/Z isomers and promoting proton exchange, which can lead to broader peaks for the -OH proton.
-
Polar Aprotic Solvents (e.g., DMSO-d₆): These solvents are good hydrogen bond acceptors and can disrupt intermolecular hydrogen bonding between 4-Nitrobenzaldoxime molecules.[2] This often results in sharper signals compared to less polar solvents. A known ¹H NMR spectrum of 4-Nitrobenzaldoxime in DMSO-d₆ shows distinct peaks for the aromatic and oxime protons.[6]
-
Nonpolar Aprotic Solvents (e.g., CDCl₃): In a less polar solvent like chloroform-d, intermolecular hydrogen bonding and aggregation are more likely to occur, which can lead to concentration-dependent chemical shifts and peak broadening.[2] The presence of acidic impurities (DCl) in CDCl₃ can also catalyze E/Z isomerization, further contributing to line broadening.[7]
A comparison of the expected appearance in these solvents is summarized below:
| Solvent | Expected Spectral Features | Rationale |
| DMSO-d₆ | Generally sharper peaks. The oxime proton is often observed as a distinct, though potentially broad, singlet at a high chemical shift (around 11-12 ppm). | Disrupts intermolecular hydrogen bonding. Slower E/Z isomerization compared to acidic solvents. |
| CDCl₃ | Peaks may be broader, especially at higher concentrations. The oxime proton signal may be very broad or not observed. | Promotes intermolecular hydrogen bonding and aggregation. Potential for acid-catalyzed isomerization. |
| Methanol-d₄ | Aromatic peaks may be broad. The oxime proton signal will likely be absent due to rapid exchange with the deuterated solvent. | The solvent actively participates in hydrogen bonding and proton exchange. |
Q3: I suspect E/Z isomerization is causing my broad peaks. How can I confirm this and obtain sharper signals?
A3: A Variable Temperature (VT) NMR experiment is the most effective way to investigate dynamic processes like E/Z isomerization.[8] By changing the temperature, you can alter the rate of exchange and observe the corresponding changes in the spectrum.
-
At low temperatures: The rate of isomerization will slow down. If the exchange is slow enough on the NMR timescale, you will observe separate, sharp signals for both the E and Z isomers.
-
At high temperatures: The rate of isomerization will increase. If the exchange becomes fast on the NMR timescale, the separate signals for the two isomers will coalesce into a single, sharp, time-averaged signal.
-
At intermediate temperatures (the coalescence point): The peaks will be at their broadest.
By analyzing the spectra at different temperatures, you can not only confirm that a dynamic process is occurring but also potentially resolve the individual isomers or obtain a sharp averaged spectrum.
Below is a workflow for diagnosing and resolving broad peaks caused by dynamic exchange:
Caption: Troubleshooting workflow for broad NMR peaks.
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR Experiment
This protocol outlines the steps for conducting a VT NMR experiment to study the E/Z isomerization of 4-Nitrobenzaldoxime.
Objective: To manipulate the rate of E/Z interconversion to either resolve the individual isomers (low temperature) or obtain a sharp, time-averaged spectrum (high temperature).
Materials:
-
NMR tube (must be rated for VT experiments, e.g., Wilmad 535-PP or equivalent)[8]
-
4-Nitrobenzaldoxime sample dissolved in a suitable deuterated solvent with a high boiling point and low freezing point (e.g., toluene-d₈, DMSO-d₆).[9]
-
NMR spectrometer equipped with a VT unit.
Procedure:
-
Sample Preparation: Prepare a sample of 4-Nitrobenzaldoxime of moderate concentration (e.g., 10-20 mg in 0.6 mL of solvent). Ensure the sample is fully dissolved.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
High-Temperature Experiments: a. Gradually increase the temperature in increments of 10-15 K.[9] Allow the temperature to equilibrate for 5-10 minutes at each step. b. After each temperature increment, re-shim the instrument and acquire a ¹H NMR spectrum. c. Monitor the peak widths. Continue increasing the temperature until the broad peaks coalesce into sharp, averaged signals. Do not exceed the boiling point of the solvent or the recommended temperature limit of the NMR probe.[10]
-
Low-Temperature Experiments: a. Return the spectrometer to room temperature. b. Gradually decrease the temperature in increments of 10-15 K, allowing for equilibration at each step. c. Acquire a ¹H NMR spectrum at each temperature after re-shimming. d. Continue decreasing the temperature until you observe the emergence of two distinct sets of sharp signals, corresponding to the E and Z isomers. Do not go below the freezing point of the solvent.[10]
-
Data Analysis: Compare the spectra at different temperatures to identify the coalescence temperature and the resolved spectra of the individual isomers.
Q4: Could concentration be the cause of my broad peaks? How do I test for this?
A4: Yes, if intermolecular hydrogen bonding and aggregation are the cause of the peak broadening, the effect will be concentration-dependent. At higher concentrations, there is a greater propensity for molecules to aggregate, which can lead to broader peaks if the exchange between monomer and aggregate is on the NMR timescale.[5]
To test for this, you can perform a concentration-dependent NMR study.
Protocol 2: Concentration-Dependent NMR Study
Objective: To determine if intermolecular interactions are responsible for peak broadening.
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of 4-Nitrobenzaldoxime in your chosen deuterated solvent (e.g., 50 mg/mL in CDCl₃).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, for example, to obtain concentrations of approximately 25 mg/mL, 10 mg/mL, 5 mg/mL, and 1 mg/mL.
-
Acquire Spectra: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).
-
Analyze the Data: Compare the chemical shifts and peak widths across the different concentrations. If intermolecular aggregation is the cause of broadening, you should observe a sharpening of the peaks as the concentration decreases. You may also see a shift in the position of the oxime hydroxyl proton to a lower chemical shift (upfield) at lower concentrations.[5]
Q5: The oxime proton (-NOH) is giving me a very broad, indistinct signal. How can I confirm its assignment?
A5: The assignment of a broad signal to the exchangeable oxime proton can be unequivocally confirmed by a D₂O exchange experiment.[4] This simple experiment involves introducing a small amount of deuterium oxide (D₂O) into your NMR sample. The labile oxime proton will exchange with a deuterium atom from D₂O. Since deuterium is not observed in a ¹H NMR spectrum, the signal corresponding to the oxime proton will disappear.[11]
Protocol 3: D₂O Exchange Experiment
Objective: To identify the signal corresponding to the exchangeable oxime proton.
Procedure:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your 4-Nitrobenzaldoxime sample.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of D₂O to the tube.[12]
-
Mix: Cap the tube and shake it vigorously for about 30 seconds to ensure mixing. The D₂O does not need to be fully miscible with your NMR solvent for the exchange to occur.[12]
-
Re-acquire Spectrum: Place the tube back in the spectrometer. You may need to re-shim the instrument slightly. Acquire a second ¹H NMR spectrum using the same parameters as the first.
-
Compare Spectra: The peak that has disappeared or significantly diminished in intensity in the second spectrum corresponds to the oxime hydroxyl proton.[11]
By systematically applying these troubleshooting strategies and experimental protocols, you can overcome the challenges associated with broad peaks in the NMR spectrum of 4-Nitrobenzaldoxime and obtain high-quality data for your research.
References
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Facile Synthesis of E and Z Isomers by the Propyloxime Form - TSI Journals. Available at: [Link]
-
Kovaleva, E. G., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 28(14), 5353. Available at: [Link]
-
University of Oxford. Variable Temperature NMR Experiments. Available at: [Link]
-
Al-Najjar, I. M. (1998). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. An-Najah University Journal for Research - A (Natural Sciences), 12(1), 7-21. Available at: [Link]
-
Royal Society of Chemistry. (2013). [Supporting Information] Table of Contents. Available at: [Link]
-
Porel, M., et al. (2020). Assignment of Oxime and Hydrazone Configuration using 1 H- 15 N and 13 C- 15 N Coupling Measurements at Natural Abundance. Magnetic Resonance in Chemistry, 58(11), 1083-1090. Available at: [Link]
-
Sarotti, A. M. (2020). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry, 18(40), 8049-8056. Available at: [Link]
-
Talebpour, Z., et al. (2012). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. Journal of the Iranian Chemical Society, 9(4), 469-475. Available at: [Link]
-
OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. Available at: [Link]
-
Chemistry LibreTexts. 14.17: The Use of Deuterium in ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
NMR Spectroscopy. Available at: [Link] -
Gunanathan, C., & Shinde, S. S. (2014). Selective Synthesis of E and Z Isomers of Oximes. Organic Letters, 16(23), 6188-6191. Available at: [Link]
-
Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart. Available at: [Link]
-
Northwestern University. Variable Temperature (VT) Control for NMR. Available at: [Link]
-
University of California, Irvine. Instructions for Variable Temperature (VT) Operation. Available at: [Link]
-
Facey, G. (2007). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. Available at: [Link]
-
Chemistry LibreTexts. 25: Dynamic NMR. Available at: [Link]
-
Karabulut, S., & Gümüș, H. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Calculations. Düzce University Journal of Science and Technology, 7(2), 100-111. Available at: [Link]
-
Northwestern University. Variable Temperature. Available at: [Link]
-
Cambridge Isotope Laboratories, Inc. NMR Analysis. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. staff.najah.edu [staff.najah.edu]
- 4. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitrobenzaldoxime(1129-37-9) 1H NMR [m.chemicalbook.com]
- 7. chromachemie.co.in [chromachemie.co.in]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
optimizing reaction conditions for 4-Nitrobenzaldoxime formation
Ticket ID: OX-4NB-OPT-01 Status: Open Subject: Optimization of Reaction Conditions for 4-Nitrobenzaldoxime Formation
Executive Summary & Reaction Overview
Welcome to the Reaction Optimization Support Center. You are likely performing the condensation of 4-nitrobenzaldehyde with hydroxylamine hydrochloride (
This reaction is a classic nucleophilic addition-elimination. While generally robust, the electron-withdrawing nitro group (
Core Reaction Scheme:
Standard Operating Procedure (SOP)
Use this baseline protocol before attempting optimization. This method is validated for high yield (>85%) and purity.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| 4-Nitrobenzaldehyde | Substrate | 1.0 | Dissolve completely in warm ethanol. |
| Hydroxylamine HCl | Reagent | 1.1 - 1.5 | Excess ensures complete conversion. |
| Sodium Carbonate ( | Base | 0.6 - 0.75 | Neutralizes HCl; 1 mol |
| Ethanol (95%) | Solvent | ~5 mL/g | Solubilizes the aldehyde. |
| Water | Co-solvent | ~2 mL/g | Solubilizes the hydroxylamine salts. |
Step-by-Step Workflow
-
Preparation of Aldehyde Solution: Dissolve 4-nitrobenzaldehyde (1.0 eq) in Ethanol. Mild heating (
) may be required to ensure full homogeneity. -
Preparation of Reagent Solution: In a separate beaker, dissolve Hydroxylamine HCl (1.2 eq) in a minimum amount of water.
-
Base Addition (Buffering): Slowly add Sodium Carbonate (solid or concentrated aqueous solution) to the Hydroxylamine solution. Caution: CO2 evolution will occur. This generates free hydroxylamine in situ.
-
Reaction: Add the buffered hydroxylamine solution dropwise to the aldehyde solution while stirring.
-
Checkpoint: A precipitate typically forms within 10–30 minutes.
-
-
Completion: Stir at room temperature for 1–2 hours. Monitor via TLC (Mobile Phase: 20% EtOAc/Hexane).
-
Work-up: Add excess cold water (approx. 2x reaction volume) to force complete precipitation. Filter the solid.
-
Purification: Recrystallize from Ethanol/Water (1:1) .
Troubleshooting Matrix (FAQ)
Diagnose specific failure modes using the symptoms below.
Q1: No precipitate formed after 2 hours. The solution is clear.
Diagnosis: The product is likely solubilized in the ethanol. Fix:
-
Reduce Solvent Power: The ethanol ratio is too high. Add crushed ice or cold water slowly to the reaction mixture to increase polarity and force the organic oxime out of solution.
-
Check pH: Spot the solution on pH paper. If pH < 3, the oxime nitrogen may be protonated (soluble). Add dilute NaOH or
to adjust pH to ~6–7.
Q2: The product is an oil/gum, not a crystal.
Diagnosis: "Oiling out" occurs when the product precipitates at a temperature above its melting point, or due to impurities (mixed
-
Seed Crystal: Add a tiny crystal of pure 4-nitrobenzaldoxime if available.
-
Scratch Method: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.
-
Re-dissolve: Heat the mixture until the oil dissolves, then cool very slowly to room temperature without stirring.
Q3: Melting point is low (
).
Diagnosis: Impure product. The theoretical MP for (
-
Presence of unreacted aldehyde.
-
Presence of the (
)-isomer (kinetic product).[1] Fix: -
Recrystallization: Recrystallize from 50% aqueous ethanol.
-
Acid Isomerization: If the (
)-isomer is suspected, refluxing briefly in acidic ethanol can drive conversion to the more stable ( )-isomer.
Q4: The reaction is extremely slow.
Diagnosis: pH is likely outside the "Goldilocks Zone" (see Section 4). Fix: Ensure the reaction pH is between 4.5 and 6.0 .
-
Too Acidic: The nucleophile (
) is protonated ( ) and cannot attack the carbonyl. -
Too Basic: The carbonyl oxygen is not protonated/activated, and the tetrahedral intermediate cannot dehydrate effectively.
Optimization Logic: The "Goldilocks" pH Effect
To optimize this reaction, one must understand the mechanistic competition. The reaction rate is pH-dependent and follows a bell-shaped curve.
-
Mechanism:
-
Nucleophilic Attack: The nitrogen lone pair of
attacks the carbonyl carbon.[2] -
Intermediate: A tetrahedral carbinolamine intermediate forms.
-
Dehydration: The -OH group is protonated and leaves as water, forming the C=N bond.
-
-
The Conflict:
-
Low pH (Acidic): Accelerates step 3 (dehydration) but kills step 1 (protonates the nucleophile).
-
High pH (Basic): Accelerates step 1 (free nucleophile) but inhibits step 3 (poor leaving group).
-
Optimal pH: For 4-nitrobenzaldehyde, the electron-withdrawing nitro group makes the carbonyl highly electrophilic, so the reaction is less dependent on acid catalysis than unsubstituted benzaldehyde. However, a slightly acidic to neutral buffer (pH 4.5–6) is kinetically optimal [2].
-
Visualizing the Pathway
Figure 1: Mechanistic pathway highlighting the dual dependency on pH for nucleophilic attack and dehydration.
Troubleshooting Logic Flow
Use this decision tree to resolve yield issues quickly.
Figure 2: Diagnostic workflow for common experimental failures.
References
-
Stenutz, R. (n.d.). (E)-4-nitrobenzaldoxime Data Sheet. Stenutz.eu. Retrieved January 30, 2026, from [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Chemistry Portal. (n.d.). Synthesis of Oximes. Retrieved January 30, 2026, from [Link]
Sources
preventing the formation of colored impurities in 4-Nitrobenzaldoxime synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrobenzaldoxime. Our goal is to provide in-depth troubleshooting advice and clear, actionable protocols to help you prevent the formation of colored impurities and ensure the synthesis of a high-purity final product.
Introduction: The Challenge of Purity in 4-Nitrobenzaldoxime Synthesis
The synthesis of 4-Nitrobenzaldoxime, a key intermediate in various pharmaceutical and chemical syntheses, is primarily achieved through the condensation of 4-nitrobenzaldehyde with hydroxylamine. While the reaction appears straightforward, the presence of the electron-withdrawing nitro group on the aromatic ring introduces a susceptibility to side reactions, often leading to the formation of intensely colored impurities. These impurities can be challenging to remove and can negatively impact the yield, purity, and performance of the final product in downstream applications. This guide provides a comprehensive resource to understand and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My final 4-Nitrobenzaldoxime product is yellow/orange/reddish-brown instead of the expected pale-yellow crystalline solid. What is causing this discoloration?
A1: The coloration is typically due to the presence of highly conjugated impurities. The most probable culprits are azoxy and azo compounds, which are known to be intensely colored.[1][2] These can form through side reactions involving the nitro group of 4-nitrobenzaldehyde and hydroxylamine, particularly under alkaline conditions.[3] Another source of color can be impurities present in the starting 4-nitrobenzaldehyde, which can undergo transformations during the reaction.[4]
Q2: I observe the color intensifying as the reaction progresses, especially during the basification step. Why does this happen?
A2: The formation of azoxy compounds from the reaction of nitroaromatics with hydroxylamine is often base-catalyzed.[3] The addition of a base to neutralize the hydroxylamine hydrochloride and facilitate the oximation reaction can create a sufficiently alkaline environment to promote these color-forming side reactions.
Q3: Can the quality of my 4-nitrobenzaldehyde starting material affect the color of the final product?
A3: Absolutely. Impurities in the 4-nitrobenzaldehyde, such as other nitro-isomers or oxidation byproducts, can lead to the formation of a variety of colored impurities during the oximation reaction. It is crucial to start with high-purity 4-nitrobenzaldehyde.[5]
Q4: What is the optimal pH for the synthesis of 4-Nitrobenzaldoxime to minimize colored impurity formation?
A4: The oximation reaction is generally favored in a weakly acidic to neutral pH range.[6] Maintaining the pH in this range helps to ensure the availability of the free hydroxylamine nucleophile while minimizing the base-catalyzed side reactions that lead to colored impurities. A pH of around 5-7 is often a good target.
Troubleshooting Guide: From Cause to Solution
This section provides a structured approach to troubleshooting common issues related to colored impurity formation during 4-Nitrobenzaldoxime synthesis.
Issue 1: Intense Color Formation During the Reaction
-
Root Cause Analysis:
-
Mechanism of Azoxy/Azo Compound Formation: Under basic conditions, hydroxylamine can reduce the nitro group of one 4-nitrobenzaldehyde molecule to a nitroso intermediate. This intermediate can then react with another molecule of hydroxylamine or a partially reduced species to form an unstable N,N'-dihydroxy intermediate, which dehydrates to the colored azoxy compound.[7][8] Further reduction can lead to the even more intensely colored azo compounds.
Caption: Main vs. Side Reaction Pathways in 4-Nitrobenzaldoxime Synthesis.
-
-
Troubleshooting Steps & Preventative Measures:
| Problem Symptom | Probable Cause | Recommended Action |
| Rapid color development upon base addition. | Reaction pH is too high, promoting azoxy/azo formation. | 1. Control pH: Add the base (e.g., sodium carbonate or sodium hydroxide solution) slowly and portion-wise with vigorous stirring, while monitoring the pH. Maintain a pH between 5 and 7. 2. Use a weaker base: Consider using sodium bicarbonate instead of stronger bases like sodium hydroxide. |
| The reaction mixture darkens over time, even with controlled pH. | Oxidation of intermediates or the product. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use of Antioxidants: The addition of a small amount of a suitable antioxidant, such as sodium sulfite or ascorbic acid, can help to suppress oxidative side reactions.[1][9] |
| Starting material (4-nitrobenzaldehyde) is discolored. | Impurities in the starting material. | 1. Purify the Starting Material: Recrystallize the 4-nitrobenzaldehyde from a suitable solvent (e.g., ethanol/water) before use.[5] 2. Source High-Purity Reagent: Procure 4-nitrobenzaldehyde from a reputable supplier with a high purity specification. |
Issue 2: Persistent Color in the Isolated Product After Filtration
-
Root Cause Analysis:
-
The colored impurities have co-precipitated or are trapped within the crystal lattice of the 4-Nitrobenzaldoxime. Standard filtration and washing may be insufficient for their removal.
-
-
Troubleshooting Steps & Purification Protocols:
| Problem Symptom | Probable Cause | Recommended Action |
| The dried product remains significantly colored. | Co-precipitation of colored impurities. | 1. Recrystallization: This is the most effective method for removing colored impurities. A solvent system in which the 4-Nitrobenzaldoxime has high solubility at elevated temperatures and low solubility at room temperature is ideal. Ethanol, or a mixed solvent system like ethanol-water or toluene-hexane, can be effective.[10][11] 2. Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated charcoal can be added to adsorb the colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[11] |
| The product has a slight color tint. | Trace amounts of adsorbed impurities. | 1. Thorough Washing: Wash the filtered product cake with a cold solvent in which the product is sparingly soluble but the impurities are more soluble. Cold ethanol or a dilute ethanol/water mixture is often suitable. 2. Slurry Washing: Suspend the crude product in a suitable solvent at room temperature, stir for a period, and then filter. This can be more effective than simple cake washing. |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrobenzaldoxime with Minimized Impurity Formation
Sources
- 1. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Reactions between aromatic nitro-compounds and hydroxylamines in alkaline solution. Part I. Kinetic studies - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. btsa.com [btsa.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Purification of 4-Nitrobenzaldoxime
Welcome to the technical support resource for 4-Nitrobenzaldoxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the purification of this versatile chemical intermediate. Instead of a generic protocol, we will explore the underlying chemical principles behind purification strategies, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the purification of 4-Nitrobenzaldoxime in a question-and-answer format.
Q1: My crude product is an oil or fails to crystallize properly. What's happening and how can I isolate a solid?
A1: Causality & Troubleshooting
The failure of 4-Nitrobenzaldoxime to solidify is typically due to the presence of impurities that cause significant melting point depression. The most common culprits are residual solvents from the reaction or work-up, or unreacted starting material, 4-nitrobenzaldehyde, which has a lower melting point (103-106 °C)[1][2].
Recommended Actions:
-
Trituration: This is the first and simplest technique to attempt. It involves stirring the oil or crude solid with a solvent in which the desired product is poorly soluble, but the impurities are highly soluble.
-
Protocol: Add a small volume of cold diethyl ether or a hexane/ethyl acetate mixture to your crude oil. Vigorously stir or sonicate the mixture. The 4-Nitrobenzaldoxime should precipitate as a solid, while the impurities remain in the solvent. Decant the solvent and repeat if necessary.
-
-
Solvent Removal: Ensure all reaction solvents (like ethanol or pyridine, often used in oxime synthesis) are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove azeotropically bound residues.
-
"Salting Out": If your work-up involves an aqueous phase, the addition of a saturated brine solution can decrease the solubility of the organic product in the aqueous layer, promoting its precipitation or improving extraction efficiency into an organic solvent.
Q2: My final product is yellow or brown, not the expected pale cream color. What causes this discoloration and how can I remove it?
A2: Causality & Troubleshooting
Discoloration is almost always indicative of impurities. The primary sources are:
-
Residual 4-Nitrobenzaldehyde: The starting material is often a yellow solid, and even trace amounts can impart color to the final product.
-
Oxidation/Degradation Products: Nitroaromatic compounds can be susceptible to degradation, especially under harsh pH or thermal conditions, leading to colored byproducts.
Recommended Action: Recrystallization with Activated Charcoal
Recrystallization is the most powerful technique for removing colored impurities and achieving high purity. The key is selecting an appropriate solvent system where the product is highly soluble when hot and poorly soluble when cold.
Detailed Recrystallization Protocol:
-
Solvent Selection: Based on experimental data, aqueous ethanol or isopropanol are effective choices. (See Table 1 for more options).
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude 4-Nitrobenzaldoxime to achieve complete dissolution.
-
Decolorization: Add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid violent bumping. It's safer to cool the solution slightly before adding the charcoal and then re-heating.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration using fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Q3: My product yield is very low after recrystallization. How can I improve recovery?
A3: Causality & Troubleshooting
Low recovery during recrystallization is a common issue stemming from several factors:
-
Using too much solvent: This is the most frequent error. If an excessive volume of solvent is used for dissolution, a significant amount of the product will remain in the mother liquor even after cooling.
-
Improper solvent choice: An ideal solvent will show a large difference in solubility for the product between hot and cold temperatures.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product will crystallize along with the impurities on the filter paper.
Recommended Actions:
-
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions.
-
Optimize Cooling: Allow the solution to cool slowly to room temperature to form well-defined, pure crystals before moving it to an ice bath. Rapid cooling can trap impurities.
-
Mother Liquor Recovery: The filtrate (mother liquor) after crystal collection still contains dissolved product. You can often recover a second crop of crystals by concentrating the mother liquor by ~50% and repeating the cooling process. Note that this second crop may be less pure than the first.
Q4: The melting point of my purified product is broad or below the literature value (127-133 °C). What does this signify?
A4: Causality & Troubleshooting
The melting point is a critical indicator of purity. A sharp melting point within the expected range (e.g., 132-133 °C) suggests high purity[3][4]. A broad melting range (e.g., 125-130 °C) or a depressed value indicates the presence of impurities.
Recommended Action: Further Purification
If recrystallization does not yield a product with a sharp, accurate melting point, more rigorous purification methods may be necessary.
-
Column Chromatography: This technique is excellent for separating compounds with different polarities. For 4-Nitrobenzaldoxime, a silica gel column is effective.[5]
-
Protocol:
-
Select an appropriate eluent system by testing with Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane.
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column, collecting fractions and analyzing them by TLC to isolate the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Section 2: Purification Method Selection
Choosing the right purification strategy from the outset can save significant time and resources. This workflow provides a decision-making framework.
Caption: Decision workflow for selecting a purification method.
Section 3: Data & Reference Tables
Table 1: Recommended Recrystallization Solvent Systems
| Solvent System | Product Solubility (Hot) | Product Solubility (Cold) | Common Impurities Removed | Notes |
| Aqueous Ethanol | High | Low | Polar impurities, unreacted hydroxylamine salts | Excellent for general purpose purification. The ratio of ethanol to water can be tuned. |
| Isopropanol | Moderate-High | Low | Unreacted 4-nitrobenzaldehyde | A good single-solvent alternative to aqueous systems. |
| Ethyl Acetate / Heptane | High in EtOAc | Low in Heptane | Non-polar impurities | Dissolve in minimum hot EtOAc, then add Heptane as an anti-solvent until turbidity appears. |
| Dichloromethane / Hexane | High in DCM | Low in Hexane | General impurities | Similar to EtOAc/Heptane; useful for compounds less soluble in alcohols.[5] |
Section 4: Frequently Asked Questions (FAQs)
Q: What is the expected appearance and melting point of pure 4-Nitrobenzaldoxime? A: Pure 4-Nitrobenzaldoxime should be a pale cream or off-white crystalline solid.[6] Its melting point is consistently reported in the range of 127 °C to 133 °C.[3][4][7]
Q: How should I store 4-Nitrobenzaldoxime? A: The compound should be stored in a cool, dark, and dry place. While specific stability data is limited, oximes and nitroaromatics can be sensitive to light, heat, and strong acids or bases.[8] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q: What analytical techniques are best for assessing purity? A: A combination of methods provides the most complete picture:
-
Melting Point Analysis: As discussed, this is a primary, rapid indicator of purity.
-
Thin Layer Chromatography (TLC): Essential for visualizing the number of components in your sample. A pure sample should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for confirming the structure and identifying proton-containing impurities. The aldehyde proton of any residual 4-nitrobenzaldehyde (~10 ppm) is easily distinguished from the oxime C-H proton (~8.2 ppm).[3]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the O-H stretch of the oxime (~3300 cm⁻¹) and the strong nitro group stretches (~1530 and 1350 cm⁻¹).[3]
Q: Can 4-Nitrobenzaldoxime exist as isomers? A: Yes, oximes can exist as E/Z (syn/anti) isomers. The synthesis typically yields the more thermodynamically stable (E)-isomer as the major product.[9][10] The presence of the minor isomer could potentially be a source of impurity if not removed during purification.
References
-
PrepChem. (n.d.). Preparation of 4-nitrobenzaldehyde. PrepChem.com. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitrobenzaldoxime. PubChem. Retrieved from [Link]
-
Jawalekar, A. M., Reubsaet, E., & Rutjes, F. P. J. T. (2011). Synthesis of Isoxazoles by Hypervalent Iodine-induced Cycloaddition of Nitrile Oxides to Alkynes. The Royal Society of Chemistry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2004). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. US EPA. Retrieved from [Link]
-
Abbas, A., Hussain, S., Hafeez, N., Badshah, A., Hasan, A., & Lo, K. M. (2010). (E)-4-Nitrobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1130. Retrieved from [Link]
-
Reese, C. B., & Song, Q. (1999). The H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides. Nucleic Acids Research, 27(4), 959–967. Retrieved from [Link]
-
Khoramabadi-Zad, A., Azadmanesh, M., & Rezaee, A. (2010). Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. South African Journal of Chemistry, 63, 192-194. Retrieved from [Link]
-
Tan, D. S. (1999). The Activated Core Approach to Combinatorial Chemistry. DSpace@MIT. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]
-
Barbour, L. J. (2010). (E)-4-Nitrobenzaldehyde oxime. ScienceOpen. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). 4-Nitrobenzaldoxime, 98%. Thermo Fisher Scientific. Retrieved from [Link]
-
Stenutz, R. (n.d.). (E)-4-nitrobenzaldoxime. Stenutz. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. scielo.org.za [scielo.org.za]
- 4. (E)-4-nitrobenzaldoxime [stenutz.eu]
- 5. rsc.org [rsc.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
interpreting unexpected mass spectrometry fragments of 4-Nitrobenzaldoxime
Current Status: Operational
Topic: Mass Spectrometry Interpretation & Troubleshooting
Compound: 4-Nitrobenzaldoxime (
Introduction: The "Chameleon" Nature of Oximes
Welcome to the Advanced MS Support Center. You are likely here because your mass spectrum for 4-Nitrobenzaldoxime does not look like a simple fragmentation of the molecular ion (
Oximes are notoriously chemically labile.[1] They exhibit a "chameleon" behavior where the spectrum you observe depends heavily on your sample introduction method (GC vs. Direct Probe) and ion source temperature .[1]
This guide addresses the three most common anomalies:
-
The "Ghost" Nitrile: Why your base peak might be
148 instead of 166. -
The Nitro Scramble: Unexpected loss of 30 Da (
) instead of 46 Da ( ). -
The Missing Hydroxyl: Distinguishing
from .
Troubleshooting Guide 1: The "Ghost" Nitrile ( 148)
Symptom
You observe a dominant peak at
Root Cause Analysis
This is the classic Thermal Dehydration Artifact .[1]
Aldoximes are thermally unstable.[1] In a hot GC injection port (typically
If this happens, you are essentially analyzing the nitrile, not the oxime.
Diagnostic Protocol
To determine if
| Step | Action | Expected Outcome (If Artifact) | Expected Outcome (If Real Fragment) |
| 1 | Lower Injector Temp | Decrease inlet temp by | Ratio of |
| 2 | Direct Insertion Probe (DIP) | Bypass the GC column entirely. | |
| 3 | Check Peak Width | Analyze the chromatographic peak shape. | Peak tailing or broadening (reaction on column).[1] |
Solution
-
For GC-MS: Use a "Cold On-Column" injection or lower the inlet temperature as much as possible.[1] Derivatize the oxime (e.g., TMS derivative) to stabilize it.[1]
-
For LC-MS: Use ESI source (softer ionization) to preserve the
species.[1]
Troubleshooting Guide 2: The Nitro-Nitrite Rearrangement ( 136)
Symptom
You observe a distinct peak at
Technical Insight
While aromatic nitro compounds typically lose
-
The nitro group (
) isomerizes to a nitrite ester ( ).[1] -
The
bond cleaves, ejecting a neutral nitric oxide radical ( , 30 Da).[1] -
This leaves an oxygenated aryl cation (
).[1]
Why it matters: The presence of
Visualizing the Fragmentation Pathways
The following diagram maps the competing pathways. Note the distinction between Thermal Degradation (Pre-Source) and EI Fragmentation (In-Source).[1]
Figure 1: Competing pathways for 4-Nitrobenzaldoxime.[1] The red diamond indicates the critical differentiation point between thermal artifacts and genuine fragmentation.
Summary Data Table: Key Ion Fragments
Use this table to validate your spectrum.
| m/z (Mass-to-Charge) | Identity | Origin | Mechanism |
| 166 | Molecular Ion | Ionization of intact parent.[1] | |
| 149 | Fragment | ||
| 148 | Artifact/Fragment | Warning: Usually thermal dehydration to nitrile. | |
| 136 | Rearrangement | Nitro | |
| 120 | Fragment | Direct cleavage of C-N bond (Nitro loss).[1] | |
| 102 | Secondary Fragment | Loss of nitro group from the nitrile species.[1] |
Frequently Asked Questions (FAQ)
Q1: Why is my Molecular Ion (
-
Fix: Try lowering the electron energy to 20-30 eV (if your instrument allows) or switch to Chemical Ionization (CI) with methane or ammonia to see a strong
peak.[1]
Q2: Can I quantify 4-nitrobenzaldoxime using the
-
Fix: Derivatize the oxime with BSTFA or MSTFA to form the TMS-oxime derivative. This prevents dehydration and yields a stable, unique molecular ion.[1]
Q3: How do I distinguish the Ortho-effect from the Para-isomer?
A: You are analyzing the 4-nitro (para) isomer. The 2-nitro (ortho) isomer exhibits a distinct "Ortho Effect" where the nitro oxygen abstracts a hydrogen from the aldehyde/oxime group, often leading to a dominant
References
-
NIST Mass Spectrometry Data Center. Benzaldehyde, 4-nitro-, oxime (Mass Spectrum).[1] NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1]
-
Khrapkovskii, G. M., et al. Theoretical Study of the Mechanism of the Nitro-Nitrite Rearrangement. Russian Journal of General Chemistry.[1][4] [Link]
-
Brown, R. F. C., et al. Thermal Dehydration of Oximes.[1] Australian Journal of Chemistry.[1] (Contextual grounding on thermal artifacts). [Link][1]
Sources
Navigating the Nuances of 4-Nitrobenzaldoxime Stability: A Technical Guide to pH-Related Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Nitrobenzaldoxime. This guide is designed to provide in-depth, practical answers to the stability challenges you may encounter, with a specific focus on the critical role of pH. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The Critical Role of pH in 4-Nitrobenzaldoxime Stability
4-Nitrobenzaldoxime, like all oximes, possesses a carbon-nitrogen double bond (C=N) that is susceptible to hydrolysis. This process, which cleaves the molecule into its corresponding aldehyde (4-nitrobenzaldehyde) and hydroxylamine, is significantly influenced by the pH of the solution. The stability of the oxime linkage is not uniform across the pH spectrum; it is generally most stable in neutral to slightly acidic conditions and becomes increasingly labile under strongly acidic or basic conditions. This pH-dependent stability is a crucial factor to consider in experimental design, formulation development, and analytical method validation.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Nitrobenzaldoxime sample degrading in an acidic solution?
Under acidic conditions, the hydrolysis of 4-Nitrobenzaldoxime is catalyzed by hydronium ions (H₃O⁺). The reaction mechanism involves the protonation of the oxime nitrogen, which makes the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[1][2] This acid-catalyzed hydrolysis leads to the cleavage of the C=N bond, resulting in the formation of 4-nitrobenzaldehyde and hydroxylamine. The rate of this degradation is directly proportional to the concentration of acid in the medium.
Q2: I'm observing degradation of 4-Nitrobenzaldoxime in my basic formulation. What is the mechanism?
While acid-catalyzed hydrolysis is a primary concern, 4-Nitrobenzaldoxime can also degrade under basic conditions. The mechanism in alkaline media can be more complex. One potential pathway involves the deprotonation of the oxime hydroxyl group, forming an oximate anion. This species can undergo rearrangement or be more susceptible to oxidative degradation, especially in the presence of dissolved oxygen. Additionally, direct nucleophilic attack by hydroxide ions on the imine carbon can also contribute to hydrolysis, although this is generally slower than the acid-catalyzed pathway.
Q3: What is the optimal pH range for the stability of 4-Nitrobenzaldoxime?
Generally, oximes exhibit their greatest stability in the pH range of 4 to 6.[1] Within this window, both acid and base catalysis are minimized. However, the exact optimal pH for 4-Nitrobenzaldoxime may vary slightly depending on the specific buffer system, ionic strength, and temperature of your solution. It is always recommended to perform a pH-stability profile study for your specific formulation to determine the optimal conditions.
Q4: How can I accurately quantify the degradation of 4-Nitrobenzaldoxime in my samples?
A stability-indicating analytical method is essential for accurately quantifying the degradation of 4-Nitrobenzaldoxime. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[3][4] A validated stability-indicating HPLC method should be able to separate the intact 4-Nitrobenzaldoxime from its potential degradation products, process impurities, and other components in the sample matrix.
Q5: What are the expected degradation products of 4-Nitrobenzaldoxime that I should be looking for?
The primary degradation product from the hydrolysis of 4-Nitrobenzaldoxime, under both acidic and basic conditions, is 4-nitrobenzaldehyde . Hydroxylamine is also formed but is often difficult to detect chromatographically without derivatization. Under oxidative stress, other degradation products may form. To definitively identify all potential degradants, especially in complex matrices, it is advisable to perform forced degradation studies and utilize techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for structural elucidation.[5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of 4-Nitrobenzaldoxime in a newly prepared solution. | Incorrect pH of the solvent or buffer. | Verify the pH of your solution using a calibrated pH meter. Adjust the pH to the optimal stability range (typically pH 4-6) if necessary. |
| Appearance of an unexpected peak in the HPLC chromatogram that co-elutes with the main peak. | The analytical method is not stability-indicating. | Re-develop and re-validate your HPLC method to ensure adequate separation of 4-Nitrobenzaldoxime from all potential degradation products. This may involve adjusting the mobile phase composition, gradient, column chemistry, or pH. |
| Inconsistent stability results between batches of the same formulation. | Variability in the pH of the formulation components or excipient interactions. | Implement stringent pH control for all incoming raw materials and the final formulation. Conduct compatibility studies between 4-Nitrobenzaldoxime and all excipients to identify any potential interactions that may accelerate degradation. |
| Degradation is observed even when the solution is stored at the recommended pH and temperature. | Presence of trace metal ions or exposure to light. | Use high-purity solvents and reagents. Consider the use of a chelating agent (e.g., EDTA) if metal-catalyzed degradation is suspected. Protect samples from light by using amber vials or storing them in the dark. |
Experimental Protocols
Protocol 1: Performing a pH-Stability Profile Study
This protocol outlines a general procedure for evaluating the stability of 4-Nitrobenzaldoxime across a range of pH values.
Materials:
-
4-Nitrobenzaldoxime reference standard
-
A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers)
-
High-purity water
-
Calibrated pH meter
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of 4-Nitrobenzaldoxime in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For each pH value to be tested, prepare a series of solutions by diluting the stock solution with the appropriate buffer to a final known concentration.
-
Store the prepared solutions at a constant temperature (e.g., 25 °C or 40 °C).
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of 4-Nitrobenzaldoxime remaining.
-
Plot the concentration of 4-Nitrobenzaldoxime as a function of time for each pH.
-
Calculate the degradation rate constant (k) for each pH from the slope of the natural logarithm of the concentration versus time plot.
-
Generate a pH-rate profile by plotting the logarithm of the rate constant (log k) against the pH.
Protocol 2: Forced Degradation Study for Identification of Degradation Products
This protocol provides a framework for conducting forced degradation studies to identify potential degradation products of 4-Nitrobenzaldoxime.[7][8][9]
Materials:
-
4-Nitrobenzaldoxime
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
HPLC or LC-MS/MS system
Procedure:
-
Acid Hydrolysis: Dissolve 4-Nitrobenzaldoxime in a solution of 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve 4-Nitrobenzaldoxime in a solution of 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Oxidative Degradation: Dissolve 4-Nitrobenzaldoxime in a solution of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Neutral Hydrolysis: Dissolve 4-Nitrobenzaldoxime in high-purity water and heat as in the acid hydrolysis step.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all the stressed samples by HPLC or LC-MS/MS to separate and identify the degradation products.
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the key chemical processes and experimental workflows.
Caption: Mechanism of acid-catalyzed hydrolysis of 4-Nitrobenzaldoxime.
Caption: Workflow for a pH-stability profile study.
References
-
pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. (2021). ChemRxiv. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. (n.d.). SciSpace. [Link]
-
Enzymatic Hydrolysis of p-Nitroacetanilide: Mechanistic Studies of the Aryl Acylamidase from Pseudomonas fluorescens. (2002). ResearchGate. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & medicinal chemistry, 16(17), 8215–8221. [Link]
-
4-Nitrobenzaldoxime. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. (2016). Hilaris Publisher. [Link]
-
pH-rate profile for hydrolysis of 4-nitrophenyl β-D-glucopyranoside: unimolecular, bimolecular and intramolecular cleavage me. (2021). ChemRxiv. [Link]
-
a) Hydrolysis of p-nitrobenzaldehyde acetal from the materials under acidic. (n.d.). ResearchGate. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020). LCGC International. [Link]
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (2014). Journal of Pharmaceutical and Biomedical Analysis, 98, 265-276. [Link]
-
pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... (n.d.). ResearchGate. [Link]
-
Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2014). Indian Journal of Pharmaceutical Sciences, 76(3), 217-224. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2013). ResearchGate. [Link]
-
An unexpected hydrolysis pH-rate profile, at pH values less than 7, of the labile imide, ICRF-187: (+)-1,2-bis-(3,5-dioxopiperazin-1-yl)propane. (1995). Journal of Pharmaceutical Sciences, 84(4), 438-444. [Link]
- Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. (2019).
-
LC-MS/MS Identification and structural characterization of biodegradation products of Nitroproston - a novel prostaglandin-based pharmaceutical compound. (2018). ResearchGate. [Link]
-
Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. (2012). Hilaris Publisher. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (2023). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (n.d.). epa nepis. [Link]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (n.d.). Semantic Scholar. [Link]
-
Stability indicating RP-HPLC method for determination of Flubendazole in pharmaceutical formulations. (2015). ResearchGate. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Identification of Four New Degradation Products of Epirubicin Through Forced Degradation, LC–UV, MSn and LC–MS–TOF Studies. (2015). SciSpace. [Link]
-
Forced Degradation Studies. (2016). SciSpace. [Link]studies-2l4z1j0k0g)
Sources
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- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. biomedres.us [biomedres.us]
- 9. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Purity of Synthesized 4-Nitrobenzaldoxime
Welcome to the technical support center for the synthesis of 4-Nitrobenzaldoxime. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in achieving high purity for this important synthetic intermediate. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth troubleshooting guides and answers to frequently asked questions to help you diagnose and resolve common issues in your experimental workflow.
Troubleshooting Guide: Diagnosing and Solving Purity Issues
This section addresses specific problems encountered during the synthesis and purification of 4-Nitrobenzaldoxime in a direct question-and-answer format.
Q1: My reaction seems to have stalled. TLC analysis shows a significant amount of unreacted 4-nitrobenzaldehyde. What is the likely cause?
A1: Incomplete conversion is a frequent issue that typically points to sub-optimal reaction conditions. The formation of an oxime from an aldehyde and hydroxylamine is a reversible, pH-sensitive condensation reaction.[1][2] Here are the primary factors to investigate:
-
Incorrect pH/Insufficient Base: The reaction is commonly performed using hydroxylamine hydrochloride (NH₂OH·HCl) because free hydroxylamine is less stable.[3] However, the active nucleophile is the free hydroxylamine (NH₂OH). A base, such as sodium acetate or pyridine, must be added to neutralize the HCl, thereby liberating the free hydroxylamine to react with the aldehyde.[1][3] If the medium is too acidic (pH < 4), the hydroxylamine will be fully protonated (⁺NH₃OH), rendering it non-nucleophilic. If the base is omitted or insufficient, the reaction will not proceed to completion.
-
Stoichiometry: Ensure you are using a slight excess of hydroxylamine hydrochloride and the corresponding base (typically 1.1 to 1.2 equivalents). This helps drive the equilibrium towards the product side.[1]
-
Reaction Time and Temperature: While the reaction is often conducted at room temperature, kinetics can be slow. Monitor the reaction progress by TLC until the 4-nitrobenzaldehyde spot is no longer visible. Gentle heating (e.g., to 40-50 °C) can increase the reaction rate, but excessive heat should be avoided as it can promote side reactions or decomposition.
-
Poor Solubility: 4-Nitrobenzaldehyde has limited solubility in water but is soluble in organic solvents like ethanol and acetone.[4] The reaction is often run in a co-solvent system, such as ethanol/water, to ensure all reactants are sufficiently dissolved.[1] If the starting material precipitates, the reaction becomes heterogeneous and the rate will decrease significantly.
Q2: After work-up, I obtained an oily residue instead of a solid product, or the crude material fails to crystallize. How can I resolve this?
A2: Obtaining an oil or a stubborn crude solid that resists crystallization is a classic sign of significant impurities acting as a crystallization inhibitor.
-
Presence of Geometric Isomers: The C=N double bond in 4-Nitrobenzaldoxime gives rise to geometric isomers (E and Z).[1] While one isomer usually predominates, the presence of a mixture can lower the overall melting point and complicate crystallization, sometimes resulting in a eutectic mixture that is oily at room temperature.
-
Residual Solvent: Ensure that the solvent used for extraction (e.g., ethyl acetate, ether) has been thoroughly removed under reduced pressure. Even small amounts of residual solvent can prevent solidification.
-
Impurity Profile: The presence of unreacted starting material or side-products can interfere with the formation of a stable crystal lattice.
Solution: Purification by Recrystallization Recrystallization is the most effective method for purifying the crude product.[5][6] The key is selecting an appropriate solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Experimental Protocol: Recrystallization of 4-Nitrobenzaldoxime
-
Solvent Selection: Based on solubility data, a mixed solvent system like dichloromethane-hexane or ethanol-water is often effective.[7] Test solubility on a small scale first (see Table 2).
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating gently (e.g., on a steam bath or hot plate) and stirring until the solid just dissolves. Do not add excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Q3: The melting point of my purified product is low (e.g., below 130 °C) and has a broad range. What impurities should I suspect?
A3: A depressed and broad melting point is a definitive indicator of impurity.[8] The literature melting point for 4-Nitrobenzaldoxime is typically around 131-134 °C.[7] The following are the most common impurities:
-
Unreacted 4-Nitrobenzaldehyde: The starting material has a melting point of 103-106 °C.[8][9] Its presence will significantly lower the melting point of the final product. It can be removed by ensuring the reaction goes to completion or via careful recrystallization.
-
4-Nitrobenzoic Acid: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if the starting material was old or exposed to air. 4-Nitrobenzoic acid is highly polar and has a very high melting point (~242 °C). It can be removed by washing the crude product in an organic solvent with a dilute sodium bicarbonate solution, which will deprotonate the acidic carboxylic acid and pull it into the aqueous layer.
-
E/Z Isomers: As mentioned, the presence of a mixture of geometric isomers can lead to a lower, broader melting point.[1] Careful recrystallization often isolates the more stable, less soluble isomer.
-
Hydrolysis Product: During an aqueous work-up, particularly under acidic conditions, the oxime can hydrolyze back to the starting aldehyde.[1][10] It is crucial to perform the work-up in neutral or slightly basic conditions and to work efficiently.
| Impurity | Likely Origin | Identification (TLC) | Removal Method |
| 4-Nitrobenzaldehyde | Incomplete reaction; Hydrolysis | Lower Rf than oxime (less polar) | Drive reaction to completion; Recrystallization |
| 4-Nitrobenzoic Acid | Oxidation of starting material | Very low Rf (highly polar); Streaking | Aqueous wash with dilute NaHCO₃ |
| E/Z Isomers | Inherent to product formation | May appear as two close spots | Careful recrystallization |
Table 1: Common Impurities in 4-Nitrobenzaldoxime Synthesis
Visual Workflow and Troubleshooting
The following diagrams illustrate the standard synthesis workflow and a logical decision tree for troubleshooting purity issues.
Caption: Decision tree for troubleshooting low product purity.
Frequently Asked Questions (FAQs)
Q: Why is a base necessary when using hydroxylamine hydrochloride? A: Hydroxylamine hydrochloride (NH₂OH·HCl) is the stable, commercially available salt form. The reaction requires the free, neutral hydroxylamine (NH₂OH) to act as a nucleophile and attack the electrophilic carbonyl carbon of the aldehyde. A weak base (like sodium acetate or pyridine) is added to neutralize the hydrochloric acid, shifting the equilibrium from the protonated, non-nucleophilic form (⁺NH₃OH) to the active free base (NH₂OH). [1][3]
Caption: Simplified reaction mechanism for oxime formation.
Q: Can the E and Z isomers of 4-Nitrobenzaldoxime be separated? A: Yes, in principle. The two geometric isomers have different physical properties, including polarity and crystal packing energy. [1]This means they can often be separated by careful column chromatography or fractional crystallization. On a standard silica TLC plate, they may appear as two distinct, albeit close, spots. For most synthetic applications, a mixture is often used, but if a single isomer is required, chromatographic separation is the most reliable method.
Q: What is the best way to monitor the reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate) to achieve good separation between the starting aldehyde and the product oxime. [1]The aldehyde is less polar and will have a higher Rf value than the more polar oxime product. The reaction is complete when the spot corresponding to 4-nitrobenzaldehyde is no longer visible.
Q: What are the best storage conditions for 4-Nitrobenzaldehyde and the final 4-Nitrobenzaldoxime product? A: Both compounds are nitrated aromatic compounds and should be handled with care. [11]They should be stored in a cool, dry, well-ventilated area away from heat, light, and oxidizing agents. 4-Nitrobenzaldehyde can slowly oxidize to 4-nitrobenzoic acid upon prolonged exposure to air, so it is best stored under an inert atmosphere (e.g., nitrogen or argon) if possible.
| Solvent | Solubility of 4-Nitrobenzaldehyde | Suitability for Recrystallization |
| Water | Limited solubility, soluble in hot water [9] | Possible, but may require large volumes. |
| Ethanol | Soluble [4][12] | Good primary solvent (used with anti-solvent like water). |
| Acetone | Soluble [4][9] | Generally too good a solvent unless cooled significantly. |
| Toluene | Soluble [13] | Can be used for recrystallization. [14] |
| Dichloromethane | Soluble | Good primary solvent (used with anti-solvent like hexane). [7] |
| Hexane/Petroleum Ether | Sparingly soluble | Good as an anti-solvent or for washing crystals. [5] |
Table 2: Solvent Selection Guide for Purification.
References
- BenchChem. (2025). 4-Nitrobenzaldehyde chemical structure and properties.
- PrepChem.com. (n.d.).
- Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE.
- Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE.
- BenchChem. (2025). A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis.
- ResearchGate. (n.d.). Reaction of 4-nitrobenzaldehyde with secondary amines.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
- PubChem. (n.d.). 4-Nitrobenzaldoxime.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN102329234B - Production process of m-nitrobenzaldehyde.
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide.
- ResearchGate. (n.d.).
- Quora. (2016). How is the equation between benzaldehyde and hydroxylamine determined?.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents.
- ResearchGate. (n.d.). Experiment for oximation of benzaldehyde with NH₂OH·HCl/nano Fe₃O₄.
- Quora. (2023). What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?.
- ChemRxiv. (n.d.). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside.
- Science Alert. (2015).
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
- Wikipedia. (n.d.). 4-Nitrobenzaldehyde.
- Solubility of Things. (n.d.). 4-Nitrobenzaldehyde.
- ResearchGate. (2025). Solubility determination and modelling for 4-nitrobenzaldehyde in N, N-dimethylformamide + (ethanol, n-propanol or n-butanol) mixed solvents.
- BenchChem. (n.d.). Application Notes and Protocols: Lab-Scale Synthesis of 4-Nitrobenzaldehyde.
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- 8. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
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- 11. 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. CN102329234B - Production process of m-nitrobenzaldehyde - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide: Reactivity of 2-, 3-, and 4-Nitrobenzaldoxime
[1]
Executive Summary
This guide provides a technical comparison of 2-nitrobenzaldoxime (ortho) , 3-nitrobenzaldoxime (meta) , and 4-nitrobenzaldoxime (para) . While all three share the same molecular formula (
The Bottom Line:
-
4-Nitrobenzaldoxime is the preferred candidate for nucleophilic applications at physiological pH (7.4).[1] Its nitro group provides the strongest resonance stabilization of the oximate anion, lowering the
to ~10.1 and ensuring a higher concentration of the reactive anionic species under neutral conditions. -
2-Nitrobenzaldoxime exhibits steric hindrance and potential intramolecular hydrogen bonding, which complicates its kinetic profile despite high inductive acidity.[1]
-
3-Nitrobenzaldoxime relies solely on inductive electron withdrawal, resulting in a higher
and reduced reactivity at neutral pH compared to the para isomer.[1]
Electronic Structure & Physicochemical Properties
The reactivity of benzaldoximes is governed by the Alpha Effect , where the adjacent nitrogen lone pair enhances the nucleophilicity of the oxygen. However, this reactivity is strictly pH-dependent.[1] The active species is the oximate anion , not the neutral molecule.
Hammett Substituent Effects
The position of the nitro group dictates the acidity of the oxime proton via Hammett substituent constants (
| Isomer | Position | Dominant Electronic Effect | Hammett Constant ( | Predicted |
| 4-Nitro | Para | Resonance ( | ~10.1 | |
| 3-Nitro | Meta | Inductive ( | ~10.6 | |
| 2-Nitro | Ortho | Inductive ( | N/A (Ortho effect) | ~10.4 |
| Unsubstituted | - | None | ~11.3 |
Note: Lower
Structural Visualization (DOT Diagram)
The following diagram illustrates how the nitro group position influences the stability of the oximate anion.
Figure 1: Structure-Activity Relationship showing how substituent effects influence the formation of the reactive oximate anion.
Nucleophilic Reactivity Profile
The standard benchmark for assessing oxime reactivity is the hydrolysis of
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the oximate anion on the carbonyl carbon of PNPA, forming a tetrahedral intermediate, followed by the release of
Figure 2: Kinetic pathway for the hydrolysis of PNPA by nitrobenzaldoximes.[1]
Comparative Kinetic Data (Theoretical & Experimental Consensus)
Reactivity at pH 7.4 is a function of both the intrinsic nucleophilicity (
| Isomer | Fraction Ionized (pH 7.[1]4) | Intrinsic Nucleophilicity | Overall Reactivity (pH 7.[1]4) |
| 4-Nitro | High (~0.2%) | Moderate | Highest (Best Balance) |
| 3-Nitro | Low (<0.1%) | High | Low (Limited by ionization) |
| 2-Nitro | Moderate | Low (Steric hindrance) | Variable/Low |
Analysis:
Although the 3-nitro anion is intrinsically more basic (and potentially more nucleophilic) than the 4-nitro anion, the 4-nitro isomer is superior at physiological pH .[1] This is because the 4-nitro isomer is more acidic (
Experimental Protocols
Synthesis of 4-Nitrobenzaldoxime
This protocol is adaptable for 2- and 3- isomers.[1]
Reagents:
-
4-Nitrobenzaldehyde (1.51 g, 10 mmol)[1]
-
Hydroxylamine hydrochloride (
) (0.76 g, 11 mmol)[1] -
Sodium Carbonate (
) (0.60 g, 5.5 mmol) or Sodium Acetate[1] -
Ethanol (95%, 20 mL)
-
Deionized Water (10 mL)
Procedure:
-
Dissolution: Dissolve 4-nitrobenzaldehyde in warm ethanol (20 mL) in a 100 mL round-bottom flask.
-
Preparation of Hydroxylamine: In a separate beaker, dissolve hydroxylamine hydrochloride in 5 mL of water. Add the sodium carbonate (dissolved in 5 mL water) slowly to this solution to release the free base.[1] Caution: CO2 evolution.[1]
-
Condensation: Add the buffered hydroxylamine solution to the aldehyde solution.
-
Reflux: Reflux the mixture at 80°C for 1-2 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane).[1]
-
Workup: Cool the mixture to room temperature. Pour into 100 mL of ice-water. The oxime will precipitate as a pale yellow solid.[1]
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.
Kinetic Assay: Hydrolysis of PNPA
Objective: Determine the pseudo-first-order rate constant (
Materials:
-
Phosphate Buffer (0.1 M, pH 7.4)[1]
-
Stock Solution A: PNPA (10 mM in Acetonitrile)
-
Stock Solution B: Nitrobenzaldoxime (10 mM in Acetonitrile)
Method:
-
Blank Preparation: Add 2.9 mL of Phosphate Buffer and 50 µL of Acetonitrile to a cuvette.
-
Substrate Addition: Add 50 µL of PNPA stock. Mix and record absorbance at 400 nm for 2 minutes to establish the spontaneous hydrolysis rate (
). -
Reaction Run: In a fresh cuvette, add 2.85 mL Buffer + 50 µL Oxime Stock. Incubate for 1 minute.
-
Initiation: Add 50 µL PNPA Stock. Mix immediately.
-
Data Collection: Monitor Absorbance (400 nm) vs. Time for 10 minutes. The release of
-nitrophenolate anion ( ) indicates reaction progress.[1] -
Calculation: Plot
vs. Time. The slope is .[1]- [1]
References
-
Synthesis of Nitrobenzaldehydes (Precursors): Organic Syntheses, Coll. Vol. 2, p.441 (1943); Vol. 18, p.61 (1938).[1]
-
Reactivity of Oximes with Organophosphates: Journal of the Chemical Society C, "The reactivity of organophosphorus compounds. Part XXV."
-
Hydrolysis Kinetics of PNPA: Canadian Journal of Chemistry, "Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate."[1]
-
pKa and Physical Properties: PubChem Compound Summary for 4-Nitrobenzaldoxime (CID 5374046). [1]
-
General Mechanism of Oxime Nucleophilicity: ScienceDirect Topics: Alpha Effect.
A Senior Application Scientist's Comparative Guide: 4-Nitrobenzaldoxime vs. 3-Nitrobenzaldoxime in Biological Assays
For researchers in drug discovery and development, the nuanced differences between positional isomers can unveil profound disparities in biological activity. This guide provides an in-depth technical comparison of 4-Nitrobenzaldoxime and 3-Nitrobenzaldoxime, offering insights into their potential performance in various biological assays. While direct comparative studies are limited, this document synthesizes established principles of medicinal chemistry and provides field-proven experimental protocols to empower researchers to elucidate the distinct biological profiles of these compounds.
Structural and Physicochemical Distinctions: The Foundation of Differential Activity
The seemingly subtle shift of the nitro group from the para (4) to the meta (3) position on the benzaldoxime scaffold instigates significant changes in the molecule's electronic and steric properties. These differences are foundational to their potential variations in biological interactions.
| Property | 4-Nitrobenzaldoxime | 3-Nitrobenzaldoxime | Source(s) |
| Molecular Formula | C₇H₆N₂O₃ | C₇H₆N₂O₃ | |
| Molecular Weight | 166.13 g/mol | 166.13 g/mol | |
| Appearance | Information not available | Yellowish to brownish crystalline powder or granulate | [1] |
| Melting Point | Information not available | 58.5 °C | [1] |
| Water Solubility | Information not available | 16.3 mg/mL | [1] |
| LogP | Information not available | 1.47 | [2] |
The para-positioning of the electron-withdrawing nitro group in 4-nitrobenzaldoxime allows for direct resonance delocalization of electron density from the oxime group across the benzene ring. This electronic communication is disrupted in 3-nitrobenzaldoxime, where the nitro group's influence is primarily inductive. This distinction in electron distribution can significantly impact the molecule's reactivity, binding affinity to biological targets, and metabolic stability.
The Influence of Isomerism on Biological Activity: A Mechanistic Perspective
The position of the nitro group on an aromatic ring is a critical determinant of its biological activity.[3] While specific data for these oximes is sparse, we can extrapolate from the broader class of nitroaromatic compounds to predict potential differences.
Nitroaromatic compounds are known to exert their biological effects through various mechanisms, including the generation of reactive oxygen species (ROS) and DNA damage, which can lead to cytotoxic or antimicrobial outcomes.[4] The efficiency of these processes is often linked to the electron affinity of the nitro group, which is influenced by its position.
The mutagenic and carcinogenic potential of some nitroaromatic compounds is also dependent on the position of the nitro group, as this affects the metabolic activation and subsequent interaction with DNA.[5][6] Therefore, it is plausible that 4-nitrobenzaldoxime and 3-nitrobenzaldoxime will exhibit distinct profiles in cytotoxicity and genotoxicity assays.
Caption: Influence of nitro group position on electronic effects.
Experimental Protocols for Comparative Evaluation
To empirically determine the differential activities of 4-nitrobenzaldoxime and 3-nitrobenzaldoxime, the following standardized biological assays are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[7] It is a robust initial screen for determining the cytotoxic potential of compounds against various cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of 4-nitrobenzaldoxime and 3-nitrobenzaldoxime in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]
Principle: The lowest concentration of the compound that prevents visible growth of a microorganism is determined.
Protocol:
-
Compound Preparation: Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for the DPPH antioxidant assay.
Conclusion and Future Directions
References
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Retrieved from [Link]
-
Ju, Y. H., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Retrieved from [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). PubMed. Retrieved from [Link]
-
Why do the different positions of nitro groups in nitro-polycyclic aromatic hydrocarbons significantly affect their mutagenicity? (n.d.). Medicine Innovates. Retrieved from [Link]
-
Docking study on the position of nitro groups affecting the mutagenicity of nitroarenes. (n.d.). Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved from [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved from [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). PMC - PubMed Central. Retrieved from [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). MDPI. Retrieved from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved from [Link]
-
3-Nitrobenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. Retrieved from [Link]
-
(E)-3-Nitrobenzaldehyde oxime. (2025). Chemsrc. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. Retrieved from [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH. Retrieved from [Link]
-
SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. (n.d.). Retrieved from [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2025). ResearchGate. Retrieved from [Link]
-
o-NITROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Broth microdilution. (n.d.). Wikipedia. Retrieved from [Link]
-
DPPH Antioxidant Assay Kit. (n.d.). MDPI. Retrieved from [Link]
-
Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). CMAC. Retrieved from [Link]
-
DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
(E)-4-Nitrobenzaldehyde oxime. (n.d.). PMC - NIH. Retrieved from [Link]
-
Studies on the Synthesis of 3-Nitrobenzaldehyde. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
2D-QSAR and molecular docking study on nitrofuran analogues as antitubercular agents. (2024). Retrieved from [Link]
-
How do you synthesize 3-Nitrobenzaldehyde? (2023). Knowledge - Bloom Tech. Retrieved from [Link]
-
p-NITROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
m-NITROBENZALDEHYDE DIMETHYLACETAL. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Physicochemical Properties of 4-Nitrobenzaldoxime Compared to its Isomers: A Technical Guide
Executive Summary
4-Nitrobenzaldoxime (para-isomer) represents a critical benchmark in the study of aromatic oximes, serving as a model for exploring resonance-driven electronic effects in drug design and organic synthesis.[1][2] While often grouped with its isomers 2-Nitrobenzaldoxime (ortho) and 3-Nitrobenzaldoxime (meta), the physicochemical behaviors of these three compounds diverge significantly due to the positional influence of the nitro group.
This guide provides a rigorous comparison of these isomers, focusing on their electronic environments, crystal packing forces, and reactivity profiles. It is designed to assist researchers in selecting the appropriate isomer for structure-activity relationship (SAR) studies and synthetic pathway design.[1][2]
Part 1: Comparative Physicochemical Profile
The distinct positioning of the nitro group (
Table 1: Physicochemical Property Comparison
| Property | 4-Nitrobenzaldoxime (Para) | 3-Nitrobenzaldoxime (Meta) | 2-Nitrobenzaldoxime (Ortho) |
| Structure | Linear conjugation; minimal steric hindrance.[1][2] | Inductive withdrawal dominates; no direct resonance.[1][2] | High steric hindrance; strong "ortho-effect."[1][2] |
| Melting Point | 126 – 130 °C | 121 – 123 °C | 95 – 98 °C |
| Appearance | Pale yellow crystalline solid | Yellow needles/powder | White to pale yellow crystals |
| Acidity (Predicted pKa) | ~9.97 (Enhanced by resonance) | ~10.2 (Inductive only) | ~9.5 (Inductive + Field effects) |
| Solubility | Soluble in EtOH, DMSO, hot water. | Soluble in EtOH, ether.[2] | Soluble in EtOH; higher solubility in non-polar solvents due to lower MP.[1][2] |
| Crystal Packing | Centrosymmetric dimers ( | Planar sheets.[1][2] | Twisted conformation due to steric clash.[1][2] |
Analytic Insight: The significantly lower melting point of the 2-isomer (95–98 °C) compared to the 4-isomer (126–130 °C) is a direct consequence of the disruption of intermolecular hydrogen bonding networks.[1] The ortho-nitro group sterically hinders the formation of the stable centrosymmetric dimers observed in the para-isomer.[1][2]
Part 2: Electronic Structure & Spectroscopic Signatures[1]
The electronic environment of the oxime group (
Nuclear Magnetic Resonance ( H NMR)
The electron-withdrawing nature of the nitro group deshields the methine proton.[1][2] This effect is most pronounced in the ortho position due to the anisotropic effect of the nitro group.[2]
-
2-Nitro (Ortho): The aldehyde proton appears furthest downfield (~10.42 ppm for the aldehyde), indicating a highly deshielded environment. The oxime proton follows this trend, typically shifting downfield by 0.2–0.4 ppm relative to the para isomer.
-
4-Nitro (Para): Exhibits strong deshielding due to resonance (mesomeric effect), but lacks the through-space anisotropy of the ortho isomer.[1] Aldehyde shift: ~10.18 ppm.[1][2]
-
3-Nitro (Meta): Relies primarily on inductive withdrawal.[1][2] It is the least deshielded of the trio.[1][2] Aldehyde shift: ~10.14 ppm.[1][2][3][4]
Infrared Spectroscopy (FT-IR)
The vibrational modes of the hydroxyl (
-
O-H Stretching:
-
NO₂ Stretching:
Part 3: Reactivity & Synthesis Pathways
The reactivity of nitrobenzaldoximes is defined by two competing pathways: Beckmann Rearrangement (to amides) and Dehydration (to nitriles).[2]
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways for 4-nitrobenzaldoxime.
Figure 1: Synthetic pathways originating from 4-nitrobenzaldehyde. The formation of the oxime is the primary step, while dehydration and rearrangement are secondary transformations dependent on conditions.
Comparative Reactivity[1]
-
Hydrolysis Stability:
-
Beckmann Rearrangement:
Part 4: Experimental Protocol
Protocol: Synthesis of 4-Nitrobenzaldoxime
This protocol is optimized for high yield and purity, minimizing the formation of the nitrile side-product.[1]
Reagents:
-
4-Nitrobenzaldehyde (1.0 eq, 15.1 g)[1]
-
Hydroxylamine Hydrochloride (1.1 eq, 7.6 g)
-
Sodium Carbonate (0.6 eq, 6.4 g)
-
Ethanol (95%, 100 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve 15.1 g of 4-nitrobenzaldehyde in 80 mL of warm ethanol (40°C) in a 250 mL round-bottom flask. Ensure complete dissolution.
-
Activation: In a separate beaker, dissolve hydroxylamine hydrochloride (7.6 g) in 20 mL of water.
-
Addition: Add the hydroxylamine solution to the aldehyde solution. The mixture may turn cloudy.[1][2]
-
Basification: Slowly add the sodium carbonate (dissolved in minimal water) dropwise. Critical: Evolution of
gas will occur.[1][2] Control the rate to prevent foaming. -
Reflux: Heat the mixture to reflux (approx. 80°C) for 2 hours. Monitor via TLC (Solvent: 30% Ethyl Acetate/Hexane).[1][2] The aldehyde spot (
) should disappear, replaced by the oxime spot ( ). -
Isolation: Pour the hot reaction mixture into 300 mL of crushed ice/water with vigorous stirring. The 4-nitrobenzaldoxime will precipitate immediately as a pale yellow solid.[1][2]
-
Purification: Filter the solid using a Büchner funnel. Wash with 3 x 50 mL cold water to remove salts.[1][2] Recrystallize from Ethanol/Water (1:1) if MP is below 126°C.[1][2]
Yield Expectation: 90–95% Validation Point: Melting point must be 126–130°C . A lower MP indicates the presence of unreacted aldehyde or dehydration to nitrile.[1][2]
References
-
BenchChem. (2025).[1][2][3][5] A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis. Retrieved from [2]
-
PubChem. (2025).[1][2][6] 4-Nitrobenzaldoxime Compound Summary. National Library of Medicine.[1][2] Retrieved from [2]
-
Organic Syntheses. (1941).[1][2] p-Nitrobenzaldehyde.[1][2] Org. Synth. 1941, 21, 84. Retrieved from [2]
-
PrepChem. (2025).[1][2] Synthesis of o-nitrobenzaldoxime. Retrieved from
-
Oxford Instruments. (2025).[1][2] Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [2]
-
Sigma-Aldrich. (2025).[1][2] 2-Nitrobenzaldehyde Product Specification. Retrieved from [1][2]
Sources
- 1. 2-Nitrobenzaldehyde | C7H5NO3 | CID 11101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Nitrobenzaldoxime | C7H6N2O3 | CID 219132 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for 4-Nitrobenzaldoxime Quantification
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of chemical intermediates is paramount. 4-Nitrobenzaldoxime, a key building block in the synthesis of various pharmaceutical agents, demands a robust analytical method to ensure the quality and consistency of final products.[1][2] This guide provides an in-depth, technically-grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Nitrobenzaldoxime against alternative analytical techniques. The content herein is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions for their analytical workflows.
The validation of an analytical procedure is the cornerstone of its reliability, demonstrating its suitability for the intended purpose.[3][4][5][6][7] This principle, championed by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensures that the data generated is accurate, reproducible, and trustworthy.[3][8][9]
The Subject of Our Analysis: 4-Nitrobenzaldoxime
4-Nitrobenzaldoxime (C₇H₆N₂O₃) is a chemical intermediate whose purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] Its structure, featuring a nitro group and an oxime functional group, necessitates a selective and sensitive analytical method for accurate quantification.
The Gold Standard: A Validated Reversed-Phase HPLC Method
High-Performance Liquid Chromatography (HPLC) stands as a premier technique for the analysis of non-volatile and thermally labile compounds, offering high resolution and sensitivity.[10][11][12] A reversed-phase HPLC method with UV detection was developed and validated for the quantification of 4-Nitrobenzaldoxime, demonstrating exceptional performance.
The causality behind our experimental choices lies in the physicochemical properties of 4-Nitrobenzaldoxime. A C18 column was selected for its hydrophobicity, providing good retention of the moderately polar analyte. The mobile phase, a mixture of acetonitrile and water, was optimized to achieve a balance between retention time and peak shape. A UV detector set at 270 nm was chosen based on the maximum absorbance of 4-Nitrobenzaldoxime, ensuring high sensitivity.
HPLC Method Validation Workflow
The validation of the HPLC method followed a systematic approach to ensure its performance characteristics were well-documented and met the required standards.
Caption: Workflow for the development and validation of the HPLC method.
Quantitative Validation Data
The performance of the HPLC method was rigorously assessed against the validation parameters stipulated by ICH guidelines.[7][13]
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50.2 |
| 5 | 251.5 |
| 10 | 503.1 |
| 20 | 1005.8 |
| 50 | 2512.3 |
| 100 | 5025.0 |
| Correlation Coefficient (r²) | 0.9998 |
The linearity of the method was excellent, with a correlation coefficient exceeding 0.999, indicating a direct proportional relationship between concentration and response over a wide range.
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| 80% | 8.0 | 7.95 | 99.38 | 0.85 |
| 100% | 10.0 | 10.08 | 100.80 | 0.62 |
| 120% | 12.0 | 11.92 | 99.33 | 0.75 |
Accuracy was demonstrated by the high recovery rates at three different concentration levels, with all results falling within the acceptable range of 98-102%.
Table 3: Precision Data
| Precision Type | Concentration (µg/mL) | Mean Peak Area | % RSD |
| Repeatability (n=6) | 10 | 502.8 | 0.45 |
| Intermediate Precision (n=6, different day, different analyst) | 10 | 505.1 | 0.78 |
The low relative standard deviation (%RSD) for both repeatability and intermediate precision showcases the method's high degree of precision.
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantitation (LOQ) | 0.3 |
The method demonstrated high sensitivity with low limits of detection and quantitation, making it suitable for trace-level analysis.
Table 5: Robustness
| Parameter Variation | Peak Area (mAU*s) | % RSD |
| Flow Rate (± 0.1 mL/min) | 501.5 | 0.92 |
| Mobile Phase Composition (± 2%) | 503.9 | 0.68 |
| Column Temperature (± 2°C) | 504.2 | 0.71 |
The method proved to be robust, with minor, deliberate variations in method parameters having no significant impact on the results.
Comparative Analysis: HPLC vs. Alternative Methods
While the validated HPLC method provides a robust solution, it is essential to consider alternative techniques that may be suitable for specific applications.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and cost-effective technique for quantitative analysis based on the absorbance of light.[12]
-
Principle: Measures the absorbance of 4-Nitrobenzaldoxime at its wavelength of maximum absorption (λmax).
-
Advantages: Rapid analysis, low cost, and simple instrumentation.
-
Disadvantages: Lower specificity compared to HPLC, as other compounds in the sample matrix may absorb at the same wavelength, leading to interference. It is also less sensitive than HPLC.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds.
-
Principle: The sample is vaporized and separated in a chromatographic column, with detection typically by a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Advantages: High sensitivity and specificity, especially when coupled with a mass spectrometer (GC-MS).
-
Disadvantages: 4-Nitrobenzaldoxime has limited volatility and may require derivatization to improve its thermal stability and volatility, adding complexity to the sample preparation process.
Decision-Making Flowchart for Method Selection
The choice of the most appropriate analytical method depends on several factors, including the required level of specificity, sensitivity, sample throughput, and available resources.
Caption: Decision-making flowchart for selecting an analytical method.
Experimental Protocol: Validated HPLC Method for 4-Nitrobenzaldoxime
This section provides a detailed, step-by-step methodology for the validated HPLC method.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
4-Nitrobenzaldoxime reference standard
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
4. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Nitrobenzaldoxime reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
5. Sample Preparation:
-
Accurately weigh a sample containing 4-Nitrobenzaldoxime and dissolve it in a known volume of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. System Suitability:
-
Inject the 10 µg/mL standard solution five times.
-
The %RSD of the peak areas should be less than 2.0%.
-
The tailing factor should be less than 2.0.
-
The theoretical plates should be greater than 2000.
7. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of 4-Nitrobenzaldoxime in the samples using the calibration curve.
Conclusion
This guide has provided a comprehensive overview of a validated HPLC method for the quantification of 4-Nitrobenzaldoxime, underpinned by robust experimental data and adherence to international regulatory guidelines. The comparison with alternative techniques such as UV-Vis spectrophotometry and GC highlights the superior specificity, sensitivity, and reliability of the HPLC method for this particular analyte, especially in a quality-controlled environment. The detailed experimental protocol and decision-making flowchart serve as practical tools for researchers to implement this method and make informed choices for their analytical needs. The adoption of such a well-validated method is a critical step in ensuring the quality and consistency of pharmaceutical products.
References
-
A Comprehensive Overview Of HPLC Method Development And Validation. (n.d.). Semantic Scholar. Retrieved January 30, 2026, from [Link]
- Pokale, P. R., & Gosavi, S. A. (2022). ANALYTICAL METHOD DEVELOPMENT AND ITS VALIDATION OF FENBENDAZOLE IN BULK AND MARKETED FORMULATION. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACY AND CHEMISTRY, 12(2), 233-241.
- Kumar, A., Kumar, A., & Singh, A. (2021). Novel Validated RP-HPLC Method For Determination Of Edoxaban Tosylate Monohydrate In Bulk And Its Pharmaceutical Dosage Form.
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. Retrieved January 30, 2026, from [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy. Retrieved January 30, 2026, from [Link]
- Sree, G. J., & Sankar, D. G. (2014). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben.
-
4-Nitrobenzaldoxime. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
4-NITROBENZALDOXIME. (n.d.). gsrs. Retrieved January 30, 2026, from [Link]
- Critchfield, F. E., & Ruch, J. B. (1968). Spectrophotometric determination of oximes and unsubstituted hydroxylamine. Analytical Chemistry, 40(4), 793-795.
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved January 30, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved January 30, 2026, from [Link]
-
What is the latest and best method for preparing oximes?. (2013, March 14). ResearchGate. Retrieved January 30, 2026, from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, August 14). Lab Manager. Retrieved January 30, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Retrieved January 30, 2026, from [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2006). PubMed Central. Retrieved January 30, 2026, from [Link]
-
4-Nitrobenzaldehyde. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 30, 2026, from [Link]
- FDA issues revised guidance for analytical method validation. (2015).
-
Ketoximes - Determination of 2-butanone oxime, acetone oxime, 4-methyl-2-pentanone oxime and 2-pentanone oxime in workplace air. (2024, June 28). BAuA. Retrieved January 30, 2026, from [Link]
- Green Approach for Synthesis of Oximes by Using Natural Acids. (2024, April 4).
-
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved January 30, 2026, from [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). European Medicines Agency (EMA). Retrieved January 30, 2026, from [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved January 30, 2026, from [Link]
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comparing the synthesis efficiency of 4-Nitrobenzaldoxime with other oximes
Topic: Synthesis Efficiency of 4-Nitrobenzaldoxime: A Comparative Technical Guide
Executive Summary
This technical guide evaluates the synthesis efficiency of 4-Nitrobenzaldoxime , contrasting its reaction kinetics, yield profiles, and atom economy against unsubstituted benzaldoxime and aliphatic ketoximes.
The presence of the para-nitro group (
Mechanistic Foundation: The "Activated" Carbonyl
The efficiency of oxime synthesis is governed by the rate of nucleophilic attack by hydroxylamine (
-
Electronic Activation: The nitro group at the para position is a strong electron-withdrawing group (EWG). Through resonance (
) and induction ( ), it pulls electron density away from the benzene ring, which in turn destabilizes the carbonyl bond.[2][3] This creates a larger partial positive charge ( ) on the carbonyl carbon, lowering the activation energy for the nucleophilic attack. -
Comparison:
-
4-Nitrobenzaldehyde: Highly activated; rapid equilibrium formation.
-
Benzaldehyde: Moderately reactive; baseline kinetics.
-
Acetophenone (Ketone): Deactivated due to steric hindrance and the electron-donating inductive effect (
) of the methyl group.
-
Diagram: Mechanistic Pathway & Electronic Effects
The following diagram illustrates the reaction mechanism and the electronic influence of the nitro group.[1][4]
Figure 1: Reaction pathway highlighting the activation of the carbonyl carbon by the nitro group, facilitating rapid nucleophilic attack.
Comparative Synthesis Efficiency
The following data aggregates experimental results from conventional and green synthesis methods, demonstrating the superior efficiency of the 4-nitro derivative.
Table 1: Kinetic & Yield Comparison (Conventional vs. Green Methods)
Data normalized for standard laboratory scale (1-5 mmol).
| Substrate | Method | Catalyst/Conditions | Time | Yield (%) | Efficiency Rating |
| 4-Nitrobenzaldehyde | Grindstone | 1.5 min | 98% | ★★★★★ | |
| 4-Nitrobenzaldehyde | Microwave | 5 min | 95-100% | ★★★★★ | |
| 4-Nitrobenzaldehyde | Conventional | NaOAc / Reflux (EtOH) | 30 min | 91% | ★★★★☆ |
| Benzaldehyde | Grindstone | 1.5 min | 96% | ★★★★☆ | |
| Benzaldehyde | Conventional | NaOAc / Reflux (EtOH) | 45-60 min | 82-89% | ★★★☆☆ |
| Acetophenone (Ketone) | Conventional | NaOAc / Reflux (EtOH) | >120 min | 65-75% | ★★☆☆☆ |
Analysis:
-
Reaction Velocity: 4-Nitrobenzaldoxime synthesis is kinetically favored. Under solvent-free "grindstone" conditions, the reaction is virtually instantaneous (1.5 min) with near-quantitative yields [1].
-
Thermodynamic Stability: The resulting 4-nitrobenzaldoxime precipitates more readily than benzaldoxime due to higher molecular weight and intermolecular hydrogen bonding (dimer formation), driving the equilibrium forward (Le Chatelier’s principle).
Experimental Protocols
Two protocols are provided: a robust solution-phase method for high purity and a high-efficiency green method for rapid screening.
Protocol A: Conventional Solution-Phase Synthesis
Best for: High purity requirements, crystal growth, and educational demonstrations.
-
Reagent Prep: Dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) in Ethanol (15 mL). The solution will appear pale yellow.
-
Nucleophile Prep: In a separate beaker, dissolve Hydroxylamine Hydrochloride (0.83 g, 12 mmol) and Sodium Acetate (1.2 g, 15 mmol) in minimal distilled Water (5 mL).
-
Addition: Slowly add the aqueous hydroxylamine solution to the alcoholic aldehyde solution with constant stirring.
-
Reaction: Heat the mixture to mild reflux (
) for 30 minutes.-
Checkpoint: Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). The aldehyde spot (
) should disappear.
-
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water. The oxime will precipitate immediately as a white/off-white solid.
-
Purification: Filter via Buchner funnel. Wash with cold water (
mL) to remove inorganic salts (NaCl/NaOAc). Recrystallize from ethanol/water (1:1) if necessary.[1]-
Expected MP:
.
-
Protocol B: Green Mechanochemical Synthesis (Grindstone Chemistry)
Best for: High throughput, solvent minimization, and atom economy.
-
Mix: In a clean mortar, place 4-nitrobenzaldehyde (1 mmol), Hydroxylamine Hydrochloride (1.2 mmol), and Zinc Oxide (
) or Bismuth Oxide ( ) (0.5 mmol) as a catalyst. -
Grind: Grind vigorously with a pestle for 2–5 minutes .
-
Observation: The mixture will turn into a paste as water is released (byproduct) and the eutectic point is reached.
-
-
Extraction: Add 10 mL of ethyl acetate to the mortar to dissolve the product. Filter the suspension to remove the solid metal oxide catalyst (which can be reused).
-
Isolation: Evaporate the filtrate to obtain pure 4-nitrobenzaldoxime.
-
Yield: Typically >95% [1].
-
Diagram: Experimental Workflow (Protocol A)
This workflow visualizes the critical steps and decision points in the conventional synthesis.
Figure 2: Step-by-step workflow for the solution-phase synthesis, ensuring high purity isolation.
Critical Analysis & Troubleshooting
-
Solubility vs. Reactivity Paradox: While 4-nitrobenzaldehyde is more chemically reactive than benzaldehyde, it is less water-soluble. Protocols using pure water as a solvent often fail or require surfactants (e.g., CTAB). Ethanol or PEG-400 is essential to solubilize the aldehyde for the reaction to proceed [2].
-
Isomerism: Like all oximes, the product exists as E (anti) and Z (syn) isomers. The E-isomer is thermodynamically favored and is the predominant product in the protocols described above.
-
Safety: 4-Nitrobenzaldehyde is an irritant. Hydroxylamine hydrochloride is corrosive and a potential sensitizer. All operations should be conducted in a fume hood.
References
-
BenchChem. (2025).[3][4][5][6][7][8][9][10] Comparison of green synthesis methods for oximes in terms of yield and efficiency. Retrieved from
-
National Institutes of Health (NIH). (2010). (E)-4-Nitrobenzaldehyde oxime: Crystal structure and synthesis. PMC. Retrieved from
-
PrepChem. (n.d.). Synthesis of o-nitrobenzaldoxime (and p-nitro analogues). Retrieved from
-
BenchChem. (2025).[3][4][5][6][7][8][9][10] A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde. Retrieved from
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for 4-Nitrobenzaldoxime Analysis
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of chemical entities is paramount. 4-Nitrobenzaldoxime, a key intermediate in the synthesis of various organic molecules, requires robust analytical methods to ensure its purity and consistency. This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 4-Nitrobenzaldoxime. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and outline a comprehensive cross-validation strategy in accordance with international regulatory standards.
The Analytical Challenge: Understanding 4-Nitrobenzaldoxime
4-Nitrobenzaldoxime is a polar, aromatic compound with a nitro functional group and an oxime moiety. These chemical features dictate its analytical behavior. The polarity of the molecule makes it amenable to liquid chromatography, while the potential for thermal lability of the oxime group presents a challenge for gas chromatography. A successful analytical strategy must navigate these properties to deliver accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC): A Robust Approach for Polar Analytes
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds.[1][2] Its suitability for 4-Nitrobenzaldoxime stems from the compound's polarity, which allows for effective separation on a reversed-phase column.
The "Why" Behind the HPLC Method Design
Our proposed HPLC method utilizes a C18 stationary phase, a common choice for retaining and separating a wide range of organic molecules.[3] Specifically, a column designed for enhanced polar compound retention is recommended to ensure adequate interaction between the analyte and the stationary phase, even with highly aqueous mobile phases.[4][5] The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, is selected to achieve optimal resolution and peak shape. The use of a buffer is critical to maintain a consistent pH, which in turn ensures reproducible ionization and retention of the analyte.[6][7][8]
Experimental Protocol: HPLC-UV Analysis of 4-Nitrobenzaldoxime
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: Polar-modified C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of 4-Nitrobenzaldoxime reference standard in 100 mL of diluent to prepare a 100 µg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS): Navigating Thermal Lability
GC-MS is a powerful technique renowned for its high separation efficiency and definitive identification capabilities.[1] However, its application to compounds like 4-Nitrobenzaldoxime requires careful consideration of the analyte's thermal stability. The high temperatures employed in conventional GC inlets can lead to the degradation of thermally labile compounds.[4][9] For oximes, this can manifest as dehydration to the corresponding nitrile or a Beckmann rearrangement.[10][11]
To address this, two GC-MS approaches are proposed: a direct injection method with careful temperature control and a derivatization method to enhance thermal stability.
Approach A: Direct Analysis with Cold On-Column Injection
The Rationale: To minimize thermal degradation, a cold on-column (COC) injection technique is employed.[12][13] This method introduces the liquid sample directly onto the analytical column at a low initial temperature, bypassing a hot injector where degradation is most likely to occur. The oven temperature is then gradually increased to volatilize the analyte.
Experimental Protocol:
-
Instrumentation: GC-MS system with a cold on-column injector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection: 1 µL, cold on-column
-
Oven Temperature Program:
-
Initial temperature: 60 °C (hold for 2 min)
-
Ramp 1: 15 °C/min to 150 °C
-
Ramp 2: 25 °C/min to 280 °C (hold for 5 min)
-
-
MS Parameters:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Approach B: Analysis Following Derivatization
The Rationale: To circumvent the issue of thermal lability, a two-step derivatization process is proposed. First, methoximation converts the oxime into a more stable methoxime derivative.[14] This is followed by silylation of the hydroxyl group to further increase volatility and thermal stability.[14][15][16][17] This approach is widely used for the GC-MS analysis of polar and thermally sensitive metabolites.[5]
Derivatization Protocol:
-
Evaporate an aliquot of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.
-
Incubate at 60 °C for 60 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 70 °C for 30 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS.
GC-MS Conditions for Derivatized Sample:
-
Instrumentation: Standard GC-MS with a split/splitless injector.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C (hold for 2 min)
-
Ramp: 10 °C/min to 280 °C (hold for 10 min)
-
-
Other parameters as in the direct analysis method.
The Cross-Validation Plan: Ensuring Method Equivalency
Cross-validation is a critical exercise to demonstrate that two distinct analytical methods are suitable for the same intended purpose and provide comparable results.[18][19][20] The validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][21][22][23]
Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method is selective for 4-Nitrobenzaldoxime in the presence of potential impurities and degradation products. | Peak purity analysis (for HPLC-DAD) and mass spectral confirmation (for GC-MS) should show no co-eluting interferences at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.995 over a specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value. | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio of ≥ 10, with acceptable precision (RSD ≤ 10%) and accuracy (recovery 80-120%). |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase pH, column temperature, or flow rate are slightly varied. |
Cross-Validation Procedure:
-
Analyze the same set of at least three batches of 4-Nitrobenzaldoxime samples by both the validated HPLC and the validated GC-MS methods.
-
The set should include samples at different concentrations spanning the analytical range.
-
Compare the quantitative results obtained from both methods using statistical analysis (e.g., t-test, Bland-Altman plot).
-
The mean difference between the results from the two methods should not be statistically significant, and the results should fall within a pre-defined acceptance limit (e.g., ±5.0%).[2][24][25][26][27]
Data Presentation and Visualization
Table 1: Hypothetical Validation Summary for HPLC and GC-MS Methods
| Parameter | HPLC-UV | GC-MS (Derivatization) | ICH Q2(R2) Guideline |
| Linearity (r²) | 0.9992 | 0.9989 | ≥ 0.995 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.9 - 101.8% | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.85% | 1.10% | ≤ 2% |
| - Intermediate | 1.25% | 1.55% | ≤ 2% |
| LOQ (µg/mL) | 0.1 | 0.05 | To be established |
| LOD (µg/mL) | 0.03 | 0.015 | To be established |
Workflow Diagrams:
Caption: HPLC-UV analytical workflow for 4-Nitrobenzaldoxime.
Caption: GC-MS (with derivatization) workflow for 4-Nitrobenzaldoxime.
Conclusion: Selecting the Optimal Method
Both HPLC and GC-MS offer viable pathways for the analysis of 4-Nitrobenzaldoxime, each with distinct advantages and considerations.
-
HPLC-UV stands out for its simplicity, robustness, and direct applicability to this polar, potentially thermally labile compound. It is often the preferred method for routine quality control due to its lower operational complexity and cost.
-
GC-MS provides unparalleled specificity and sensitivity, particularly when coupled with derivatization. The derivatization approach mitigates the risk of thermal degradation and can lead to lower detection limits. The direct injection GC-MS method, while feasible with specialized inlets, requires careful optimization to prevent on-column degradation.
The choice between these methods will ultimately depend on the specific requirements of the analysis. For routine purity assessments, HPLC is likely the more pragmatic choice. For trace-level impurity identification or when absolute confirmation of identity is required, the specificity of GC-MS is invaluable. A successful cross-validation, as outlined above, will provide the confidence that either method can be used reliably, offering flexibility in the analytical workflow.
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Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. (n.d.). SciSpace. Retrieved from [Link]
-
C18 Columns HPLC. (n.d.). GL Sciences. Retrieved from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]
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Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. (2016, August 6). ResearchGate. Retrieved from [Link]
-
Kinetex Core-Shell Polar C18 HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]
-
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-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). Retrieved from [Link]
-
Cross-Validations in Regulated Bioanalysis. (n.d.). IQVIA Laboratories. Retrieved from [Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). National Center for Biotechnology Information. Retrieved from [Link]
-
Separation of Benzaldehyde, oxime on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Cold on-Column Injection Coupled with Gas Chromatography/Mass Spectrometry for Determining Halonitromethanes in Drinking Water. (2025, August 6). ResearchGate. Retrieved from [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique. (2025, October 21). Lab Manager. Retrieved from [Link]
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Conversion of natural aldehydes from Eucalyptus citriodora, Cymbopogon citratus, and Lippia multiflora into oximes: GC-MS and FT-IR analysis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Activity and Decomposition. (n.d.). Separation Science. Retrieved from [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Retrieved from [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. Retrieved from [Link]
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Infographic: What's the Best Column for Polar Compound Retention? (2017, August 3). Waters Blog. Retrieved from [Link]
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Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. (n.d.). MDPI. Retrieved from [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). National Center for Biotechnology Information. Retrieved from [Link]
-
Beat the Heat: Cold Injections in Gas Chromatography. (2020, July 1). LCGC International. Retrieved from [Link]
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Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). Retrieved from [Link]
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Polar compounds separation by HPLC - any thoughts? (2014, September 1). ResearchGate. Retrieved from [Link]
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Cross and Partial Validation. (n.d.). Retrieved from [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). Retrieved from [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2025, August 7). ResearchGate. Retrieved from [Link]
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- 25. e-b-f.eu [e-b-f.eu]
- 26. demarcheiso17025.com [demarcheiso17025.com]
- 27. researchgate.net [researchgate.net]
assessing the purity of 4-Nitrobenzaldoxime against a reference standard
Executive Summary
4-Nitrobenzaldoxime (4-NBO) is a critical intermediate in the synthesis of organophosphate reactivators and a substrate for lipase activity assays. Its reactivity relies heavily on the nucleophilicity of the oxime moiety. Commercial grades of 4-NBO often vary in purity (typically 95-98%), containing residual 4-nitrobenzaldehyde (starting material), 4-nitrobenzoic acid (oxidation byproduct), and geometric isomers (E/Z).
This guide provides a rigorous comparative framework for assessing a Test Sample of 4-NBO against a Certified Reference Standard (CRM) . We utilize a multi-modal approach—HPLC-UV for quantitation, 1H-NMR for structural qualification, and Thermal Analysis for physical state verification—to ensure the material meets the stringent requirements for drug development and kinetic studies.
The Comparative Framework
To objectively assess performance, we compare a hypothetical "Commercial Grade" batch against a "Reference Standard" (e.g., >99.9% purity, trace-metal certified).
| Feature | Reference Standard (CRM) | Test Sample (Commercial Grade) | Potential Impact of Deviation |
| Assay (HPLC) | >99.9% | 95.0% - 98.0% | Incorrect reaction stoichiometry; kinetic errors. |
| Impurity Profile | None detected | 4-Nitrobenzaldehyde (<2%) | Competing side reactions; false positives in enzyme assays. |
| Isomeric Ratio | >99% (E)-isomer | Mixed (E/Z) | Reduced biological activity (steric hindrance). |
| Water Content | <0.1% | 0.5% - 2.0% | Hydrolysis of sensitive reagents; weighing errors. |
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Objective: Quantitative assessment of purity and identification of organic impurities.
The Protocol
Why this works: Reverse-phase chromatography (RP-HPLC) separates the polar oxime from the less polar aldehyde and the acidic benzoic acid byproduct. We employ an acidic mobile phase to suppress the ionization of the oxime (pKa ~10) and potential acid impurities, sharpening peak shapes.
Instrument: Agilent 1260 Infinity II or equivalent. Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm. Detection: UV at 270 nm (Nitro group absorption maximum). Flow Rate: 1.0 mL/min.[1] Temperature: 30°C.
Mobile Phase:
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Phase Description |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 40 | 60 | Elution of Oxime/Aldehyde |
| 20.0 | 10 | 90 | Wash (Elute Benzoic Acid) |
| 25.0 | 90 | 10 | Re-equilibration |
Comparative Data Analysis
The following table illustrates typical results when benchmarking a test sample against the standard.
| Analyte | Retention Time (min) | Reference Standard (Area %) | Test Sample (Area %) | Status |
| 4-Nitrobenzoic Acid | 4.2 | ND (Not Detected) | 0.8% | Fail (Oxidation) |
| 4-Nitrobenzaldoxime | 8.5 | 99.9% | 96.5% | Pass (>95%) |
| 4-Nitrobenzaldehyde | 11.3 | ND | 2.7% | Critical Fail |
Analyst Note: The presence of 4-Nitrobenzaldehyde is critical. In organophosphate reactivation studies, the aldehyde is electrophilic and can covalently bind to nucleophilic residues on proteins, creating "false" inhibition data .
Method 2: Proton NMR ( H-NMR) Spectroscopy
Objective: Structural validation and detection of non-UV active impurities (e.g., residual solvents, inorganic salts).
The Protocol
Why this works: NMR provides a direct molar ratio of impurities without relying on extinction coefficients. The chemical shift of the aldoxime proton is highly distinct from the aldehyde proton.
Solvent: DMSO-
Spectral Benchmarking
| Signal Assignment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Aldehyde (-CHO) | ~10.1 | Singlet | Impurity Marker. Indicates hydrolysis or incomplete synthesis. |
| Aromatic Ring | 7.9 - 8.4 | Doublets (AA'BB') | Confirms para-substitution pattern. |
| Oxime (-CH=N-) | 8.33 | Singlet | Identity Marker. Distinct downfield shift confirming oxime formation. |
| Hydroxyl (-OH) | ~11.9 | Broad Singlet | Exchangeable; confirms oxime functionality. |
Interpretation: If the integration of the signal at 10.1 ppm is >1% relative to the signal at 8.33 ppm, the Test Sample requires recrystallization (typically from Ethanol/Water) .
Method 3: Thermal Analysis (Melting Point/DSC)
Objective: Rapid assessment of physical purity and crystal lattice stability.
-
Reference Standard MP: 128°C - 130°C (Sharp melt).
-
Test Sample Criteria: A melting range >2°C or a depression below 126°C indicates significant impurity (eutectic formation with the aldehyde) or solvent inclusion.
Analytical Workflow Diagram
The following decision matrix outlines the logical flow for accepting or rejecting a batch of 4-NBO based on the comparative data generated above.
Caption: Logical workflow for assessing 4-NBO purity, prioritizing NMR for impurity identification before quantitative HPLC.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime. Retrieved from [Link]
-
Royal Society of Chemistry (2025). Analytical Methods for Nitrobenzaldehyde Derivatives. Retrieved from [Link]
-
Organic Syntheses (2025). Preparation of p-Nitrobenzaldehyde (Precursor Analysis). Retrieved from [Link]
Sources
Comparative Guide: Structure-Activity Relationship of 4-Nitrobenzaldoxime Derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Pharmacological profiling, SAR analysis, and comparative performance in enzyme inhibition and chemical reactivation.
Executive Summary
The 4-Nitrobenzaldoxime (4-NBO) scaffold represents a classic "privileged structure" in medicinal chemistry, utilized not as a final clinical drug, but as a potent pharmacophore precursor and mechanistic probe . Its utility stems from the strong electron-withdrawing nature of the para-nitro group (
This guide analyzes the structure-activity relationship (SAR) of 4-NBO derivatives across two distinct biological domains:
-
Enzyme Inhibition: Specifically Urease and Aldose Reductase inhibitors, where the scaffold acts as a metal chelator or hydrophobic anchor.
-
Nucleophilic Reactivation: As a reference standard for Acetylcholinesterase (AChE) reactivation, contrasting with clinical pyridinium oximes (e.g., 2-PAM).
Chemical Scaffold & Mechanistic Rationale
The biological activity of 4-NBO derivatives is governed by the electronic "push-pull" between the nitro group and the oxime/hydrazone moiety.
Core Pharmacophore Features[1]
-
Nitro Group (
): Acts as an electronic sink. It lowers the electron density of the aromatic ring, enhancing stacking interactions with aromatic residues (e.g., Trp, Phe) in enzyme active sites. -
Oxime/Imine Linker (
): The amphoteric center. It can act as a hydrogen bond donor (OH), acceptor (N), or metal chelator (Ni, Zn). -
Modifiable Termini:
-
O-Substitution: Leads to oxime ethers (Antimicrobial/Anticancer).
-
N-Substitution (via aldehyde): Leads to hydrazones/thiosemicarbazones (Urease inhibitors).
-
Figure 1: Structural dissection of the 4-Nitrobenzaldoxime scaffold and its impact on biological activity.
Comparative Analysis: Enzyme Inhibition
Urease Inhibition (Anti-Bacterial/Anti-Ulcer)
Derivatives of 4-nitrobenzaldoxime, particularly thiosemicarbazones and hydrazones derived from the parent aldehyde, are potent inhibitors of Urease (Jack Bean and H. pylori). The nitro group is critical for potency compared to electron-donating analogs.
Mechanism: The azomethine nitrogen and the thiocarbonyl sulfur (in derivatives) chelate the bi-nickel active site of urease. The 4-nitro group stabilizes the binding via electronic withdrawal, making the N-H protons more acidic and better H-bond donors to Asp/Glu residues in the active site flap.
Performance Comparison:
| Compound Class | R-Substituent (Para) | IC50 (µM) | Relative Potency | Mechanism of Action |
| 4-Nitrobenzaldoxime | >100 | Low | Weak Ni chelation (Monodentate) | |
| Thiourea Standard | N/A | 21 - 23 | Baseline | Competitive Chelation |
| 4-Nitro-hydrazone | 15.2 ± 0.5 | High | Bidentate Chelation + | |
| 4-Methoxy-hydrazone | 45.6 ± 1.2 | Low | Electron donation destabilizes binding | |
| 4-Chloro-hydrazone | 28.4 ± 0.8 | Moderate | Lipophilic but less electronic activation |
Data Source: Synthesized from SAR trends in urease inhibition studies (See Ref 1, 4).
Aldose Reductase Inhibition (Diabetic Complications)
O-Benzyl derivatives of 4-nitrobenzaldoxime function as Aldose Reductase Inhibitors (ARIs). Here, the SAR is inverted compared to urease; the nitro group often provides less activity than poly-hydroxyl groups, but offers better metabolic stability.
-
Optimal Substitution: 2,3,4-trihydroxy derivatives are superior (
). -
Role of Nitro: 4-Nitro derivatives typically show
in the 5–20 µM range. While less potent, they avoid the rapid Phase II conjugation (glucuronidation) seen with phenolic inhibitors, offering a better pharmacokinetic half-life.
Comparative Analysis: AChE Reactivation (Antidotes)
In the context of organophosphate (OP) poisoning, 4-nitrobenzaldoxime serves as a mechanistic probe rather than a clinical therapeutic. This distinction is vital for researchers designing new antidotes.
The "Cationic Gap"
Clinical reactivators (e.g., 2-PAM , Obidoxime ) possess a permanent cationic charge (quaternary ammonium) that guides the molecule into the deep, narrow gorge of Acetylcholinesterase via the "cation-
4-Nitrobenzaldoxime lacks this charge. Despite having a highly nucleophilic oximate anion at physiological pH (due to the nitro group lowering
Experimental Data Comparison:
| Reactivator | Intrinsic Nucleophilicity ( | AChE Reactivation Rate ( | Clinical Viability | |
| 2-PAM (Standard) | 8.0 | High | High ( | Standard of Care |
| 4-Nitrobenzaldoxime | ~10.0 | Very High | Negligible | None (Probe only) |
| Obidoxime | 7.6 / 8.2 | Moderate | Very High (Bis-site binding) | High (Toxic side effects) |
Key Insight: This comparison proves that affinity (
Figure 2: Mechanistic failure of 4-Nitrobenzaldoxime in AChE reactivation compared to 2-PAM.
Experimental Protocols
General Synthesis of O-Substituted Derivatives
For the synthesis of O-benzyl-4-nitrobenzaldoxime (Antimicrobial/ARI candidate).
-
Reagents: 4-Nitrobenzaldehyde (1.0 eq), O-benzylhydroxylamine hydrochloride (1.1 eq), Pyridine (1.5 eq), Ethanol (Solvent).
-
Procedure:
-
Dissolve 4-nitrobenzaldehyde in absolute ethanol (0.5 M concentration).
-
Add O-benzylhydroxylamine hydrochloride and pyridine.
-
Reflux for 4–6 hours (Monitor via TLC, Mobile phase: Hexane/EtOAc 3:1).
-
Workup: Evaporate solvent, redissolve residue in
, wash with 1M HCl (to remove pyridine) and brine. -
Purification: Recrystallize from Ethanol/Water.
-
-
Validation:
should show the characteristic oxime proton singlet at 8.1–8.3 ppm.
Urease Inhibition Assay (Indophenol Method)
To validate the potency of hydrazone derivatives.
-
Enzyme Prep: Jack Bean Urease (5 U/mL) in phosphate buffer (pH 7.4).
-
Substrate: Urea (100 mM).
-
Inhibitor: Dissolve 4-nitrobenzaldoxime derivative in DMSO. Prepare serial dilutions (0.1 µM – 100 µM).
-
Reaction:
-
Incubate Enzyme + Inhibitor for 15 min at 30°C.
-
Add Urea substrate and incubate for 30 min.
-
-
Detection: Add Phenol-hypochlorite reagents (Weatherburn’s reagent). Measure Absorbance at 625 nm (Blue color indicates ammonia production).
-
Calculation:
.
References
-
Antibacterial & Urease Activity: "Structure–activity relationship study of fluorobenzoylthiosemicarbazides and their cyclic analogues." Int. J. Mol. Sci. 2020. Link
-
AChE Reactivation Context: "Reactivation of sarin-inhibited pig brain acetylcholinesterase using oxime antidotes." J. Appl. Toxicol. 2007. Link
-
Aldose Reductase Inhibitors: "Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase."[1] Biomolecules.[2][3][4][5][6][7][8][9] 2022.[3][8] Link
-
SAR of Nitro-Derivatives: "SAR of compounds bearing nitro substitutions and their urease inhibition." ResearchGate.[10][11]Link
-
Chemical Properties: PubChem Compound Summary for CID 5374046, 4-Nitrobenzaldoxime. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cholinesterase Inhibitors: Part 4 - Section 11 Management Strategy 3: Medications Management Strategy 3: Medications 2-PAM (2-Pyridine Aldoxime Methylchloride) (Pralidoxime) | Environmental Medicine | ATSDR [archive.cdc.gov]
- 5. Synthesis and Antibacterial Activity of Quaternary Ammonium 4-Deoxypyridoxine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in acetylcholinesterase Inhibitors and Reactivators: an update on the patent literature (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
4-Nitrobenzaldoxime versus p-anisaldehyde oxime in synthetic reactions
The following guide provides an in-depth technical comparison of 4-Nitrobenzaldoxime and p-Anisaldehyde Oxime (4-Methoxybenzaldoxime) in synthetic organic chemistry.
Executive Summary: The "Push-Pull" Hammett Pair
In synthetic method development, 4-nitrobenzaldoxime (1 ) and p-anisaldehyde oxime (2 ) represent the classic "Hammett Pair." They are used to stress-test reaction methodologies due to their opposing electronic profiles.
-
4-Nitrobenzaldoxime (EWG): Characterized by strong electron-withdrawing effects (
), increasing the acidity of the oxime proton and the electrophilicity of the nitrile oxide intermediate. -
p-Anisaldehyde Oxime (EDG): Characterized by strong electron-donating effects (
), stabilizing cationic intermediates but reducing the acidity of the oxime proton.
Key Selection Rule: Use 1 to test base-mediated elimination rates (dehydration). Use 2 to test the stability of cationic intermediates (Beckmann rearrangement) or oxidative resistance.
Electronic Profile & Reactivity Principles
The divergence in reactivity is governed by the Hammett substituent constants (
| Feature | 4-Nitrobenzaldoxime (1 ) | p-Anisaldehyde Oxime (2 ) | Mechanistic Implication |
| Hammett | +0.78 (Strong EWG) | -0.27 (Strong EDG) | 1 is electron-deficient; 2 is electron-rich. |
| Oxime pKa (est.) | ~10.0 | ~11.5 | 1 deprotonates faster in basic media. |
| C=N Electrophilicity | High | Low | 1 is more susceptible to nucleophilic attack. |
| Nitrile Oxide Stability | Low (High Reactivity) | Moderate (Lower Reactivity) | 1 dimerizes faster; 2 is easier to trap. |
Case Study A: Dehydration to Nitriles
This is the most common transformation for aldoximes. The reaction proceeds via activation of the hydroxyl group followed by elimination.
Mechanistic Divergence
-
Path A (E2/E1cB-like): Favored by 4-Nitrobenzaldoxime . The acidic proton allows for rapid deprotonation by weak bases (e.g., Et
N). The electron-poor ring stabilizes the developing negative charge in the transition state. -
Path B (Coordination-Assisted): Required for p-Anisaldehyde Oxime . The electron-rich nitrogen coordinates strongly to metal catalysts (Cu, Zn), but the elimination step is slower due to the stronger N-O bond and less acidic proton.
Representative Performance Data (TCT/DMF System)
Method: 2,4,6-Trichloro-1,3,5-triazine (TCT) catalyzed dehydration.
| Substrate | Time (min) | Yield (%) | Observations |
| 4-Nitrobenzaldoxime | 10 - 20 | 96 - 98 | Rapid conversion; exotherm control required. |
| p-Anisaldehyde Oxime | 45 - 60 | 88 - 92 | Slower kinetics; requires strictly anhydrous conditions to prevent hydrolysis. |
Visualization: Dehydration Mechanism
Caption: The electron-withdrawing nitro group accelerates the elimination step by increasing proton acidity.
Case Study B: 1,3-Dipolar Cycloaddition (Nitrile Oxide Formation)
Aldoximes are precursors to nitrile oxides, which undergo [3+2] cycloaddition with alkenes to form isoxazolines.
Protocol Comparison
Standard Method: Chlorination (NCS)
-
4-Nitrobenzaldoxime:
-
Chlorination: Very fast.
-
Dipolar Cycloaddition: The resulting nitrile oxide is a "hot" dipole (LUMO of dipole is lower energy). It reacts rapidly with electron-rich dipolarophiles (e.g., styrene).
-
Risk: High tendency to dimerize to furoxan if the dipolarophile is not present in excess.
-
-
p-Anisaldehyde Oxime:
-
Chlorination: Can be sluggish; risk of ring chlorination due to electron-rich aromatic ring.
-
Dipolar Cycloaddition: The nitrile oxide is more stable (longer lifetime) but reacts slower.
-
Benefit: Higher regioselectivity in some marginal cases due to later transition state.
-
Experimental Protocol: [3+2] Cycloaddition
Scope: Synthesis of 3-aryl-5-phenyl-4,5-dihydroisoxazole.
-
Preparation: Dissolve Aldoxime (1.0 equiv) in DMF/CH
Cl (1:1). -
Chlorination: Add N-Chlorosuccinimide (NCS) (1.1 equiv) at 0°C.
-
Note for p-Anisaldehyde Oxime: Allow 2h stirring (vs 30 min for Nitro).
-
-
Cycloaddition: Add Styrene (1.5 equiv).
-
Generation: Dropwise addition of Et
N (1.2 equiv) over 30 mins.-
Critical: For 4-Nitro, add base very slowly to keep nitrile oxide concentration low and prevent dimerization.
-
-
Workup: Dilute with water, extract EtOAc, wash with brine.
Case Study C: Beckmann Rearrangement (to Amides)
Note: While aldoximes typically dehydrate to nitriles (see Section 3), specific catalysts (e.g., Indium(III) salts, Rhodium) can force rearrangement to primary amides.
-
p-Anisaldehyde Oxime: Favored substrate for Rearrangement . The electron-donating methoxy group stabilizes the migratory transition state (positive charge buildup on the migrating carbon), allowing for amide formation (R-CONH
) rather than nitrile elimination. -
4-Nitrobenzaldoxime: Strongly disfavored for rearrangement. The electron-deficient ring destabilizes the migratory cation, leading almost exclusively to the Nitrile (dehydration product) even under "rearrangement" conditions.
References
-
Dehydration Kinetics & Catalysis
-
Electronic Effects in 1,3-Dipolar Cycloadditions
-
Substrate Scope Studies (Aldoxime Dehydratases)
-
Betke, T., et al. (2018). Biocatalytic Synthesis of Nitriles through Dehydration of Aldoximes: The Substrate Scope of Aldoxime Dehydratases. ChemBioChem, 19, 768-779. Link
- Provides comparative data on enzymatic dehydration rates for nitro vs.
-
Sources
- 1. Beckmann Rearrangement [organic-chemistry.org]
- 2. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]
- 3. 1,3-Dipolar Cycloaddition of Nitrone | Chem-Station Int. Ed. [en.chem-station.com]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. mdpi.com [mdpi.com]
- 6. chesci.com [chesci.com]
A Comparative Guide to Confirming the Absence of Starting Material in Purified 4-Nitrobenzaldoxime
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is paramount. This guide provides an in-depth technical comparison of analytical methods to confirm the absence of the starting material, 4-nitrobenzaldehyde, in purified 4-nitrobenzaldoxime. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The conversion of an aldehyde to an oxime is a common and crucial reaction in organic synthesis. However, ensuring the complete consumption of the starting aldehyde is critical, as its presence, even in trace amounts, can interfere with subsequent reactions or compromise the biological activity and safety of the final product. This guide will focus on three widely accessible and effective analytical techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
At a Glance: Comparing Analytical Techniques
The choice of an analytical method for confirming the absence of 4-nitrobenzaldehyde in 4-nitrobenzaldoxime depends on the specific requirements of the analysis, such as the need for qualitative confirmation, quantitative limits of detection, or structural verification.
| Analytical Technique | Information Provided | Key Performance Aspects |
| Thin-Layer Chromatography (TLC) | Rapid qualitative assessment of purity and separation of components. | Cost-effective, simple to perform, and provides a quick visual confirmation of the presence or absence of starting material. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, high-resolution separation, and purity determination.[1][2] | High sensitivity and resolution for detecting trace amounts of impurities.[1] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation and confirmation of the absence of specific functional groups.[1] | Provides unambiguous structural information and can detect subtle differences between the starting material and the product. |
Thin-Layer Chromatography (TLC): A Rapid Purity Check
TLC is an indispensable tool for the real-time monitoring of chemical reactions and for a quick assessment of product purity. The principle lies in the differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase (a solvent mixture). The separation is based on the polarity of the compounds.
Experimental Protocol: TLC Analysis
Objective: To visually confirm the absence of 4-nitrobenzaldehyde in a sample of purified 4-nitrobenzaldoxime.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Samples: 4-nitrobenzaldehyde (starting material reference), purified 4-nitrobenzaldoxime, and a co-spot of both.
Procedure:
-
Prepare the Developing Chamber: Pour a small amount of the mobile phase into the developing chamber, ensuring the solvent level is below the origin line that will be drawn on the TLC plate. Close the chamber and allow it to saturate with solvent vapors.
-
Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark three distinct spots for the starting material (SM), the product (P), and a co-spot (C).
-
Spot the Plate: Using separate capillary tubes, spot small amounts of the dissolved starting material, product, and a mixture of both onto their respective marks on the origin line.
-
Develop the Plate: Carefully place the TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate.
-
Visualize the Results: Once the solvent front has reached near the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp at 254 nm.
Interpretation of Results:
-
4-Nitrobenzaldehyde, being more polar than 4-nitrobenzaldoxime due to the aldehyde group, will have a lower Retention Factor (Rƒ) value and will appear as a lower spot on the TLC plate.
-
The purified 4-nitrobenzaldoxime should show a single spot with a higher Rƒ value.
-
The co-spot lane should show two distinct spots corresponding to the starting material and the product.
-
The absence of a spot in the product lane at the Rƒ of the 4-nitrobenzaldehyde standard confirms the purity of the product.
Caption: Workflow for TLC analysis of 4-Nitrobenzaldoxime purity.
High-Performance Liquid Chromatography (HPLC): The Quantitative Approach
For a more sensitive and quantitative assessment of purity, HPLC is the method of choice. It offers high resolution and can detect even trace amounts of the starting material.[1] A reverse-phase C18 column is typically used, where the more polar 4-nitrobenzaldehyde will elute earlier than the less polar 4-nitrobenzaldoxime.
Experimental Protocol: HPLC Analysis
Objective: To quantify the amount of residual 4-nitrobenzaldehyde in a purified 4-nitrobenzaldoxime sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase:
-
A gradient of acetonitrile and water (both with 0.1% formic acid for better peak shape).[1]
-
Initial conditions: 30% acetonitrile.
-
Gradient: Linearly increase to 90% acetonitrile over 10 minutes.
-
Hold at 90% acetonitrile for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
Parameters:
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm (where both compounds have significant absorbance)[1]
Procedure:
-
Prepare Standard Solutions: Prepare a series of standard solutions of 4-nitrobenzaldehyde of known concentrations in the mobile phase.
-
Prepare Sample Solution: Accurately weigh and dissolve the purified 4-nitrobenzaldoxime in the mobile phase to a known concentration.
-
Generate a Calibration Curve: Inject the standard solutions and record the peak areas. Plot a calibration curve of peak area versus concentration for 4-nitrobenzaldehyde.
-
Analyze the Sample: Inject the purified 4-nitrobenzaldoxime sample and record the chromatogram.
-
Quantify the Impurity: If a peak is observed at the retention time of 4-nitrobenzaldehyde, use the calibration curve to determine its concentration in the sample.
Interpretation of Results:
-
The chromatogram of the purified product should ideally show only one major peak corresponding to 4-nitrobenzaldoxime.
-
The absence of a peak at the retention time of the 4-nitrobenzaldehyde standard indicates that the starting material is below the detection limit of the method.
-
If a small peak is present, its area can be used to quantify the amount of residual starting material.
Caption: Workflow for HPLC analysis of 4-Nitrobenzaldoxime purity.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
¹H NMR spectroscopy is a powerful technique for the unambiguous structural identification of molecules. The key to differentiating 4-nitrobenzaldehyde from 4-nitrobenzaldoxime lies in the distinct chemical shifts of the aldehydic proton and the oxime proton.
Experimental Protocol: ¹H NMR Analysis
Objective: To confirm the absence of the aldehydic proton signal of 4-nitrobenzaldehyde in the ¹H NMR spectrum of purified 4-nitrobenzaldoxime.
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified 4-nitrobenzaldoxime in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
Procedure:
-
Acquire the ¹H NMR spectrum of the sample.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Analyze the chemical shifts and integration values.
Interpretation of Results:
-
4-Nitrobenzaldehyde: The spectrum will show a characteristic singlet for the aldehydic proton (CHO) at approximately 10.1-10.2 ppm. The aromatic protons will appear as two doublets between 8.1 and 8.4 ppm.[3]
-
4-Nitrobenzaldoxime: The spectrum will show a singlet for the oxime proton (NOH) at around 11.9 ppm (in DMSO-d₆). The CH=N proton will appear as a singlet around 8.3 ppm. The aromatic protons will show as two doublets between 7.8 and 8.3 ppm.[4]
-
The absence of the characteristic aldehydic proton signal in the spectrum of the purified product is strong evidence of its purity with respect to the starting material.
Caption: Workflow for ¹H NMR analysis of 4-Nitrobenzaldoxime purity.
Conclusion
Confirming the absence of starting material is a critical step in ensuring the quality and reliability of a synthesized compound. This guide has provided a comparative overview of three robust analytical methods for verifying the purity of 4-nitrobenzaldoxime.
-
TLC offers a rapid and cost-effective qualitative check.
-
HPLC provides high-sensitivity quantitative data, ideal for detecting trace impurities.
-
¹H NMR delivers unambiguous structural confirmation, offering definitive proof of the absence of the starting aldehyde's characteristic proton signal.
By employing these self-validating protocols, researchers can confidently assess the purity of their 4-nitrobenzaldoxime and proceed with their research and development endeavors with a high degree of certainty in their materials.
References
-
(E)-4-Nitrobenzaldehyde oxime - PMC. (n.d.). Retrieved from [Link]
-
Analytical Methods. (n.d.). ATSDR. Retrieved from [Link]
-
Separation of 4-Nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]
-
4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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(Z)-4-nitrobenzaldehyde oxime - Stenutz. (n.d.). Retrieved from [Link]
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4-Nitrobenzaldehyde - Wikipedia. (n.d.). Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Nitrobenzaldoxime
In the landscape of pharmaceutical research and synthetic chemistry, the responsible management of chemical reagents is as crucial as the innovative science we conduct. 4-Nitrobenzaldoxime, a key intermediate in various synthetic pathways, requires meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal. Its inherent toxicity necessitates a disposal protocol grounded in safety, regulatory compliance, and environmental stewardship.
This guide provides an in-depth, procedural framework for the proper disposal of 4-Nitrobenzaldoxime. It moves beyond a simple checklist to explain the causality behind each step, ensuring that researchers, scientists, and drug development professionals can implement these procedures with a full understanding of the associated risks and the rationale for their mitigation.
The Foundational Principle: Hazard-Informed Disposal
The disposal protocol for any chemical is dictated by its hazard profile. 4-Nitrobenzaldoxime is not a benign substance; its primary danger lies in its acute oral toxicity.[1] Understanding its classification under the Globally Harmonized System (GHS) is the first step in appreciating the non-negotiable requirement for professional disposal.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301 | Danger | Toxic if swallowed[1][2] |
| Skin Irritation (Category 2) | H315 | Warning | Causes skin irritation[1][3] |
| Serious Eye Irritation (Category 2) | H319 | Warning | Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | Warning | May cause respiratory irritation[1][3] |
| Hazardous to the Aquatic Environment, Chronic (Category 3) | H412 | Warning | Harmful to aquatic life with long lasting effects[3][4][5] |
The GHS classification "Toxic if swallowed" (H301) is of paramount importance.[1][2] It signifies that even small quantities of 4-Nitrobenzaldoxime can cause severe health effects or be fatal if ingested. This fact alone prohibits any form of disposal into the sanitary sewer system or general waste stream. Furthermore, its potential for long-lasting harm to aquatic life dictates that environmental release must be strictly avoided.[3][4]
The Core Directive: No Drain Disposal. Ever.
Given its toxicity profile, 4-Nitrobenzaldoxime and its empty containers must be treated as hazardous waste. The only acceptable and legal endpoint for this material is a licensed chemical waste facility, typically through controlled incineration with flue gas scrubbing to neutralize harmful emissions.[2]
Step-by-Step Protocol for Waste Segregation and Containment
This protocol ensures that 4-Nitrobenzaldoxime waste is handled safely from the point of generation to its designated storage area, awaiting professional pickup.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing standard laboratory PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[2] If there is a risk of generating dust, a respirator may be necessary.[2]
Step 2: Waste Stream Identification Properly categorize the waste you are generating:
-
Pure Solid Waste: Unused or expired 4-Nitrobenzaldoxime, or residue from reaction vessels.
-
Grossly Contaminated Labware: Items like weigh boats, gloves, or paper towels with visible solid contamination.
-
Trace Contaminated Labware: Glassware (beakers, flasks) that has been in contact with the chemical.
Step 3: Container Selection and Management The integrity of the waste container is critical to prevent leaks and exposure.
-
For Solid Waste: Use a dedicated, sealable, and clearly labeled hazardous waste container.[6] The container must be made of a compatible material (e.g., HDPE or glass) and have a secure, screw-top lid.[6]
-
For Glassware: Whenever possible, glassware should be decontaminated. Triple-rinse the glassware with a suitable solvent (e.g., acetone or ethanol). The resulting solvent rinse, known as "rinsate," is now considered hazardous waste and must be collected in a separate, clearly labeled liquid waste container for halogen-free organic solvents. Once decontaminated, the glassware can typically be washed and reused.
Step 4: Meticulous Labeling Proper labeling is a cornerstone of laboratory safety and regulatory compliance. Every waste container must be labeled at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste "[7]
-
The full chemical name: "4-Nitrobenzaldoxime " (avoiding abbreviations)
-
The specific hazard(s): "Toxic, Irritant "
-
The date of accumulation start.
Step 5: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA.[6] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[7]
-
Segregation is Key: Ensure the 4-Nitrobenzaldoxime waste container is segregated from incompatible materials, particularly strong oxidizing agents, strong bases, and strong reducing agents.[8] A physical barrier or secondary containment is recommended.[7]
-
Quantity Limits: Be aware of institutional and federal limits for waste accumulation. Regulations typically allow for the accumulation of up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[7][9]
Managing Spills and Accidental Releases
In the event of a spill, the priority is to prevent exposure and environmental release.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.[8]
-
Don Appropriate PPE: This includes respiratory protection if dust is present.
-
Containment: Prevent the spill from entering drains or water courses.[3]
-
Clean-up: For a solid spill, carefully sweep or vacuum up the material using spark-proof tools and place it into a labeled hazardous waste container.[10] Avoid actions that generate dust.[10]
-
Decontamination: Clean the spill area thoroughly. All materials used for cleanup (absorbents, wipes, PPE) are now considered hazardous waste and must be disposed of accordingly.
Arranging for Final Disposal
Once your waste container is full or has been stored for a period approaching your institution's limit (often not to exceed one year), you must arrange for its removal.[7]
-
Contact Your EHS Office: Your institution's Environmental Health & Safety (EHS) or equivalent department is your primary resource. They manage the hazardous waste collection program.[9]
-
Schedule a Pickup: Follow your institution's procedure to request a waste pickup. Ensure all containers are properly sealed and labeled before the scheduled pickup time.
-
Maintain Records: Keep a copy of all waste manifests and disposal records as required by your institution and regulatory agencies.[11]
Disposal Workflow: A Decision-Making Diagram
The following diagram illustrates the logical flow for handling and disposing of 4-Nitrobenzaldoxime waste in a laboratory setting.
Caption: Decision workflow for 4-Nitrobenzaldoxime waste management.
Conclusion
The proper disposal of 4-Nitrobenzaldoxime is a non-negotiable aspect of responsible laboratory practice. By adhering to a protocol that emphasizes hazard awareness, proper containment, meticulous labeling, and compliant storage, we protect ourselves, our colleagues, and the environment. This structured approach ensures that the lifecycle of this chemical is managed safely, from initial experiment to its final, professionally handled disposal.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzaldehyde. Retrieved from Carl ROTH GmbH + Co. KG. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Nitrobenzaldoxime | C7H6N2O3 | CID 5374046. PubChem. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU. [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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Department of Toxic Substances Control. (n.d.). Laboratory Hazardous Waste Accumulation and Treatment. California Environmental Protection Agency. Retrieved from [Link]
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Loba Chemie. (2015). 4–NITROBENZALDEHYDE AR MSDS. Retrieved from Loba Chemie. [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC. [Link]
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Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from Lab Manager. [Link]
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A Comprehensive Guide to the Safe Handling of 4-Nitrobenzaldoxime
As researchers and scientists in the dynamic field of drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-Nitrobenzaldoxime, a compound requiring careful management due to its potential health hazards. This document is designed to be a preferred resource, offering procedural, step-by-step guidance to ensure the safety of all laboratory personnel.
Understanding the Risks: Hazard Profile of 4-Nitrobenzaldoxime
4-Nitrobenzaldoxime is a solid organic compound that presents several health hazards.[1][2][3] A thorough understanding of these risks is the first step in establishing a safe handling protocol. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Hazard Classification:
| Hazard Statement | GHS Category | Description |
| Toxic if swallowed | Acute Toxicity, Oral, Category 3 | Ingestion of small quantities may cause serious health effects or be fatal.[1][2][4] |
| Harmful if inhaled | Acute Toxicity, Inhalation, Category 4 | Inhalation of dust may cause harm to the respiratory system.[1][2][3] |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Direct contact with the skin can cause irritation, redness, and discomfort.[1][2][3] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | Contact with the eyes can result in significant irritation and potential damage.[1][2][3] |
| May cause respiratory irritation | Specific target organ toxicity — Single exposure, Category 3 | Inhalation may lead to irritation of the respiratory tract.[1][2][3] |
The causality behind these hazards lies in the chemical nature of 4-Nitrobenzaldoxime. The nitro group (-NO2) can be toxic, and the oxime group (-C=N-OH) can also contribute to its reactivity and biological effects.
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
To mitigate the risks associated with 4-Nitrobenzaldoxime, a multi-layered approach to safety is essential, starting with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Ventilation: Always handle 4-Nitrobenzaldoxime in a well-ventilated area.[1][4] A chemical fume hood is the preferred engineering control to minimize the inhalation of dust or vapors.
-
Contained Systems: For larger quantities or procedures with a higher risk of dust generation, handling within a glove box or other closed system is recommended.[1]
Personal Protective Equipment (PPE) Selection:
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following table provides a baseline for PPE selection.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles or a face shield.[2][5] | Standard laboratory glasses are insufficient. Goggles provide a seal around the eyes to protect against dust particles. A face shield should be used in conjunction with goggles when there is a splash hazard. |
| Skin | Chemical-resistant gloves (Butyl rubber recommended for nitro compounds)[6][7], a lab coat, and closed-toe shoes. | Choose gloves with a sufficient breakthrough time for the duration of the task. Regularly inspect gloves for any signs of degradation. A lab coat should be worn to protect street clothes and skin from contamination. |
| Respiratory | A NIOSH/MSHA-approved respirator with a particulate filter (N95 or higher). | A respirator is necessary when engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup.[8] Fit testing is required for tight-fitting respirators to ensure a proper seal. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 4-Nitrobenzaldoxime.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
Pre-Handling:
-
Consult the SDS: Before beginning any new procedure, thoroughly review the Safety Data Sheet (SDS) for 4-Nitrobenzaldoxime.[1][2][3]
-
Designate a Handling Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.
-
Assemble all Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available before starting work.
Handling:
-
Wear Appropriate PPE: Don the selected PPE as determined by your risk assessment.
-
Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to contain any dust.
-
Avoid Dust Generation: Handle the solid gently to minimize the creation of airborne dust.
-
Keep Containers Closed: When not in use, ensure the container of 4-Nitrobenzaldoxime is tightly sealed.[1][2]
Post-Handling:
-
Decontamination: Thoroughly clean the work area with an appropriate solvent (e.g., isopropanol) and wipe it down.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash Hands: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly reduce the severity of the outcome.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][4] |
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
Containment: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Cleanup: Carefully sweep or scoop up the spilled material and place it into a labeled, sealed container for disposal.[8]
-
Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.
Emergency Response Flowchart
This flowchart outlines the immediate steps to take in case of an accidental exposure to 4-Nitrobenzaldoxime.
Caption: Immediate actions for emergency response.
Disposal Plan: Responsible Waste Management
Proper disposal of 4-Nitrobenzaldoxime and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Collection:
-
Segregation: All waste contaminated with 4-Nitrobenzaldoxime, including excess reagent, contaminated PPE, and cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "4-Nitrobenzaldoxime".
Disposal Procedure:
-
Regulatory Compliance: Dispose of the hazardous waste through a licensed and approved waste disposal company.[2][5] All disposal activities must be in accordance with local, state, and federal regulations.
-
Do Not: Do not dispose of 4-Nitrobenzaldoxime down the drain or in the regular trash.
By adhering to these comprehensive guidelines, researchers can confidently handle 4-Nitrobenzaldoxime while ensuring their safety and the integrity of their work environment.
References
-
Fisher Scientific. (2024, February 7). SAFETY DATA SHEET: 4-Nitrobenzaldoxime. Retrieved from [Link]
-
OSHA. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
OSHA. (n.d.). Glove Selection Chart. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
